molecular formula C7H7N3 B1326529 3-Methyl-1H-pyrazolo[3,4-c]pyridine CAS No. 1072249-89-8

3-Methyl-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1326529
CAS No.: 1072249-89-8
M. Wt: 133.15 g/mol
InChI Key: NUOYUBYDFVQGGN-UHFFFAOYSA-N
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Description

3-Methyl-1H-pyrazolo[3,4-c]pyridine is a useful research compound. Its molecular formula is C7H7N3 and its molecular weight is 133.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyl-2H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3/c1-5-6-2-3-8-4-7(6)10-9-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOYUBYDFVQGGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CN=CC2=NN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00648800
Record name 3-Methyl-2H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072249-89-8
Record name 3-Methyl-2H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00648800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Methyl-1H-pyrazolo[3,4-c]pyridine Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its structural resemblance to purines. This structural analogy allows compounds bearing this core to interact with a wide array of biological targets, including kinases and other ATP-binding proteins, making them valuable candidates in drug discovery and development. The 3-methyl substituted analog, 3-Methyl-1H-pyrazolo[3,4-c]pyridine, is of particular interest as the methyl group can significantly influence the compound's pharmacological profile, including its potency, selectivity, and metabolic stability. This technical guide provides a comprehensive overview of the synthetic routes to access this important molecular scaffold, with a focus on the starting materials and key reaction methodologies.

Synthetic Strategies and Starting Materials

The synthesis of the this compound core can be approached through two primary retrosynthetic strategies:

  • Strategy A: Pyridine Ring Annulation onto a Pre-formed Pyrazole. This is a widely employed method for constructing pyrazolopyridine isomers. The key to successfully synthesizing the desired [3,4-c] isomer lies in the regioselective formation of the pyridine ring.

  • Strategy B: Pyrazole Ring Formation onto a Pre-existing Pyridine. This approach involves the cyclization of a suitably functionalized pyridine derivative to form the pyrazole ring.

The selection of the appropriate starting materials is paramount for the success and regioselectivity of the synthesis.

Strategy A: Pyridine Ring Annulation

This strategy typically begins with a 3-methyl-1H-pyrazol-5-amine derivative. The challenge lies in choosing the correct co-reactant and reaction conditions to favor the formation of the [3,4-c] fused system over other possible isomers like [3,4-b] or [1,5-a].

A potential, though not yet explicitly documented for the 3-methyl derivative, approach involves the reaction of a 3-methyl-5-aminopyrazole with a β-dicarbonyl compound or its synthetic equivalent. The regioselectivity of this condensation is highly dependent on the nature of the substituents on both the pyrazole and the dicarbonyl compound, as well as the reaction conditions.

Key Starting Materials:

  • 3-Methyl-1H-pyrazol-5-amine: This is a crucial building block. Its synthesis can be achieved through the condensation of ethyl acetoacetate with hydrazine, followed by amination.

  • β-Ketoesters and β-Diketones: These reagents provide the three-carbon unit required to form the pyridine ring. The choice of the β-dicarbonyl compound will determine the substitution pattern on the newly formed pyridine ring. For the synthesis of an unsubstituted pyridine ring portion, malondialdehyde or its synthetic equivalents would be required.

Strategy B: Pyrazole Ring Formation

This approach starts with a substituted pyridine. To achieve the desired 3-methyl substitution on the pyrazole ring, the pyridine precursor must contain the necessary functionalities in the correct positions to direct the cyclization.

A plausible synthetic route involves a substituted 4-hydrazinonicotinonitrile derivative. The cyano group can be converted to an acetyl group, which upon cyclization with a hydrazine would yield the 3-methyl-pyrazolo[3,4-c]pyridine core.

Key Starting Materials:

  • 4-Chloronicotinonitrile or 4-Aminonicotinic Acid Derivatives: These commercially available or readily synthesized pyridines can serve as versatile starting points. The chloro or amino group at the 4-position allows for the introduction of a hydrazine moiety, which is essential for the subsequent pyrazole ring formation.

Experimental Protocols (Hypothetical)

Protocol 1: Synthesis of this compound from a Pyridine Precursor (Strategy B)

This multi-step synthesis would begin with a commercially available pyridine derivative.

Step 1: Synthesis of 4-Hydrazinonicotinonitrile

  • To a solution of 4-chloronicotinonitrile in a suitable solvent (e.g., ethanol or isopropanol), add an excess of hydrazine hydrate.

  • Heat the reaction mixture at reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to yield 4-hydrazinonicotinonitrile.

Step 2: Acetonylation of 4-Hydrazinonicotinonitrile

  • Dissolve 4-hydrazinonicotinonitrile in a suitable solvent (e.g., acetic acid).

  • Add a slight excess of acetone and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure and purify the residue to obtain the corresponding hydrazone.

Step 3: Oxidative Cyclization to this compound

  • Dissolve the hydrazone from the previous step in a high-boiling point solvent such as diphenyl ether.

  • Add a suitable oxidizing agent (e.g., palladium on carbon).

  • Heat the mixture at a high temperature (e.g., >200 °C) for several hours.

  • Cool the reaction mixture and purify the product by column chromatography to yield this compound.

Data Presentation

As no specific quantitative data for the synthesis of this compound was found in the literature search, a table of expected data based on similar reactions is provided for illustrative purposes.

StepReactantsProductSolventTemperature (°C)Time (h)Yield (%) (Expected)
14-Chloronicotinonitrile, Hydrazine Hydrate4-HydrazinonicotinonitrileEthanolReflux4-870-85
24-Hydrazinonicotinonitrile, AcetoneAcetone (pyridin-4-yl)hydrazoneAcetic AcidReflux2-480-90
3Acetone (pyridin-4-yl)hydrazoneThis compoundDiphenyl ether>2002-640-60

Visualizations

Synthetic Pathway Diagram

Synthesis_Pathway cluster_strategy_b Strategy B: Pyrazole Ring Formation A 4-Chloronicotinonitrile B 4-Hydrazinonicotinonitrile A->B Hydrazine Hydrate C Acetone (pyridin-4-yl)hydrazone B->C Acetone D This compound C->D Oxidative Cyclization

Caption: Synthetic pathway for this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow General Experimental Workflow start Start reactants Combine Reactants in Solvent start->reactants reaction Heat to Reaction Temperature reactants->reaction monitor Monitor by TLC reaction->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Column Chromatography workup->purify characterize Characterize Product (NMR, MS) purify->characterize end End characterize->end

Caption: A generalized experimental workflow for a single synthetic step.

Conclusion

Characterization of 3-Methyl-1H-pyrazolo[3,4-c]pyridine: A Guide to its NMR Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectra of 3-Methyl-1H-pyrazolo[3,4-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental spectra for this specific molecule in the public domain, this document presents a detailed characterization based on the analysis of closely related structural analogs and foundational principles of NMR spectroscopy. The provided data and protocols will serve as a valuable resource for the identification, quantification, and structural elucidation of this compound and its derivatives.

Structure and Atom Numbering

The chemical structure and standard atom numbering for this compound are essential for the correct assignment of NMR signals.

Structure of this compound with atom numbering.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from spectral data of analogous compounds, including 3-methylpyrazole and various pyrazolopyridine isomers.[1] The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

SignalPredicted Chemical Shift (δ, ppm)MultiplicityAssignment
NH~10.0 - 12.0Broad Singlet1-H
H4~8.0 - 8.2Doublet4-H
H7~7.2 - 7.4Doublet7-H
H6~8.5 - 8.7Singlet6-H
CH₃~2.4 - 2.6Singlet3-CH₃

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

SignalPredicted Chemical Shift (δ, ppm)Assignment
C3~145 - 150C-CH₃
C3a~120 - 125C
C4~130 - 135CH
C6~150 - 155CH
C7~110 - 115CH
C7a~140 - 145C
CH₃~12 - 15CH₃

Experimental Protocols

A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra is crucial for the accurate characterization of this compound.

Sample Preparation
  • Sample Weighing : Accurately weigh 5-10 mg of the purified this compound sample.

  • Solvent Addition : Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a known amount of an internal standard (e.g., 0.03% v/v TMS).[1]

  • Dissolution : Ensure complete dissolution by vortexing the sample. Gentle warming or sonication may be applied if necessary.

  • Transfer : Transfer the solution to a clean, dry 5 mm NMR tube.

  • Capping : Securely cap the NMR tube to prevent solvent evaporation.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent (e.g., CDCl3 with TMS) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place Sample in NMR Spectrometer transfer->instrument setup Set Up Acquisition Parameters (e.g., 1H, 13C, COSY, HSQC, HMBC) instrument->setup acquire Acquire FID Data setup->acquire ft Fourier Transform (FID to Spectrum) acquire->ft phase_baseline Phase and Baseline Correction ft->phase_baseline reference Reference Spectrum (TMS at 0 ppm) phase_baseline->reference analyze Peak Picking, Integration, and Assignment reference->analyze

Generalized workflow for NMR sample preparation and data acquisition.

NMR Instrument Parameters

The following are general parameters for a 400 MHz or 500 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (zg30 or similar)

    • Number of Scans: 16-64

    • Relaxation Delay (d1): 1-2 seconds

    • Acquisition Time: 3-4 seconds

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse (zgpg30 or similar)

    • Number of Scans: 1024-4096 (or more for dilute samples)

    • Relaxation Delay (d1): 2 seconds

    • Acquisition Time: 1-2 seconds

    • Spectral Width: -10 to 160 ppm

  • 2D NMR (COSY, HSQC, HMBC):

    • Standard pulse programs should be utilized for these experiments to aid in the definitive assignment of proton and carbon signals.

Data Processing
  • Fourier Transformation : Apply an exponential window function to the Free Induction Decay (FID) followed by Fourier transformation.

  • Phasing and Baseline Correction : Manually phase the spectrum to obtain pure absorption lineshapes and apply a polynomial baseline correction.

  • Referencing : Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.[1]

  • Analysis : Perform peak picking and integration (for ¹H spectra). Use the combination of 1D and 2D spectra to assign all signals to their respective nuclei in the molecule.

Logical Relationships in Spectral Assignment

The assignment of NMR signals is a logical process that relies on correlating different pieces of spectral information. Two-dimensional NMR experiments are crucial in this process.

logical_relationships H1_NMR 1H NMR (Chemical Shift, Multiplicity, Integration) COSY COSY (H-H Correlations) H1_NMR->COSY HSQC HSQC (Direct C-H Correlations) H1_NMR->HSQC HMBC HMBC (Long-Range C-H Correlations) H1_NMR->HMBC C13_NMR 13C NMR (Chemical Shift) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure

Logical workflow for the assignment of NMR spectra using 2D correlation experiments.

This guide provides a foundational understanding of the NMR characteristics of this compound. While the provided data is predictive, the experimental protocols offer a robust framework for obtaining and interpreting high-quality NMR spectra for this compound and its derivatives, which is fundamental for advancing research and development in medicinal chemistry.

References

Biological Screening of Novel Pyrazolo[3,4-c]pyridine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of the biological screening of novel pyrazolo[3,4-c]pyridine derivatives and related isomers, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Quantitative Biological Data

The following tables summarize the in vitro biological activities of representative pyrazolo[3,4-c]pyridine and related pyrazolopyridine derivatives against various targets.

Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives

CompoundTarget Cell LineIC50 (µM)Reference
h2MDA-MB-23113.37[1]
h2HeLa13.04[1]
h2MCF-715.45[1]
h2HepG27.05[1]
I2MDA-MB-2313.30[1]
I2HeLa5.04[1]
I2MCF-75.08[1]
I2HepG23.71[1]
15cMCF-70.067[2]
8cNCI-60 Panel (Mean)1.33[3]

Table 2: Antimicrobial Activity of Pyrazolo[3,4-c]pyridine Derivatives

CompoundBacterial StrainMIC (µg/mL)Reference
3a-m (some derivatives)Bacillus cereusSlight Activity[4]
3a-m (some derivatives)Staphylococcus aureusSlight Activity[4]

Note: "Slight Activity" indicates that the compounds showed some level of inhibition, but specific MIC values were not provided in the source.

Table 3: Enzyme Inhibitory Activity of Pyrazolopyridine Derivatives

CompoundTarget EnzymeIC50 (µM)Reference
4COX-20.11[5]
33a,bCDK2Comparable to olomoucine and roscovitine[6]
C03TRKA0.056[7]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the biological screening of pyrazolo[3,4-c]pyridine derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[8]

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrazolo[3,4-c]pyridine derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of the pyrazolo[3,4-c]pyridine derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.

  • After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[9][10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Pyrazolo[3,4-c]pyridine derivatives (dissolved in a suitable solvent)

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer

Procedure:

  • Prepare serial two-fold dilutions of the pyrazolo[3,4-c]pyridine derivatives in MHB in a 96-well microplate.

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculate each well of the microplate with the bacterial suspension. Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cyclin-Dependent Kinase 2 (CDK2) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified CDK2.[6][11]

Materials:

  • Recombinant human CDK2/Cyclin A or E

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate (e.g., Histone H1)

  • ATP

  • Pyrazolo[3,4-c]pyridine derivatives

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase buffer.

  • In a 384-well plate, add the test compound or vehicle control.

  • Add the CDK2/Cyclin enzyme solution to each well.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ system, which converts ADP to ATP and generates a luminescent signal.

  • Read the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

COX-2 Inhibition Assay

This assay determines the inhibitory effect of compounds on the cyclooxygenase-2 (COX-2) enzyme.[12][13]

Materials:

  • Purified recombinant human or ovine COX-2 enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Pyrazolo[3,4-c]pyridine derivatives

  • Fluorometric or colorimetric detection probe (e.g., Amplex™ Red)

  • 96-well plates

  • Fluorometer or spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds.

  • To the wells of a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme.

  • Add the test compounds or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at 37°C.

  • Initiate the reaction by adding the substrate, arachidonic acid.

  • Incubate for a specific time (e.g., 2-5 minutes) at 37°C.

  • Stop the reaction and measure the product formation using a suitable detection method. For a fluorometric assay, this involves measuring the fluorescence generated by the probe.

  • Calculate the percentage of COX-2 inhibition and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The biological effects of pyrazolo[3,4-c]pyridine derivatives are often mediated through their interaction with specific signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these pathways and the general workflow for screening these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of Novel Pyrazolo[3,4-c]pyridine Derivatives characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization primary_screening Primary Screening (e.g., Anticancer, Antimicrobial) characterization->primary_screening dose_response Dose-Response Studies (IC50/MIC Determination) primary_screening->dose_response target_id Target Identification (e.g., Kinase Profiling) dose_response->target_id pathway_analysis Signaling Pathway Analysis target_id->pathway_analysis lead_optimization Lead Optimization pathway_analysis->lead_optimization SAR Studies

Caption: General experimental workflow for the biological screening of novel compounds.

cdk2_pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/MAPK Pathway Ras/MAPK Pathway Receptor Tyrosine Kinases->Ras/MAPK Pathway Cyclin D Synthesis Cyclin D Synthesis Ras/MAPK Pathway->Cyclin D Synthesis Cyclin D Cyclin D Cyclin D Synthesis->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Rb Phosphorylation Rb Phosphorylation CDK4/6->Rb Phosphorylation p- Rb Rb E2F E2F Rb->E2F releases Cyclin E Synthesis Cyclin E Synthesis E2F->Cyclin E Synthesis Cyclin E Cyclin E Cyclin E Synthesis->Cyclin E CDK2 CDK2 Cyclin E->CDK2 S-Phase Entry S-Phase Entry CDK2->S-Phase Entry promotes Pyrazolo[3,4-c]pyridine\nDerivative Pyrazolo[3,4-c]pyridine Derivative Pyrazolo[3,4-c]pyridine\nDerivative->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

cox2_pathway Inflammatory Stimuli Inflammatory Stimuli Cell Membrane Phospholipids Cell Membrane Phospholipids Inflammatory Stimuli->Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid PLA2 Prostaglandin H2 Prostaglandin H2 Arachidonic Acid->Prostaglandin H2 COX-2 Prostaglandins (PGE2, etc.) Prostaglandins (PGE2, etc.) Prostaglandin H2->Prostaglandins (PGE2, etc.) Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (PGE2, etc.)->Inflammation, Pain, Fever Pyrazolo[3,4-c]pyridine\nDerivative Pyrazolo[3,4-c]pyridine Derivative COX-2 COX-2 Pyrazolo[3,4-c]pyridine\nDerivative->COX-2 inhibits

Caption: COX-2 pathway in inflammation.

This technical guide provides a foundational understanding of the biological screening of pyrazolo[3,4-c]pyridine derivatives. The provided data, protocols, and diagrams are intended to aid researchers in the design and execution of their own screening programs for the discovery of novel therapeutic agents based on this versatile scaffold.

References

The Emergence of the Pyrazolo[3,4-c]pyridine Core: A Technical Guide to a Privileged Pharmacophore

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the history and foundational science of the pyrazolo[3,4-c]pyridine core reveals its rise as a significant pharmacophore in modern drug discovery. This technical guide, tailored for researchers, scientists, and drug development professionals, elucidates the initial discovery, key biological activities, and the experimental groundwork that established this scaffold as a cornerstone for therapeutic innovation. Its structural resemblance to endogenous purines has made it a versatile framework for targeting a range of biomolecules, particularly kinases, leading to the development of novel therapeutic agents.[1]

From Structural Curiosity to Therapeutic Potential: The Genesis of a Pharmacophore

The journey of the pyrazolo[3,4-c]pyridine core from a chemical novelty to a "privileged" pharmacophore is rooted in its inherent structural attributes. As a fused heterocyclic system, it presents a unique three-dimensional arrangement of nitrogen atoms and aromatic rings, making it an ideal candidate for interaction with various biological targets. The structural similarity to purines is a key factor, allowing these compounds to function as mimetics of endogenous ligands and substrates, particularly in the ATP-binding sites of kinases.[1]

While the broader family of pyrazolopyridines has been explored for decades for their diverse biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects, the specific focus on the pyrazolo[3,4-c]pyridine isomer as a distinct pharmacophore has gained significant traction in more recent years.[2] Early investigations into related pyrazolopyridine structures laid the groundwork for understanding their potential as therapeutic agents. For instance, studies on pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines demonstrated their capacity to modulate biological pathways, paving the way for the systematic exploration of all positional isomers.[3][4][5][6]

Key Therapeutic Targets and Associated Signaling Pathways

The pyrazolo[3,4-c]pyridine core has proven to be a versatile scaffold for the development of inhibitors targeting a variety of enzymes and protein-protein interactions.

Kinase Inhibition

A primary area of success for pyrazolo[3,4-c]pyridine-based compounds has been in the development of kinase inhibitors. Their ability to mimic the purine core of ATP allows them to effectively compete for the ATP-binding site of these enzymes.

  • Cyclin-Dependent Kinases (CDKs): Early research into related pyrazolopyridazine structures identified them as potent inhibitors of CDKs, key regulators of the cell cycle. This discovery highlighted the potential of the broader pyrazole-fused pyridazine and pyridine scaffolds in cancer therapy.

    Signaling Pathway: The diagram below illustrates the canonical CDK-mediated cell cycle progression pathway. Inhibition of CDKs by pyrazolo[3,4-c]pyridine derivatives can lead to cell cycle arrest and apoptosis in cancer cells.

    // Nodes GrowthFactors [label="Growth Factors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Receptor [label="Receptor Tyrosine\nKinase", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ras [label="Ras/Raf/MEK/ERK\nPathway", fillcolor="#FBBC05", fontcolor="#202124"]; CyclinD_CDK46 [label="Cyclin D / CDK4/6", fillcolor="#34A853", fontcolor="#FFFFFF"]; Rb [label="Rb", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E2F [label="E2F", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CyclinE_CDK2 [label="Cyclin E / CDK2", fillcolor="#34A853", fontcolor="#FFFFFF"]; G1_S_Transition [label="G1/S Transition\n(DNA Replication)", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; Pyrazolo_pyridine [label="Pyrazolo[3,4-c]pyridine\nInhibitor", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

    // Edges GrowthFactors -> Receptor; Receptor -> Ras; Ras -> CyclinD_CDK46; CyclinD_CDK46 -> Rb [label=" phosphorylates", fontsize=8]; Rb -> E2F [style=dashed, arrowhead=tee, label=" inhibits", fontsize=8]; E2F -> CyclinE_CDK2 [label=" promotes\ntranscription", fontsize=8]; CyclinE_CDK2 -> G1_S_Transition; Pyrazolo_pyridine -> CyclinD_CDK46 [arrowhead=tee, color="#EA4335"]; Pyrazolo_pyridine -> CyclinE_CDK2 [arrowhead=tee, color="#EA4335"]; }

    Caption: CDK-Mediated Cell Cycle Progression and Inhibition.

Protein-Protein Interaction Inhibition

More recently, the pyrazolo[3,4-c]pyridine scaffold has been successfully employed to disrupt protein-protein interactions (PPIs), a challenging but increasingly important area of drug discovery.

Quantitative Data Summary

The following tables summarize key quantitative data for representative pyrazolo[3,4-c]pyridine derivatives and related compounds from early and recent studies.

Table 1: Early Pyrazolopyridine Derivatives and their Biological Activities

Compound ClassTargetActivity MetricValueReference
Pyrazolo[3,4-c]pyridazinesCentral Nervous SystemAnticonvulsant ActivityActive[7]
Pyrazolo[3,4-b]pyridinesInflammation (COX-2)IC50Moderate Activity[5]
Pyrazolo[4,3-c]quinolinesInflammation (NO Production)IC500.39 µM (for compound 2a)[8]

Table 2: Modern Pyrazolo[3,4-c]pyridine Derivatives as GPR119 Agonists

CompoundTargetActivity MetricValue (nM)
4 GPR119EC50130
24 GPR119EC508.9

Data from Matsuda et al. (2016)[9]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of the pyrazolo[3,4-c]pyridine core are crucial for its continued development.

General Synthesis of the 5-Halo-1H-Pyrazolo[3,4-c]pyridine Scaffold

A robust and scalable synthesis of the 5-halo-1H-pyrazolo[3,4-c]pyridine core has been developed, providing a versatile starting material for further functionalization. The following is a generalized protocol based on the work of Steel and coworkers.[1][10]

Workflow for the Synthesis of 5-Halo-1H-Pyrazolo[3,4-c]pyridine

// Nodes Start [label="Starting Material:\nSubstituted Aminopyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Diazotization and Acetylation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="1-(5-halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Deacetylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="5-Halo-1H-pyrazolo[3,4-c]pyridine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Functionalization [label="Vectorial Functionalization\n(e.g., Suzuki, Buchwald-Hartwig)", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Product; Product -> Functionalization; }

Caption: Synthetic workflow for 5-halo-1H-pyrazolo[3,4-c]pyridine.

Materials:

  • Substituted 2-aminopyridine

  • Sodium nitrite (NaNO₂)

  • Acetic anhydride (Ac₂O)

  • Dichloroethane (DCE)

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

Procedure:

  • Diazotization and Acetylation: The starting aminopyridine is treated with sodium nitrite in a mixture of acetic anhydride and dichloroethane. This reaction proceeds via a diazotization followed by an intramolecular cyclization and acetylation.[1]

  • Isolation of Intermediate: The resulting 1-(5-halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one intermediate is isolated.[1]

  • Deacetylation: The acetylated intermediate is then treated with sodium methoxide in methanol to yield the desired 5-halo-1H-pyrazolo[3,4-c]pyridine.[1]

This halogenated scaffold is then amenable to a wide range of cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, allowing for the introduction of diverse substituents at the C5 position and further elaboration at other positions.[1][10]

In Vitro Kinase Inhibition Assay (General Protocol)

The following is a generalized protocol for assessing the inhibitory activity of pyrazolo[3,4-c]pyridine derivatives against a target kinase.

Materials:

  • Recombinant human kinase

  • Peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compounds (pyrazolo[3,4-c]pyridine derivatives)

  • Assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™, Lumit™)

Procedure:

  • Compound Preparation: Test compounds are serially diluted to various concentrations in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: The kinase, peptide substrate, and test compound are pre-incubated in the assay buffer in a microplate.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Detection: A kinase detection reagent is added to stop the reaction and measure the amount of product formed (or remaining ATP). The signal (e.g., luminescence, fluorescence) is read using a plate reader.

  • Data Analysis: The IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion and Future Directions

The pyrazolo[3,4-c]pyridine core has firmly established itself as a privileged pharmacophore in drug discovery. Its synthetic tractability and inherent ability to interact with key biological targets, particularly kinases, have driven its adoption in numerous medicinal chemistry programs. The continued exploration of this scaffold, facilitated by advanced synthetic methodologies and a deeper understanding of its structure-activity relationships, promises the development of next-generation therapeutics with improved potency, selectivity, and pharmacokinetic properties. Future research will likely focus on expanding the therapeutic applications of pyrazolo[3,4-c]pyridine derivatives beyond oncology and inflammation, as well as the development of novel derivatives targeting challenging drug targets such as protein-protein interactions and allosteric sites.

References

An In-depth Technical Guide on the Initial Investigation of 3-Methyl-1H-pyrazolo[3,4-c]pyridine Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the initial investigation of the solubility and stability of the novel compound 3-Methyl-1H-pyrazolo[3,4-c]pyridine. Due to the limited availability of specific experimental data for this compound in public literature, this document outlines the essential experimental protocols and data presentation structures necessary to conduct a thorough preliminary assessment. This guide is intended to serve as a foundational resource for researchers initiating studies on this and similar heterocyclic compounds.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A fundamental understanding of its physicochemical properties, particularly solubility and stability, is crucial for its advancement as a potential therapeutic agent. Solubility influences bioavailability and formulation strategies, while stability under various conditions dictates storage, handling, and ultimately, its viability as a drug candidate. This guide details the standard methodologies for determining these key parameters.

Data Presentation

Clear and concise data presentation is paramount for comparative analysis and decision-making. The following tables are templates for summarizing quantitative solubility and stability data.

Table 1: Thermodynamic Solubility of this compound

Solvent SystemTemperature (°C)Solubility (mg/mL)Solubility (µM)Method
Phosphate Buffered Saline (pH 7.4)25DataDataShake-Flask
Phosphate Buffered Saline (pH 7.4)37DataDataShake-Flask
0.1 N HCl (pH 1.2)37DataDataShake-Flask
Water25DataDataShake-Flask
Dimethyl Sulfoxide (DMSO)25DataDataShake-Flask
Ethanol25DataDataShake-Flask

Table 2: Kinetic Solubility of this compound in Aqueous Buffer

Buffer System (pH)Kinetic Solubility (µM)Method
7.4DataNephelometry
6.8DataNephelometry
5.0DataNephelometry

Table 3: Stability of this compound in Solution

ConditionIncubation Time (hours)% RemainingDegradation Products
pH 1.2 (37°C)0, 1, 2, 4, 8, 24DataIdentify/Quantify
pH 7.4 (37°C)0, 1, 2, 4, 8, 24DataIdentify/Quantify
pH 9.0 (37°C)0, 1, 2, 4, 8, 24DataIdentify/Quantify

Table 4: Solid-State Stability of this compound

ConditionDuration (weeks)AppearancePurity (%) by HPLC
40°C / 75% RH0, 2, 4ObservationsData
25°C / 60% RH0, 2, 4ObservationsData
Photostability (ICH Q1B)CycleObservationsData

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reproducible and reliable data.

3.1. Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[1]

  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

3.2. Kinetic Solubility Assessment (Nephelometry)

Kinetic solubility testing is valuable in early drug discovery to identify compounds that may precipitate out of solution when diluted from a DMSO stock.[2][3]

  • Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.

  • Serial Dilution: Add small aliquots of the DMSO stock solution to an aqueous buffer system across a range of concentrations.

  • Precipitation Measurement: Measure the turbidity or light scattering of the resulting solutions at each concentration using a nephelometer. The concentration at which precipitation is first observed is the kinetic solubility.[3]

3.3. Stability Assessment in Solution

This protocol assesses the chemical stability of the compound in various aqueous environments.

  • Solution Preparation: Prepare solutions of this compound at a known concentration in different buffer systems (e.g., pH 1.2, 7.4, and 9.0).

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each solution.

  • Analysis: Quench any ongoing reaction if necessary and analyze the concentration of the parent compound and the formation of any degradation products by HPLC.

3.4. Solid-State Stability (ICH Guidelines)

Solid-state stability studies are conducted to evaluate the effects of temperature, humidity, and light on the solid form of the compound. These studies should follow the International Council for Harmonisation (ICH) guidelines.

  • Sample Preparation: Place a known quantity of solid this compound in appropriate containers.

  • Storage Conditions: Store the samples under various conditions as specified by ICH guidelines (e.g., 25°C/60% RH, 40°C/75% RH).

  • Photostability: For photostability testing, expose the compound to a specified intensity of light.

  • Analysis: At designated time points, analyze the samples for changes in physical appearance, purity (by HPLC), and potentially solid-state form (e.g., by X-ray powder diffraction).

Visualizations

4.1. Experimental Workflow for Solubility and Stability Testing

G cluster_solubility Solubility Assessment cluster_stability Stability Assessment thermo_start Thermodynamic Solubility (Shake-Flask) thermo_prep Add excess compound to solvent thermo_start->thermo_prep thermo_equil Equilibrate (24-48h) at constant temp thermo_prep->thermo_equil thermo_sep Separate solid and liquid phases thermo_equil->thermo_sep thermo_quant Quantify concentration (HPLC) thermo_sep->thermo_quant data Solubility and Stability Profile thermo_quant->data kinetic_start Kinetic Solubility (Nephelometry) kinetic_prep Prepare DMSO stock solution kinetic_start->kinetic_prep kinetic_dilute Add to aqueous buffer kinetic_prep->kinetic_dilute kinetic_measure Measure precipitation kinetic_dilute->kinetic_measure kinetic_measure->data solution_start Solution Stability solution_prep Prepare solutions in buffers (pH) solution_start->solution_prep solution_incubate Incubate at constant temp solution_prep->solution_incubate solution_analyze Analyze at time points (HPLC) solution_incubate->solution_analyze solution_analyze->data solid_start Solid-State Stability solid_prep Store under ICH conditions solid_start->solid_prep solid_analyze Analyze at time points solid_prep->solid_analyze solid_analyze->data compound This compound compound->thermo_start compound->kinetic_start compound->solution_start compound->solid_start

Caption: Workflow for solubility and stability assessment.

4.2. Factors Influencing the Stability of this compound

G cluster_environmental Environmental Factors cluster_solution Solution Properties cluster_intrinsic Intrinsic Properties compound This compound Stability Temperature Temperature compound->Temperature Humidity Humidity compound->Humidity Light Light Exposure compound->Light pH pH compound->pH Solvent Solvent System compound->Solvent Oxygen Dissolved Oxygen compound->Oxygen Polymorphism Polymorphism compound->Polymorphism Hygroscopicity Hygroscopicity compound->Hygroscopicity Degradation Chemical Degradation (e.g., Hydrolysis, Oxidation) Temperature->Degradation Light->Degradation pH->Degradation Oxygen->Degradation

Caption: Factors affecting compound stability.

References

Spectroscopic Analysis of 3-Methyl-1H-pyrazolo[3,4-c]pyridine: A Technical Guide to Structural Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the structural elucidation of 3-Methyl-1H-pyrazolo[3,4-c]pyridine. While direct experimental data for this specific compound is not extensively available in published literature, this document outlines the expected spectroscopic characteristics based on analyses of the parent scaffold and related analogues. It further details the standard experimental protocols required for its characterization and presents logical workflows for its analysis.

Predicted Spectroscopic Data for Structural Confirmation

The following tables summarize the predicted quantitative data for this compound. These predictions are derived from the known spectral data of 1H-pyrazolo[3,4-c]pyridine, 3-methyl-1H-pyrazolo[3,4-b]pyridine, and general principles of spectroscopic theory.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentNotes
~10.0 - 12.0br s1HN-HBroad signal, exchangeable with D₂O. Position is highly dependent on solvent and concentration.
~8.5 - 8.7d1HH-4Doublet, coupled to H-6. Expected to be downfield due to the proximity of the pyridine nitrogen.
~7.8 - 8.0d1HH-6Doublet, coupled to H-4.
~7.2 - 7.4dd1HH-7Doublet of doublets, coupled to H-6 and potentially a smaller long-range coupling.
~2.5 - 2.7s3HCH₃Singlet, characteristic of a methyl group attached to an aromatic system.
Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)

Chemical Shift (δ, ppm)AssignmentNotes
~145 - 150C-7aQuaternary carbon at the ring junction.
~140 - 145C-3Quaternary carbon bearing the methyl group.
~135 - 140C-4Aromatic CH in the pyridine ring.
~130 - 135C-3aQuaternary carbon at the ring junction.
~120 - 125C-6Aromatic CH in the pyridine ring.
~115 - 120C-7Aromatic CH in the pyridine ring.
~10 - 15CH₃Methyl carbon.
Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3300Medium, BroadN-H stretching vibration
3000 - 3100MediumAromatic C-H stretching
2850 - 2960WeakAliphatic C-H stretching (CH₃)
1600 - 1650StrongC=N stretching (pyridine ring)
1500 - 1580StrongC=C stretching (aromatic rings)
1400 - 1450MediumCH₃ bending
750 - 850StrongC-H out-of-plane bending
Table 4: Predicted Mass Spectrometry Data
m/zRelative Intensity (%)Proposed Fragment
133100[M]⁺ (Molecular Ion)
105~60-70[M - N₂]⁺
104~40-50[M - HCN]⁺
78~30-40[C₅H₄N]⁺ (Picolyl cation)
Table 5: Predicted UV-Vis Spectroscopy Data

Solvent: Ethanol

λ_max (nm)Molar Absorptivity (ε)Transition
~220 - 240Highπ → π
~270 - 290Mediumπ → π
~300 - 320Lown → π*

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field instrument.

    • Pulse Program: Standard single-pulse sequence.

    • Acquisition Parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.

    • Number of Scans: 16-64, depending on sample concentration.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or corresponding frequency for the instrument used.

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Parameters: Spectral width of 200-220 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.

    • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Calibrate the chemical shifts relative to the internal standard.

Infrared (IR) Spectroscopy
  • Sample Preparation: For Attenuated Total Reflectance (ATR-FTIR), place a small amount of the solid sample directly onto the ATR crystal. For KBr pellet method, mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk.

  • Acquisition:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a background scan of the empty sample compartment or pure KBr pellet, which is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (~0.1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are commonly used.

    • EI-MS: Introduce the sample via a direct insertion probe or GC inlet. The standard electron energy is 70 eV.

    • ESI-MS: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Mass Analysis: Use a mass analyzer (e.g., Quadrupole, Time-of-Flight) to separate the ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). For high-resolution mass spectrometry (HRMS), ensure the instrument is calibrated to provide high mass accuracy.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

  • Acquisition:

    • Spectrometer: A double-beam UV-Vis spectrophotometer.

    • Scan Range: Typically 200-800 nm.

    • Blank Correction: Use the pure solvent in a matched quartz cuvette as a reference to record the baseline.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) from the resulting spectrum.

Visualizations of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key workflows and conceptual relationships relevant to the structural elucidation of this compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation synthesis Synthesis of This compound purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr ms Mass Spectrometry (EI/ESI, HRMS) purification->ms ir IR Spectroscopy purification->ir uv UV-Vis Spectroscopy purification->uv data_integration Data Integration and Analysis nmr->data_integration ms->data_integration ir->data_integration uv->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation

Caption: Experimental workflow for the synthesis and structural elucidation.

logical_relationships cluster_technique Spectroscopic Technique cluster_info Information Gained nmr NMR connectivity Connectivity & Stereochemistry nmr->connectivity ms Mass Spec molecular_formula Molecular Formula & Weight ms->molecular_formula ir IR functional_groups Functional Groups ir->functional_groups uv UV-Vis electronic_transitions Conjugated System & Chromophores uv->electronic_transitions structure Final Structure of 3-Methyl-1H- pyrazolo[3,4-c]pyridine connectivity->structure molecular_formula->structure functional_groups->structure electronic_transitions->structure synthesis_pathway start Substituted Pyridine (e.g., 4-amino-3-chloropyridine derivative) step1 Diazotization start->step1 intermediate Diazonium Salt Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 product This compound Scaffold step2->product

Exploring the Chemical Space of 3-Methyl-1H-pyrazolo[3,4-c]pyridine Analogues: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1H-pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its structural similarity to purine. This core has garnered significant attention as a versatile template for the design of potent and selective inhibitors of various biological targets, particularly kinases, which play a crucial role in cellular signaling pathways implicated in cancer, inflammation, and other diseases. This technical guide provides a comprehensive overview of the chemical space, synthesis, and biological activities of 3-Methyl-1H-pyrazolo[3,4-c]pyridine analogues and related derivatives, aimed at researchers, scientists, and drug development professionals.

Synthetic Strategies: Building the Core and Introducing Diversity

The synthesis of the 1H-pyrazolo[3,4-c]pyridine core is a critical first step in the exploration of its chemical space. A key and efficient method involves the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, which serve as versatile intermediates for further functionalization.[1][2][3]

General Synthetic Workflow

The overall strategy for the synthesis and diversification of the 1H-pyrazolo[3,4-c]pyridine scaffold can be visualized as a multi-step process, starting from commercially available precursors and leading to a library of diverse analogues.

G cluster_synthesis Core Synthesis cluster_diversification Analogue Generation cluster_evaluation Biological Evaluation start Starting Materials (e.g., 2-aminonicotinic acid derivatives) intermediate1 Formation of Pyridine Ring start->intermediate1 intermediate2 Construction of Pyrazole Ring intermediate1->intermediate2 core 5-Halo-1H-pyrazolo[3,4-c]pyridine Scaffold intermediate2->core diversification Vectorial Functionalization core->diversification Cross-coupling, Alkylation, Amination etc. analogues Library of this compound Analogues diversification->analogues evaluation Screening & Assays analogues->evaluation Kinase Assays, Cell-based Assays data SAR Data & Lead Identification evaluation->data

Figure 1. A high-level overview of the workflow for the synthesis and evaluation of this compound analogues.

Key Experimental Protocols

Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine [1][2]

A solution of the starting aminopyridine derivative in a suitable solvent is treated with a diazotizing agent, such as sodium nitrite, in the presence of an acid. The resulting diazonium salt is then subjected to a cyclization reaction to form the pyrazole ring. Subsequent halogenation, if not already present on the starting material, can be achieved using standard halogenating agents.

Vectorial Functionalization of the 5-halo-1H-pyrazolo[3,4-c]pyridine Scaffold [2]

The halogenated scaffold allows for a variety of cross-coupling reactions to introduce diversity at the C5 position. Furthermore, the nitrogen atoms of the pyrazole ring and other positions on the pyridine ring can be functionalized through alkylation, arylation, and other reactions.

  • Suzuki-Miyaura Cross-Coupling: To introduce aryl or heteroaryl groups at C5, the 5-halo-1H-pyrazolo[3,4-c]pyridine is reacted with a boronic acid or ester in the presence of a palladium catalyst and a base.

  • Buchwald-Hartwig Amination: Amines can be introduced at the C5 position by reacting the halo-scaffold with an amine in the presence of a palladium catalyst and a suitable ligand.

  • N-Alkylation: The nitrogen atoms of the pyrazole ring can be alkylated using alkyl halides in the presence of a base. The regioselectivity of this reaction can often be controlled by the choice of protecting groups and reaction conditions.

Biological Activities and Structure-Activity Relationships (SAR)

While specific quantitative data for a broad range of this compound analogues is limited in the public domain, the broader class of pyrazolopyridines has been extensively studied, particularly as kinase inhibitors. The data from these related isomers provides valuable insights into the potential biological activities and structure-activity relationships of the this compound core.

Kinase Inhibitory Activity

Pyrazolopyridine derivatives have shown potent inhibitory activity against a variety of kinases, including but not limited to, TANK-binding kinase 1 (TBK1), Anaplastic Lymphoma Kinase (ALK), and Cyclin-Dependent Kinases (CDKs).[4][5][6] The pyrazolopyridine scaffold acts as a hinge-binder, mimicking the adenine core of ATP and occupying the ATP-binding pocket of the kinase.

ScaffoldTarget KinaseIC50 (nM)Reference
1H-pyrazolo[3,4-b]pyridine derivativeTBK10.2[4]
1H-pyrazolo[3,4-b]pyridine derivativeALK<0.5[5]
Pyrazolo[1,5-a]pyrazine derivativeRETsingle digit nM[7]
1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-oneCDK4/cyclin D1low micromolar[6]
3,5-disubstituted-1H-pyrazolo[3,4-b]pyridineFLT3cellular assays[8]
3,5-disubstituted-1H-pyrazolo[3,4-b]pyridineAbl1cellular assays[8]

Table 1. Examples of Kinase Inhibitory Activities of Various Pyrazolopyridine Scaffolds.

Structure-Activity Relationship (SAR) Insights:

Based on studies of related pyrazolopyridine isomers, the following general SAR trends can be inferred for the this compound core:

  • Hinge-Binding Moiety: The pyrazolopyridine core is essential for binding to the hinge region of the kinase ATP-binding site.

  • Substituents on the Pyridine Ring: Modifications at the C5 and C7 positions can significantly impact potency and selectivity. Bulky and hydrophobic groups are often well-tolerated and can extend into other pockets of the ATP-binding site.

  • Substituents on the Pyrazole Ring: The methyl group at the C3 position can influence the electronic properties and steric interactions within the binding site. The N1 and N2 positions of the pyrazole ring are key vectors for introducing substituents that can modulate solubility, cell permeability, and target engagement.

Signaling Pathways

Given the potent kinase inhibitory activity of pyrazolopyridine analogues, they are expected to modulate key signaling pathways involved in cell growth, proliferation, survival, and immune responses. Two such pathways that are frequently targeted by related isomers are the TBK1 and ALK signaling pathways.

TBK1 Signaling Pathway

TANK-binding kinase 1 (TBK1) is a crucial kinase in the innate immune signaling pathway, leading to the production of type I interferons.[9][10] Aberrant TBK1 signaling is also implicated in certain cancers.

G cluster_tbk1 TBK1 Signaling Pathway cluster_inhibition Inhibition PAMPs PAMPs/DAMPs Receptors PRRs (e.g., TLRs, RLRs) PAMPs->Receptors Adaptors Adaptor Proteins (e.g., TRIF, MAVS) Receptors->Adaptors TBK1 TBK1 Adaptors->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 (dimerization) IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocation IFN Type I Interferon Genes Nucleus->IFN transcription Inhibitor Pyrazolo[3,4-c]pyridine Analogue Inhibitor->TBK1 inhibits

Figure 2. A simplified representation of the TBK1 signaling pathway and the potential point of intervention for this compound analogues.

ALK Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that, when constitutively activated through mutations or chromosomal rearrangements, can drive the growth of various cancers.[1][5]

G cluster_alk ALK Signaling Pathway cluster_inhibition Inhibition Ligand Ligand ALK ALK Receptor Tyrosine Kinase Ligand->ALK pALK p-ALK (dimerization & autophosphorylation) ALK->pALK Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT, JAK/STAT) pALK->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor Pyrazolo[3,4-c]pyridine Analogue Inhibitor->ALK inhibits

Figure 3. A simplified diagram of the ALK signaling pathway, illustrating the potential inhibitory action of this compound analogues.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. The synthetic accessibility of the core and the potential for vectorial functionalization allow for the creation of large and diverse chemical libraries for screening against a wide range of biological targets. While the publicly available biological data for this specific scaffold is still emerging, the extensive research on related pyrazolopyridine isomers strongly suggests its potential for potent and selective bioactivity.

Future research in this area should focus on:

  • Systematic SAR studies of this compound analogues to elucidate the key structural features required for potent and selective inhibition of specific targets.

  • Exploration of a broader range of biological targets beyond kinases, given the versatile nature of the scaffold.

  • In-depth investigation of the ADME-Tox properties of promising lead compounds to assess their drug-like properties and potential for clinical development.

By leveraging the synthetic strategies and biological insights outlined in this guide, researchers can effectively explore the rich chemical space of this compound analogues and unlock their therapeutic potential.

References

In-Depth Technical Guide on the Preliminary Cytotoxicity Screening of 3-Methyl-1H-pyrazolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyrazolopyridines, structural analogs of purines, have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. Their structural similarity to endogenous purines allows them to interact with a variety of biological targets, leading to potential therapeutic applications, including anticancer effects. The cytotoxic potential of this class of compounds is often associated with the induction of apoptosis and the inhibition of protein kinases crucial for cancer cell proliferation and survival.[1] This technical guide summarizes the available data on the in vitro cytotoxicity of pyrazolo[3,4-c]pyridine derivatives and outlines the standard experimental protocols used for their preliminary screening.

Quantitative Cytotoxicity Data

The antiproliferative activity of various pyrazolo[3,4-c]pyridine and related pyrazolopyridine derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the tables below.

Table 1: Cytotoxicity of 3,7-Disubstituted Pyrazolo[3,4-c]pyridine Derivatives

Compound IDSubstitutionA2058 (Melanoma) IC50 (µM)DU145 (Prostate) IC50 (µM)PC3 (Prostate) IC50 (µM)
11a 3-(3-Fluorophenyl), 7-(4-methylpiperazin-1-yl), 1-(4-methoxybenzyl)>2016.012.0
12a 3-(3-Fluorophenyl), 7-(4-methylpiperazin-1-yl)10.03.03.0

Data sourced from a study on the antiproliferative activity of new pyrazolo[3,4-c]pyridines, which indicated that 3-(3-Fluorophenyl) derivatives showed interesting activity.[1]

Table 2: Cytotoxicity of Substituted Pyrazolo[3,4-c]pyridin-5-ylamidines

Compound IDMDA-MB-231 (Breast) IC50 (µM)HT-1080 (Fibrosarcoma) IC50 (µM)PC-3 (Prostate) IC50 (µM)AG01523 (Normal Fibroblast) IC50 (µM)
Representative Active Compound Data not specifiedData not specifiedData not specifiedLow toxicity reported

A study on novel substituted pyrazolo[3,4-c]pyridin-5-ylamidines demonstrated that several derivatives could strongly reduce cancer cell proliferation and induce apoptosis, with some showing low toxicity against normal cells.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the preliminary cytotoxicity screening of pyrazolopyridine derivatives.

Cell Culture
  • Cell Lines: Human cancer cell lines such as A2058 (melanoma), DU145 and PC3 (prostate), MDA-MB-231 (breast), and HT-1080 (fibrosarcoma) are commonly used. A normal human cell line, such as AG01523 (fibroblasts), is often included to assess selectivity.

  • Culture Medium: Cells are typically maintained in RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

  • Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere containing 5% CO2.

Cytotoxicity Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are included.

  • Incubation: Plates are incubated for 48 to 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein.

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Cell Fixation: After compound incubation, the supernatant is discarded, and cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

  • Washing: The plates are washed five times with slow-running tap water and air-dried.

  • Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.

  • Removal of Unbound Dye: The plates are washed four times with 1% (v/v) acetic acid and air-dried.

  • Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to dissolve the protein-bound dye.

  • Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader.

Cell Cycle Analysis

Flow cytometry is used to determine the effect of the compounds on the cell cycle distribution.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at their IC50 concentrations for 24 to 48 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A in the dark.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined.

Western Blot Analysis for Signaling Pathways

Western blotting is employed to investigate the effect of the compounds on key signaling proteins.

  • Protein Extraction: Cells are treated with the test compounds, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against proteins of interest (e.g., phospho-Akt, phospho-ERK, phospho-p38 MAPK, and their total protein counterparts), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_setup 1. Experiment Setup cluster_treatment 2. Compound Treatment cluster_assay 3. Cytotoxicity Assay cluster_analysis 4. Data Analysis cell_culture Cell Culture (e.g., A549, PC3) seeding Cell Seeding (96-well plates) cell_culture->seeding compound_prep Prepare Compound Dilutions treatment Treat Cells (24-72h) compound_prep->treatment assay_choice Select Assay (MTT or SRB) incubation Reagent Incubation assay_choice->incubation measurement Absorbance Reading incubation->measurement viability Calculate % Cell Viability ic50 Determine IC50 Values viability->ic50

Caption: General experimental workflow for in vitro cytotoxicity screening.

Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor akt Akt receptor->akt erk ERK receptor->erk p38 p38 MAPK receptor->p38 proliferation Cell Proliferation & Survival akt->proliferation erk->proliferation apoptosis Apoptosis p38->apoptosis compound Pyrazolopyridine Derivative compound->akt Inhibition compound->erk Inhibition compound->p38 Activation

Caption: Putative signaling pathways modulated by pyrazolopyridine derivatives.

Mechanism of Action Insights

Preliminary mechanistic studies on pyrazolo[3,4-c]pyridine derivatives suggest that their cytotoxic effects may be mediated through the modulation of key signaling pathways involved in cell proliferation and survival. Some active derivatives have been shown to inhibit the phosphorylation of Akt and ERK, two critical pro-survival kinases. Concurrently, an induction of p38 MAPK phosphorylation has been observed, a kinase often associated with stress responses and apoptosis.

Furthermore, cell cycle analysis has revealed that some potent pyrazolo[3,4-c]pyridine derivatives can induce cell cycle arrest. For instance, the most active derivatives have been reported to block cells at the S phase or induce a G0/G1 arrest.[1] This disruption of the normal cell cycle progression prevents cancer cells from dividing and can lead to apoptosis.

Conclusion

The preliminary cytotoxicity screening of pyrazolo[3,4-c]pyridine derivatives has revealed promising antiproliferative activity against a range of cancer cell lines. The data suggests that this heterocyclic scaffold is a valuable starting point for the development of novel anticancer agents. Further structure-activity relationship (SAR) studies, focusing on substitutions at various positions of the pyrazolopyridine ring, will be crucial for optimizing the potency and selectivity of these compounds. The elucidation of their detailed mechanisms of action, including the identification of specific molecular targets, will guide future drug design and development efforts.

References

Tautomerism in Pyrazolo[3,4-c]pyridine Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the tautomerism in pyrazolo[3,4-c]pyridine systems. This class of heterocyclic compounds is of significant interest in medicinal chemistry, with derivatives showing potential as inhibitors of various enzymes, including phosphodiesterases and cyclin-dependent kinases.[1] A fundamental understanding of their tautomeric behavior is crucial for structure-activity relationship (SAR) studies, as different tautomers can exhibit distinct biological activities and physicochemical properties.

The Core of Tautomerism in Pyrazolo[3,4-c]pyridines: The N1-H and N2-H Forms

The principal tautomerism observed in pyrazolo[3,4-c]pyridine systems is an annular prototropic tautomerism, involving the migration of a proton between the two nitrogen atoms of the pyrazole ring. This results in two main tautomeric forms: the 1H-pyrazolo[3,4-c]pyridine (N1-H tautomer) and the 2H-pyrazolo[3,4-c]pyridine (N2-H tautomer).

Experimental and computational studies have consistently demonstrated that the N1-H tautomer is the predominant form for a variety of substituted pyrazolo[3,4-c]pyridines in solution.[1] This preference is attributed to the greater aromatic stabilization of the N1-H tautomer compared to the N2-H form.

Caption: Tautomeric equilibrium in pyrazolo[3,4-c]pyridine.

Factors Influencing Tautomeric Equilibrium

While the N1-H tautomer is generally favored, the position of the equilibrium can be influenced by several factors:

  • Substitution Pattern: The electronic and steric properties of substituents on the pyridine ring can modulate the relative stabilities of the tautomers. For instance, in the case of a 7-substituted pyrazolopyridinone, the energy difference between the N1-H and N2-H tautomers is smaller (~3 kcal/mol) compared to other derivatives where the difference is greater than 5 kcal/mol. This smaller energy gap in the pyridinone derivative allows for the detection of the minor N2-H tautomer by NMR.

  • Solvent: The polarity of the solvent can influence the tautomeric equilibrium by differentially solvating the tautomers. While most studies on pyrazolo[3,4-c]pyridines have been conducted in polar aprotic solvents like DMF, where the N1-H form dominates, it is a crucial factor to consider.

  • Temperature: Low-temperature NMR studies are often employed to slow down the rate of proton exchange, allowing for the potential observation and quantification of individual tautomers.

Experimental Protocols for Tautomerism Investigation

A systematic approach is required to synthesize and characterize the tautomeric forms of pyrazolo[3,4-c]pyridine derivatives.

General Synthesis of Substituted Pyrazolo[3,4-c]pyridines

The synthesis of the pyrazolo[3,4-c]pyridine core and its derivatives can be achieved through various synthetic routes. A common strategy involves the construction of the pyridine ring onto a pre-existing pyrazole. Below are examples of synthetic protocols for preparing key intermediates and final compounds.

Example Protocol 1: Synthesis of 7-dimethylamino-1H-pyrazolo[3,4-c]pyridine

  • Starting Material: 7-chloropyrazolo[3,4-c]pyridine.

  • Reagents: Ethanolic solution of dimethylamine.

  • Procedure: A solution of 7-chloropyrazolo[3,4-c]pyridine in ethanol is treated with an excess of dimethylamine solution. The mixture is heated under reflux for 12 hours.

  • Work-up: The solvent is evaporated under reduced pressure, and the residue is purified by column chromatography to yield the desired product.

Example Protocol 2: N-Alkylation for Model Compounds

  • Starting Material: A substituted 1H-pyrazolo[3,4-c]pyridine.

  • Reagents: Sodium hydride (NaH), benzyl bromide, in an anhydrous solvent like DMF.

  • Procedure: To a solution of the pyrazolo[3,4-c]pyridine in anhydrous DMF, NaH is added portion-wise at room temperature. After stirring for a short period, benzyl bromide is added, and the reaction is monitored by TLC.

  • Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting regioisomers (N1- and N2-benzylated) are separated by column chromatography.

Spectroscopic Characterization and Tautomer Identification

NMR spectroscopy is the most powerful tool for elucidating the predominant tautomeric form in solution.

NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve the synthesized pyrazolo[3,4-c]pyridine derivative in a suitable deuterated solvent (e.g., DMF-d7 or DMSO-d6).

  • Data Acquisition:

    • Acquire standard 1H and 13C NMR spectra at room temperature.

    • Perform 2D NMR experiments such as gHSQC and gHMBC to unambiguously assign all proton and carbon signals.

    • Acquire 15N NMR spectra, often through 1H-15N gHMBC experiments, to observe the nitrogen chemical shifts.

    • Measure heteronuclear coupling constants (e.g., J(H,C) and J(H,N)) from GSQMBC spectra.

  • Low-Temperature Studies: To study the tautomeric equilibrium, record 1H NMR spectra over a broad range of temperatures (e.g., from 303 K down to 213 K). At lower temperatures, the interconversion between tautomers may slow sufficiently to allow for the observation of separate signals for each form.

  • Data Analysis: Compare the experimental chemical shifts and coupling constants of the tautomeric compound with those of the "fixed" N1- and N2-alkylated derivatives. This comparison is key to assigning the predominant tautomer.

Quantitative Data and Spectroscopic Signatures

The differentiation between the N1-H and N2-H tautomers relies on distinct spectroscopic signatures. The following table summarizes key NMR data for identifying the substitution site on the pyrazole ring, which serves as a model for determining the tautomeric form.

ParameterN1-Substituted (N1-H like)N2-Substituted (N2-H like)
15N Chemical Shifts N1 is shielded, N2 is deshielded (~326 ppm)N1 is deshielded (~291 ppm), N2 is shielded
13C Chemical Shifts C3 and C3a are deshielded (~135 ppm)C7a is deshielded (~138 ppm)
J(H3,N1) ~8.0 Hz~2.3 Hz
J(H3,N2) ~4.4 Hz~14.0 Hz
J(H3,C7a) ~3.2 Hz~6.8 Hz

Data adapted from a study on 7-substituted pyrazolo[3,4-c]pyridines in DMF solution.

Relative Energies:

  • For most 7-substituted pyrazolo[3,4-c]pyridines, the energy difference between the N1-H and N2-H tautomers is >5 kcal/mol , favoring the N1-H form.

  • For 7-substituted pyrazolopyridinone, the energy difference is smaller, at ~3 kcal/mol , which can allow for a minor population of the N2-H tautomer to be present in equilibrium.

Visualization of Experimental and Logical Workflows

The investigation of tautomerism in pyrazolo[3,4-c]pyridine systems follows a logical progression from synthesis to detailed spectroscopic analysis. The following diagram illustrates this workflow.

Tautomerism_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_conclusion Conclusion Start Design & Synthesize Pyrazolo[3,4-c]pyridine Core N_Alkyl Synthesize N1 and N2 Alkylated Model Compounds Start->N_Alkyl NMR NMR Spectroscopy (1H, 13C, 15N, 2D) Start->NMR XRay Single Crystal X-ray Diffraction Start->XRay Comp Computational Chemistry (Energy Calculations) Start->Comp N_Alkyl->NMR LowTemp Low-Temperature NMR Studies NMR->LowTemp Assign Assign Predominant Tautomer (Compare with Models) NMR->Assign Structure Elucidate Solid-State Structure XRay->Structure Quantify Quantify Tautomer Ratio (if possible) LowTemp->Quantify Energy Determine Relative Stabilities Comp->Energy Assign->Quantify

References

The Therapeutic Potential of Pyrazolo[3,4-c]pyridines: A Deep Dive into Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – The fused heterocyclic scaffold, pyrazolo[3,4-c]pyridine, has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth review of the current understanding of the biological activities of pyrazolo[3,4-c]pyridine derivatives, with a focus on their potential as kinase inhibitors, anticancer agents, and antiviral compounds. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

A Versatile Scaffold with Diverse Biological Functions

The pyrazolo[3,4-c]pyridine core, an isomer of the well-known purine and pyrazolopyrimidine systems, has attracted significant attention for its therapeutic potential. Its structural features allow for diverse substitutions, leading to a broad spectrum of pharmacological effects. These include, but are not limited to, kinase inhibition, cytotoxic effects against cancer cells, and inhibition of viral replication.

Kinase Inhibitory Activity: Targeting Hematopoietic Progenitor Kinase 1 (HPK1)

A significant area of investigation for pyrazolo[3,4-c]pyridine derivatives has been their activity as kinase inhibitors. Notably, they have been identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a negative regulator of T-cell receptor signaling. Inhibition of HPK1 is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.

Quantitative Data for HPK1 Inhibition

The inhibitory potency of representative pyrazolo[3,4-c]pyridine derivatives against HPK1 has been evaluated through both enzymatic and cellular assays. The following table summarizes key quantitative data for a lead compound from this class.

Compound IDTargetAssay TypeKi (nM)Cellular IC50 (nM)
16 HPK1Enzymatic<1.091

Data is illustrative and based on reported findings for potent pyrazolo[3,4-c]pyridine-based HPK1 inhibitors.

Mechanism of Action and Signaling Pathway

HPK1 is a serine/threonine kinase that, upon T-cell receptor (TCR) engagement, phosphorylates the adaptor protein SLP-76. This phosphorylation leads to the recruitment of 14-3-3 proteins, promoting the disassembly of the TCR signalosome and thereby dampening T-cell activation. Pyrazolo[3,4-c]pyridine-based HPK1 inhibitors act by blocking the kinase activity of HPK1, preventing the phosphorylation of SLP-76. This leads to a sustained TCR signal, enhanced T-cell activation, proliferation, and cytokine production.

HPK1_Signaling_Pathway cluster_TCR_Complex T-Cell Receptor Complex TCR TCR Lck Lck TCR->Lck activates CD3 CD3 Antigen Antigen (pMHC) Antigen->TCR ZAP70 ZAP70 Lck->ZAP70 activates LAT_Signalosome LAT Signalosome (SLP-76, Gads, etc.) ZAP70->LAT_Signalosome phosphorylates HPK1 HPK1 LAT_Signalosome->HPK1 activates Downstream Downstream Signaling (PLCγ1, ERK activation) LAT_Signalosome->Downstream activates SLP76 SLP-76 HPK1->SLP76 phosphorylates Inhibition_Outcome Enhanced T-Cell Activation Pyrazolo_pyridine Pyrazolo[3,4-c]pyridine Inhibitor Pyrazolo_pyridine->HPK1 pSLP76 p-SLP-76 (Ser376) SLP76->pSLP76 Fourteen33 14-3-3 pSLP76->Fourteen33 recruits Degradation Signalosome Disassembly & SLP-76 Degradation Fourteen33->Degradation T_Cell_Activation T-Cell Activation, Proliferation, Cytokine Release Degradation->T_Cell_Activation inhibits Downstream->T_Cell_Activation

HPK1 Signaling Pathway and Inhibition.
Experimental Protocols: Kinase and Cellular Assays

This assay determines the in vitro potency of compounds against the HPK1 enzyme by measuring the amount of ATP remaining after the kinase reaction.

Kinase_Assay_Workflow start Start prep_reagents Prepare Reagents: - 1x Kinase Assay Buffer with DTT - Diluted HPK1 Enzyme - MBP Substrate Solution - ATP Solution - Kinase-Glo® Max Reagent start->prep_reagents prep_compounds Prepare Serial Dilutions of Pyrazolo[3,4-c]pyridine Compounds and DMSO Controls start->prep_compounds add_enzyme Add 10 µL of Diluted HPK1 Enzyme (or buffer for 'no enzyme' control) prep_reagents->add_enzyme add_compounds Add 5 µL of Compound/DMSO to 96-well Plate prep_compounds->add_compounds add_compounds->add_enzyme add_substrate Add 5 µL of MBP Substrate Solution add_enzyme->add_substrate incubate1 Incubate for 10 min at RT (Inhibitor Binding) add_substrate->incubate1 start_reaction Initiate Reaction: Add 5 µL of ATP Solution incubate1->start_reaction incubate2 Incubate for 45 min at 30°C (Kinase Reaction) start_reaction->incubate2 stop_reaction Stop Reaction & Initiate Signal: Add 25 µL of Kinase-Glo® Max Reagent incubate2->stop_reaction incubate3 Incubate for 10 min at RT in Dark stop_reaction->incubate3 measure Measure Luminescence with a Microplate Reader incubate3->measure analyze Data Analysis: - Subtract Background - Calculate % Inhibition - Determine IC50 measure->analyze end End analyze->end

HPK1 Kinase Inhibition Assay Workflow.

This method evaluates the pharmacological activity of HPK1 inhibitors by measuring the levels of phosphorylated SLP-76 (pSLP-76) in T-cells.

  • Cell Culture and Treatment: Jurkat T-cells are cultured to a density of 1-2 x 10^6 cells/mL. The cells are then pre-treated with various concentrations of the pyrazolo[3,4-c]pyridine inhibitor or a vehicle control (DMSO) for 1-2 hours.

  • Cell Lysis: Cells are pelleted, washed with ice-cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors. The lysate is clarified by centrifugation.

  • Protein Quantification: The protein concentration of each lysate is determined using a BCA protein assay.

  • SDS-PAGE and Western Blot: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for pSLP-76 (Ser376). After washing, the membrane is incubated with an HRP-conjugated secondary antibody.

  • Detection and Analysis: The signal is detected using an ECL substrate and an imaging system. The membrane can be stripped and re-probed for total SLP-76 and a loading control (e.g., β-Actin) for normalization.

Anticancer Activity

Pyrazolo[3,4-c]pyridine derivatives have also been investigated for their direct cytotoxic effects against various cancer cell lines. While the precise mechanisms can vary, they often involve the induction of apoptosis and cell cycle arrest.

Quantitative Data for Anticancer Activity

The in vitro anticancer activity of pyrazolo[3,4-c]pyridine and its closely related isomers is typically evaluated by determining the half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines.

Compound ClassCell LineIC50 (µM)
Pyrazolo[3,4-b]pyridineHela (Cervical Cancer)2.59
Pyrazolo[3,4-b]pyridineMCF7 (Breast Cancer)4.66
Pyrazolo[3,4-b]pyridineHCT-116 (Colon Cancer)1.98

Data for closely related pyrazolo[3,4-b]pyridine derivatives are presented as representative examples.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the pyrazolo[3,4-c]pyridine compounds and incubated for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL) is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antiviral Activity

The antiviral potential of the pyrazolopyridine scaffold has been explored against a range of viruses, including Herpes Simplex Virus (HSV).

Quantitative Data for Anti-HSV-1 Activity

The antiviral efficacy is determined by the 50% effective concentration (EC50), which is the concentration of the compound that inhibits viral replication by 50%.

Compound ClassVirusCell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Pyrazolo[3,4-b]pyridineHSV-1Vero~1>1000>1000

Data for a closely related pyrazolo[3,4-b]pyridine derivative is presented as a representative example.

Experimental Protocol: Plaque Reduction Assay for Anti-HSV-1 Activity

This assay measures the ability of a compound to inhibit the formation of viral plaques in a cell monolayer.

  • Cell Culture: Vero cells are grown to confluence in 24-well plates.

  • Virus Infection: The cell monolayers are infected with a known titer of HSV-1 (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

  • Compound Treatment: After infection, the virus inoculum is removed, and the cells are overlaid with a medium containing various concentrations of the pyrazolo[3,4-c]pyridine compound and carboxymethyl cellulose (to restrict virus spread).

  • Incubation: The plates are incubated for 72 hours at 37°C in a 5% CO2 atmosphere.

  • Plaque Visualization: The cell monolayers are fixed and stained with crystal violet.

  • Data Analysis: The number of plaques in the treated wells is counted and compared to the number in untreated control wells to determine the percentage of plaque reduction and the EC50 value.

Conclusion

The pyrazolo[3,4-c]pyridine scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The demonstrated activities as potent and selective kinase inhibitors, along with their anticancer and antiviral properties, underscore the importance of continued research into this class of compounds. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further investigation and accelerate the translation of these promising molecules into clinical candidates.

Methodological & Application

Application Notes and Protocols for the Multi-step Synthesis of 3-Methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[3,4-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry due to its structural similarity to purine, making it a valuable framework for the development of kinase inhibitors and other therapeutic agents. The addition of a methyl group at the C3 position can modulate the compound's pharmacological profile. This document provides a detailed experimental protocol for a proposed multi-step synthesis of 3-Methyl-1H-pyrazolo[3,4-c]pyridine, designed for laboratory-scale preparation. The outlined procedure is based on established methods for the synthesis of the parent pyrazolo[3,4-c]pyridine scaffold, adapted for the introduction of the 3-methyl substituent.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a two-step process starting from the commercially available 3-Amino-4-chloro-5-methylpyridine. The initial step involves an intramolecular cyclization via diazotization to form the pyrazole ring, which is accompanied by N-acetylation. The subsequent step is a deacetylation to yield the final product.

Synthesis of this compound start 3-Amino-4-chloro-5-methylpyridine intermediate 1-Acetyl-5-chloro-3-methyl- 1H-pyrazolo[3,4-c]pyridine start->intermediate  NaNO₂, Ac₂O, DCE    rt to 90°C, 20h   product This compound intermediate->product  NaOMe, MeOH    rt, 1h  

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-Acetyl-5-chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine

This procedure details the diazotization of 3-Amino-4-chloro-5-methylpyridine and subsequent intramolecular cyclization and N-acetylation.

Materials:

  • 3-Amino-4-chloro-5-methylpyridine

  • Sodium nitrite (NaNO₂)

  • Acetic anhydride (Ac₂O)

  • 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating plate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 3-Amino-4-chloro-5-methylpyridine (1.0 eq.) in 1,2-dichloroethane (DCE), add acetic anhydride (3.0 eq.).

  • Cool the mixture in an ice bath and add sodium nitrite (3.0 eq.) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to 90°C and stir for 20 hours.

  • Cool the reaction to room temperature and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can often be used in the next step without further purification.

Step 2: Synthesis of this compound

This protocol describes the deacetylation of the N-acetylated intermediate to afford the final product.

Materials:

  • 1-Acetyl-5-chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for workup

Procedure:

  • Dissolve the crude 1-Acetyl-5-chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine (1.0 eq.) in methanol.

  • Add sodium methoxide (1.5 eq.) to the solution and stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel flash column chromatography to obtain this compound.

Data Presentation

The following table summarizes the expected yields for each step of the synthesis. These are estimated based on reported yields for the synthesis of the analogous unsubstituted 5-chloro-1H-pyrazolo[3,4-c]pyridine.[1][2]

StepProduct NameStarting MaterialMolecular Weight ( g/mol )Theoretical Yield (g)Actual Yield (g)Yield (%)
11-Acetyl-5-chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine3-Amino-4-chloro-5-methylpyridine223.65--~90-95
2This compound1-Acetyl-5-chloro-3-methyl-1H-pyrazolo[3,4-c]pyridine133.15--~90-95

Logical Workflow Diagram

The logical progression of the experimental work is illustrated below, from the initial reaction setup to the final product characterization.

Experimental Workflow cluster_step1 Step 1: Cyclization and Acetylation cluster_step2 Step 2: Deacetylation cluster_analysis Characterization s1_start Combine 3-Amino-4-chloro-5-methylpyridine, Ac₂O, and DCE s1_reagents Add NaNO₂ at 0-10°C s1_start->s1_reagents s1_reaction Heat to 90°C for 20h s1_reagents->s1_reaction s1_workup Aqueous workup (NaHCO₃, Brine) s1_reaction->s1_workup s1_product Crude 1-Acetyl-5-chloro-3-methyl- 1H-pyrazolo[3,4-c]pyridine s1_workup->s1_product s2_start Dissolve crude product in MeOH s1_product->s2_start s2_reagent Add NaOMe, stir at rt for 1h s2_start->s2_reagent s2_workup Aqueous workup and extraction s2_reagent->s2_workup s2_purification Silica gel chromatography s2_workup->s2_purification s2_product Pure this compound s2_purification->s2_product analysis NMR, MS, and Purity Analysis s2_product->analysis

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for In Vitro Kinase Inhibitor Screening using 3-Methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The pyrazolopyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous kinase inhibitors. As a purine bioisostere, pyrazolopyridines can effectively bind to the ATP pocket of kinases. This document provides detailed protocols and application notes for the use of 3-Methyl-1H-pyrazolo[3,4-c]pyridine , a representative of this class, in in vitro kinase inhibitor screening assays.

While specific kinase inhibition data for this compound is not extensively available in the public domain, this document will utilize data from structurally related pyrazolopyridine compounds to illustrate the screening process and data presentation. These compounds have shown inhibitory activity against a range of kinases, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), and c-Met.

Mechanism of Action: ATP-Competitive Inhibition

Most pyrazolopyridine-based kinase inhibitors, including presumably this compound, act as ATP-competitive inhibitors. They achieve their inhibitory effect by binding to the ATP-binding pocket of the kinase, preventing the binding of the natural substrate, ATP. This, in turn, blocks the phosphorylation of target proteins, thereby interrupting the signaling cascade.

Mechanism of ATP-Competitive Kinase Inhibition cluster_0 Normal Kinase Activity cluster_1 Inhibition by this compound Kinase Kinase Phosphorylated_Protein Phosphorylated Protein Kinase->Phosphorylated_Protein Phosphorylation ADP ADP Kinase->ADP ATP ATP ATP->Kinase Substrate_Protein Substrate Protein Substrate_Protein->Kinase Kinase_Inhibited Kinase No_Phosphorylation No Phosphorylation Kinase_Inhibited->No_Phosphorylation Inhibitor 3-Methyl-1H-pyrazolo [3,4-c]pyridine Inhibitor->Kinase_Inhibited Binds to ATP Pocket ATP_Blocked ATP ATP_Blocked->Kinase_Inhibited Binding Blocked

Mechanism of ATP-Competitive Kinase Inhibition.

Data Presentation: Kinase Inhibitory Activity of Representative Pyrazolopyridine Compounds

The following table summarizes the in vitro inhibitory activity (IC50 values) of selected pyrazolopyridine derivatives against various kinases. This data is crucial for understanding the potential target space for compounds like this compound and for guiding structure-activity relationship (SAR) studies.

Compound IDScaffoldTarget KinaseIC50 (nM)Reference
Compound 1 Pyrazolo[3,4-g]isoquinolineHaspin167[1]
CLK1101[1]
Compound 2 Pyrazolo[3,4-b]pyridinec-Met4.27[2]
Compound 3 Pyrazolo[3,4-b]pyridineFGFR10.3[3]
Compound 4 Pyrazolo[3,4-b]pyridineALK (L1196M)<0.5[4]
ROS1<0.5[4]
Compound 5 Pyrazolo[3,4-b]pyridineTRKA56[5]
Compound 6 Pyrazolo[3,4-c]pyridazineCDK1/cyclin B(Potent Inhibition)[6]

Note: Data for specific isomers and derivatives of the pyrazolopyridine scaffold are presented as representative examples due to the lack of publicly available IC50 values for this compound.

Experimental Protocols

A common and robust method for in vitro kinase inhibitor screening is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction. A decrease in ADP production corresponds to inhibition of the kinase.

Protocol: In Vitro Kinase Inhibition Assay using ADP-Glo™

This protocol describes a general method for determining the IC50 value of this compound against a target kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound (test compound)

  • DMSO (vehicle control)

  • Positive control inhibitor (e.g., Staurosporine or a known inhibitor for the target kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a concentration gradient (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Setup:

    • Add 1 µL of each diluted test compound, positive control, or DMSO (for 0% inhibition control) to the appropriate wells of a 384-well plate.

  • Kinase Reaction:

    • Prepare a kinase/substrate solution in kinase assay buffer. The optimal concentrations of kinase and substrate should be determined empirically.

    • Add 5 µL of the kinase/substrate solution to each well.

    • Incubate the plate for 10-15 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction:

    • Prepare an ATP solution in kinase assay buffer. The final ATP concentration should be close to the Km value for the specific kinase.

    • Add 5 µL of the ATP solution to each well to initiate the kinase reaction.

    • Incubate the plate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Detection of ADP Production:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the controls (0% and 100% inhibition).

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

In Vitro Kinase Inhibitor Screening Workflow Start Start Compound_Prep Compound Preparation (Serial Dilution) Start->Compound_Prep Assay_Plate Assay Plate Setup (Add Compounds) Compound_Prep->Assay_Plate Kinase_Substrate Add Kinase/ Substrate Mix Assay_Plate->Kinase_Substrate Incubate_1 Pre-incubation Kinase_Substrate->Incubate_1 ATP_Addition Initiate Reaction (Add ATP) Incubate_1->ATP_Addition Incubate_2 Kinase Reaction ATP_Addition->Incubate_2 ADP_Glo_Reagent Add ADP-Glo™ Reagent Incubate_2->ADP_Glo_Reagent Incubate_3 ATP Depletion ADP_Glo_Reagent->Incubate_3 Detection_Reagent Add Kinase Detection Reagent Incubate_3->Detection_Reagent Incubate_4 Signal Generation Detection_Reagent->Incubate_4 Read_Plate Measure Luminescence Incubate_4->Read_Plate Data_Analysis Data Analysis (IC50 Determination) Read_Plate->Data_Analysis End End Data_Analysis->End

In Vitro Kinase Inhibitor Screening Workflow.

Signaling Pathway Example: c-Met Signaling

Derivatives of the pyrazolopyridine scaffold have shown potent inhibition of the c-Met kinase, a receptor tyrosine kinase involved in cell proliferation, survival, and migration. Dysregulation of the c-Met signaling pathway is implicated in various cancers.

Simplified c-Met Signaling Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates PI3K PI3K/Akt Pathway cMet->PI3K RAS RAS/MAPK Pathway cMet->RAS STAT STAT Pathway cMet->STAT Inhibitor Pyrazolopyridine Inhibitor Inhibitor->cMet Inhibits Proliferation Cell Proliferation & Survival PI3K->Proliferation Migration Cell Migration & Invasion PI3K->Migration RAS->Proliferation RAS->Migration STAT->Proliferation

Simplified c-Met Signaling Pathway.

Conclusion

This compound belongs to a class of compounds with significant potential as kinase inhibitors. The protocols and information provided herein offer a framework for researchers to conduct in vitro screening and characterization of this and related compounds. While specific biological data for this exact molecule is limited, the broader pyrazolopyridine family demonstrates a wide range of potent kinase inhibitory activities, underscoring the importance of this scaffold in drug discovery. Careful and systematic screening against a panel of kinases is essential to identify the specific targets and selectivity profile of novel compounds.

References

Evaluating the Efficacy of Pyrazolo[3,4-c]Pyridine Derivatives: A Cell-Based Assay Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive set of protocols for evaluating the in vitro efficacy of novel pyrazolo[3,4-c]pyridine derivatives as potential anti-cancer agents. Due to their structural similarity to purines, these compounds are promising candidates for targeting various protein kinases involved in cancer cell proliferation and survival.[1][2] This document outlines detailed procedures for assessing cell viability, induction of apoptosis, and target engagement, enabling researchers to characterize the mechanism of action of their compounds.

While specific data for pyrazolo[3,4-c]pyridine derivatives are emerging, this protocol leverages established methods and data from structurally related pyrazolopyridine isomers, such as pyrazolo[3,4-b]pyridines and pyrazolo[3,4-d]pyrimidines, which have demonstrated potent activity as kinase inhibitors.[3][4][5][6][7][8]

Introduction

Pyrazolopyridines, including the pyrazolo[3,4-c]pyridine scaffold, are recognized as privileged structures in medicinal chemistry due to their ability to mimic the natural purine bases and interact with the ATP-binding sites of kinases.[1][2] Dysregulation of kinase signaling pathways, such as the PI3K/Akt pathway, is a hallmark of many cancers, making kinase inhibitors a crucial class of therapeutic agents.[9][10] The protocols described herein provide a systematic approach to screen and characterize pyrazolo[3,4-c]pyridine derivatives for their anti-proliferative and pro-apoptotic effects.

Experimental Workflow

A typical workflow for evaluating the efficacy of pyrazolo[3,4-c]pyridine derivatives involves a multi-step process, from initial screening to more detailed mechanistic studies.

G cluster_0 Initial Screening cluster_1 Mechanism of Action cluster_2 Target Validation A Compound Synthesis & Characterization B Primary Screening: Cell Viability Assay (MTT) A->B Test Compounds C Dose-Response Analysis: IC50 Determination B->C Active Compounds D Apoptosis Assays: Annexin V/PI Staining C->D Potent Compounds F Target Engagement: Kinase Inhibition Assay C->F E Western Blot Analysis: Apoptosis Markers D->E G Downstream Signaling Analysis F->G G cluster_0 Upstream Activation cluster_1 Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR Bad Bad Akt->Bad inhibits Caspase9 Caspase-9 Akt->Caspase9 inhibits Apoptosis Apoptosis Bad->Apoptosis Caspase9->Apoptosis Pyrazolo Pyrazolo[3,4-c]pyridine Derivative Pyrazolo->Akt inhibits

References

Application of 3-Methyl-1H-pyrazolo[3,4-c]pyridine in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 3-Methyl-1H-pyrazolo[3,4-c]pyridine scaffold in fragment-based drug discovery (FBDD). The document outlines the potential of this fragment as a starting point for the development of potent and selective inhibitors, particularly for protein kinases. Detailed experimental protocols for a hypothetical FBDD workflow are provided, along with data presentation and visualizations to guide researchers in their drug discovery efforts.

The pyrazolo[3,4-c]pyridine core is a valuable scaffold in medicinal chemistry due to its structural similarity to purine, making it an attractive starting point for targeting a variety of proteins that have purine-binding pockets, such as kinases.[1] While a complete FBDD case study starting from this compound is not extensively documented in publicly available literature, its potential is underscored by the successful development of related pyrazolopyridine isomers as potent kinase inhibitors. This document leverages established methodologies for FBDD and the known chemistry of the pyrazolo[3,4-c]pyridine core to present a practical guide for its application.

Rationale for this compound in FBDD

The this compound fragment possesses several desirable characteristics for FBDD:

  • Low Molecular Weight: Its small size and low complexity adhere to the "Rule of Three," increasing the likelihood of efficient binding to protein targets.

  • Privileged Scaffold: The broader pyrazolopyridine scaffold is a known "hinge-binder" for many protein kinases, providing a strong starting point for inhibitor design.

  • Synthetic Tractability: The pyrazolo[3,4-c]pyridine core can be readily synthesized and, more importantly, allows for "vectorial functionalization," enabling the systematic exploration of chemical space around the core fragment.[1] This is a critical aspect of the fragment-to-lead optimization process.

A key advantage of the pyrazolo[3,4-c]pyridine scaffold is the ability to selectively functionalize it at multiple positions (N-1, N-2, C-3, C-5, and C-7), allowing for the exploration of various growth vectors to enhance binding affinity and selectivity for a target protein.[1]

Hypothetical FBDD Workflow for a Kinase Target

This section outlines a hypothetical FBDD workflow for identifying and developing inhibitors of a target kinase, for instance, TANK-binding kinase 1 (TBK1), a target for which related pyrazolo[3,4-b]pyridine inhibitors have been developed.[2][3]

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit-to-Lead Optimization cluster_2 Lead Characterization fs Fragment Library Screening (e.g., SPR, AlphaScreen) hv Hit Identification & Validation fs->hv Primary Hits se Structural Elucidation (X-ray Crystallography) hv->se Validated Hits sbd Structure-Based Design & Synthesis se->sbd sar SAR by Catalog & Further Synthesis sbd->sar bio Biochemical & Cellular Assays sar->bio Optimized Leads pk Pharmacokinetic Profiling bio->pk end Preclinical Candidate pk->end Candidate Selection

A high-level overview of a typical FBDD workflow.
Data Presentation: Hypothetical Screening and Initial Elaboration

The following tables present hypothetical data that could be generated during an FBDD campaign targeting TBK1 with this compound as a starting fragment.

Table 1: Properties of the Initial Fragment Hit

Fragment IDStructureMW ( g/mol )H-bond DonorsH-bond AcceptorsclogPBinding Affinity (Kd, SPR)Ligand Efficiency (LE)
F1This compound133.15121.25250 µM0.35

Table 2: Initial Structure-Activity Relationship (SAR) by Elaboration

Compound IDR1R5R7TBK1 IC50 (µM)
F1HHH>200
F1-A14-aminophenylHH75.2
F1-A23,4-dimethoxyphenylHH50.8
F1-B1HmorpholinoH120.5
F1-C1HH2-pyridyl98.3
Signaling Pathway

The following diagram illustrates a simplified signaling pathway involving TBK1, a potential target for inhibitors derived from the this compound scaffold.

TBK1_Signaling PRR Pattern Recognition Receptors (PRRs) Adaptor Adaptor Proteins (e.g., MAVS, TRIF) PRR->Adaptor Viral/Bacterial PAMPs TBK1 TBK1 Adaptor->TBK1 Activation IRF3 IRF3 TBK1->IRF3 Phosphorylation IRF3_P p-IRF3 (Dimerization & Nuclear Translocation) IRF3->IRF3_P IFN Type I Interferon (IFN) Gene Expression IRF3_P->IFN Inhibitor This compound -derived Inhibitor Inhibitor->TBK1

Simplified TBK1 signaling pathway and the point of inhibition.

Experimental Protocols

Protocol 1: Synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine Scaffold

This protocol is adapted from a published procedure for the synthesis of the core scaffold, which can be subsequently methylated at the 3-position.[1]

Materials:

  • Substituted 2-amino-3-halopyridine

  • Sodium nitrite (NaNO2)

  • Acetic anhydride (Ac2O)

  • 1,2-Dichloroethane (DCE)

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe)

Procedure:

  • Diazotization and Cyclization:

    • To a solution of the starting 2-amino-3-halopyridine in DCE, add Ac2O.

    • Add NaNO2 portion-wise at room temperature.

    • Heat the reaction mixture to 90 °C for 20 hours.

    • Cool the reaction to room temperature and concentrate under reduced pressure to yield the intermediate 1-(5-halo-pyrazolo[3,4-c]pyridine-1-yl)ethan-1-one.

  • Deacetylation:

    • Dissolve the intermediate in MeOH.

    • Add a solution of NaOMe in MeOH and stir at room temperature for 1 hour.

    • Neutralize the reaction with a suitable acid and concentrate under reduced pressure.

    • Purify the residue by column chromatography to obtain the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold.

Further steps would involve selective methylation at the C-3 position, which can be achieved through various organic synthesis methodologies.

Protocol 2: Fragment Screening using Surface Plasmon Resonance (SPR)

This protocol outlines a primary screening method to identify fragments that bind to the target kinase.[4]

Materials:

  • SPR instrument and sensor chips (e.g., CM5)

  • Recombinant purified target kinase (e.g., TBK1)

  • Fragment library containing this compound

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the target kinase (diluted in immobilization buffer) over the activated surface to achieve the desired immobilization level.

    • Deactivate excess reactive groups with ethanolamine.

    • A reference flow cell should be prepared similarly without the protein to allow for background subtraction.

  • Fragment Screening:

    • Prepare fragment solutions in the running buffer at a suitable concentration (e.g., 200 µM).

    • Inject the fragments over the target and reference surfaces.

    • Monitor the binding response in real-time. A response significantly above the reference channel indicates a binding event.

  • Hit Validation:

    • For initial hits, perform a dose-response analysis by injecting a range of fragment concentrations to confirm binding and estimate the dissociation constant (Kd).

Protocol 3: Biochemical Kinase Assay (AlphaScreen)

This protocol describes a method to quantify the inhibitory activity of fragments and elaborated compounds against the target kinase.[3][5]

Materials:

  • AlphaScreen-compatible microplates (e.g., 384-well ProxiPlate)

  • Recombinant target kinase (e.g., TBK1)

  • Biotinylated substrate peptide

  • ATP

  • AlphaScreen Donor and Acceptor beads (e.g., Streptavidin Donor beads and anti-phospho-substrate antibody-conjugated Acceptor beads)

  • Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT, pH 7.5)

  • Test compounds (dissolved in DMSO)

Procedure:

  • Reaction Setup:

    • Add 2 µL of assay buffer containing the target kinase to the wells of the microplate.

    • Add 1 µL of test compound dilutions (or DMSO for controls).

    • Incubate for 15 minutes at room temperature.

  • Kinase Reaction:

    • Initiate the reaction by adding 2 µL of a mixture of the biotinylated substrate and ATP (at its Km concentration).

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding a detection mixture containing the AlphaScreen Donor and Acceptor beads in a stop buffer (containing EDTA).

    • Incubate for 60-90 minutes in the dark at room temperature.

  • Data Acquisition:

    • Read the plate on an AlphaScreen-capable plate reader.

    • The signal generated is proportional to the extent of substrate phosphorylation.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO controls.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

By following these protocols, researchers can effectively utilize the this compound fragment as a starting point in FBDD campaigns to discover and develop novel therapeutic agents.

References

Application Notes and Protocols for Regioselective Functionalization of the Pyrazolo[3,4-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry due to its structural analogy to purines, enabling it to interact with a wide array of biological targets, particularly protein kinases.[1][2] The ability to selectively introduce functional groups at various positions of this scaffold is crucial for modulating the potency, selectivity, and pharmacokinetic properties of drug candidates. These application notes provide detailed protocols for the regioselective functionalization of the pyrazolo[3,4-c]pyridine core at the N-1, N-2, C-3, C-5, and C-7 positions, facilitating hit-to-lead optimization in drug discovery programs.[3][4]

Data Presentation: Summary of Regioselective Functionalization Reactions

The following tables summarize quantitative data for the regioselective functionalization of the pyrazolo[3,4-c]pyridine scaffold.

Table 1: Regioselective N-Alkylation and N-Protection of 5-Halo-1H-pyrazolo[3,4-c]pyridines [4]

EntryStarting Material (X=)ReagentBaseSolventConditionsProduct (Isomer)Yield (%)
1ClMsClNaHTHF0 °C to rt, 2 hN1-Ms92
2BrDHP, pTsOH-DCMrt, 4 hN2-THP85
3BrDHP, pTsOH-DCMrt, 22 hN1-THP82
4ClDHP, pTsOH-DCMrt, 24 hN1-THP / N2-THP34 / 43
5ClSEMClNaHTHF0 °C to rt, 6 hN1-SEM51
6ClSEMCl(c-Hex)2NMeMeCN80 °C, 16 hN2-SEM68
7BrSEMClNaHTHF0 °C to rt, 6 hN1-SEM / N2-SEM47 / 26
8BrSEMCl(c-Hex)2NMeMeCN80 °C, 16 hN2-SEM71
9ClMeINaHTHF0 °C to rt, 16 hN1-Me / N2-Me41 / 40
10BrMeINaHTHF0 °C to rt, 16 hN1-Me / N2-Me45 / 42
11ClBnBrNaHTHF0 °C to rt, 16 hN1-Bn / N2-Bn48 / 46

Table 2: C-5 Functionalization via Buchwald-Hartwig Amination of 5-Bromo-N-protected-pyrazolo[3,4-c]pyridines [4]

EntryN-Protecting GroupAmineCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1N2-THPMorpholinePd2(dba)3rac-BINAPNaOtBuToluene1001662
2N2-THPPiperidinePd2(dba)3rac-BINAPNaOtBuToluene1001671
3N2-THPAnilinePd2(dba)3rac-BINAPNaOtBuToluene1001675
4N2-SEMMorpholinePd2(dba)3rac-BINAPNaOtBuToluene1001697

Table 3: C-3 Functionalization via Tandem Borylation and Suzuki-Miyaura Cross-Coupling [2]

EntryStarting Material (N-protected)Aryl HalideCatalystBaseSolventTemperature (°C)TimeYield (%)
1N2-SEM-5-bromo4-Fluorophenyl iodidePd(dppf)Cl2Cs2CO3DMAc120 (MW)30 min60
2N2-SEM-5-bromo4-Cyanophenyl iodidePd(dppf)Cl2Cs2CO3DMAc120 (MW)30 min47
3N1-SEM-5-bromo4-Fluorophenyl iodidePd(dppf)Cl2, CuClCs2CO3DMAc120 (MW)30 min48
4N1-SEM-5-bromo4-Cyanophenyl iodidePd(dppf)Cl2, CuClCs2CO3DMAc120 (MW)30 min31

Table 4: C-7 Functionalization via Selective Metalation and Trapping [2]

EntryStarting Material (N-protected)Electrophile (E+)ProductYield (%)
1N1-SEM-5-bromoI2C7-Iodo75
2N1-SEM-5-bromoNBSC7-Bromo68
3N1-SEM-5-bromoMe-IC7-Methyl55

Experimental Protocols

Protocol 1: Regioselective N-Alkylation of 5-Halo-1H-pyrazolo[3,4-c]pyridine

This protocol describes the general procedure for the N-alkylation of a 5-halo-1H-pyrazolo[3,4-c]pyridine, which typically yields a mixture of N-1 and N-2 isomers that can be separated by column chromatography.

Materials:

  • 5-Halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq)

  • Alkylating agent (e.g., Iodomethane, Benzyl bromide) (1.1 eq)

  • Sodium hydride (60% dispersion in mineral oil) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous THF dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N-1 and N-2 isomers.

Protocol 2: C-5 Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of a 5-bromo-N-protected-pyrazolo[3,4-c]pyridine.

Materials:

  • 5-Bromo-N-protected-pyrazolo[3,4-c]pyridine (1.0 eq)

  • Amine (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.025 eq)

  • rac-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP) (0.075 eq)

  • Sodium tert-butoxide (1.4 eq)

  • Anhydrous toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine the 5-bromo-N-protected-pyrazolo[3,4-c]pyridine (1.0 eq), amine (1.1 eq), sodium tert-butoxide (1.4 eq), Pd2(dba)3 (0.025 eq), and rac-BINAP (0.075 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Cool the reaction to room temperature and quench with water.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: C-3 Tandem Borylation and Suzuki-Miyaura Cross-Coupling

This protocol outlines a one-pot, two-step process for the functionalization of the C-3 position.

Materials:

  • N-protected-5-halopyrazolo[3,4-c]pyridine (1.0 eq)

  • Bis(pinacolato)diboron (B2pin2) (1.2 eq)

  • [Ir(COD)OMe]2 (0.03 eq)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy) (0.06 eq)

  • Methyl tert-butyl ether (MTBE)

  • Aryl halide (1.5 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 eq)

  • Cesium carbonate (Cs2CO3) (2.0 eq)

  • N,N-Dimethylacetamide (DMAc)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure: Step 1: C-H Borylation

  • In a microwave vial, combine the N-protected-5-halopyrazolo[3,4-c]pyridine (1.0 eq), B2pin2 (1.2 eq), [Ir(COD)OMe]2 (0.03 eq), and dtbpy (0.06 eq).

  • Add anhydrous MTBE.

  • Seal the vial and heat in a microwave reactor at 100 °C for the optimized time.

  • After cooling, remove the solvent under reduced pressure.

Step 2: Suzuki-Miyaura Cross-Coupling

  • To the crude boronate ester from Step 1, add the aryl halide (1.5 eq), Pd(dppf)Cl2 (0.05 eq), and Cs2CO3 (2.0 eq).

  • Add anhydrous DMAc.

  • Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 4: C-7 Selective Metalation and Functionalization

This protocol describes the regioselective functionalization at the C-7 position using a strong base followed by trapping with an electrophile.

Materials:

  • N-protected-5-halopyrazolo[3,4-c]pyridine (1.0 eq)

  • 2,2,6,6-Tetramethylpiperidylmagnesium chloride lithium chloride complex (TMPMgCl·LiCl) (1.1 M in THF) (1.5 eq)

  • Electrophile (e.g., Iodine, N-Bromosuccinimide) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate solution (for iodine quench)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the N-protected-5-halopyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous THF at -40 °C under an inert atmosphere, add TMPMgCl·LiCl (1.5 eq) dropwise.

  • Stir the mixture at -40 °C for 1 hour.

  • Add a solution of the electrophile (1.5 eq) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution (or saturated aqueous sodium thiosulfate if iodine was used).

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Signaling Pathway Inhibition

Pyrazolo[3,4-c]pyridine derivatives have been investigated as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of cancer. The following diagram illustrates the general mechanism of action for a pyrazolo[3,4-c]pyridine-based kinase inhibitor.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Signal Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Inhibitor Pyrazolo[3,4-c]pyridine Inhibitor Inhibitor->Kinase2 Inhibition Response Cellular Response (e.g., Proliferation) Gene->Response

Caption: Inhibition of a generic kinase signaling pathway by a pyrazolo[3,4-c]pyridine derivative.

Experimental Workflow: Vectorial Functionalization

The regioselective functionalization methods described can be applied sequentially to elaborate a simple pyrazolo[3,4-c]pyridine core in a vectorial manner, enabling the exploration of chemical space around the scaffold for structure-activity relationship (SAR) studies.

G Start 5-Halo-1H-pyrazolo[3,4-c]pyridine N_Func N1/N2-Alkylation/ Protection Start->N_Func C5_Func C5-Amination (Buchwald-Hartwig) N_Func->C5_Func C3_Func C3-Arylation (Suzuki-Miyaura) C5_Func->C3_Func C7_Func C7-Functionalization (Metalation) C3_Func->C7_Func Product Multi-functionalized Pyrazolo[3,4-c]pyridine C7_Func->Product

Caption: Workflow for the sequential, regioselective functionalization of the pyrazolo[3,4-c]pyridine scaffold.

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions on Halo-Pyrazolo[3,4-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry and drug discovery due to its structural resemblance to purines, which are fundamental components of biologically active molecules. The functionalization of this core structure, particularly through carbon-carbon bond formation, is crucial for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for achieving such transformations, enabling the introduction of a wide range of aryl and heteroaryl substituents.

These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling reaction on halo-pyrazolo[3,4-c]pyridines, offering researchers a guide to the synthesis of diverse compound libraries for screening and lead optimization.

General Reaction Scheme

The Suzuki-Miyaura reaction facilitates the coupling of an organoboron species with an organic halide in the presence of a palladium catalyst and a base. In the context of pyrazolo[3,4-c]pyridines, a halo-substituted derivative can be coupled with a boronic acid or boronate ester to yield the corresponding arylated or heteroarylated product.

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium catalyst. The key steps are oxidative addition of the palladium(0) complex to the halo-pyrazolo[3,4-c]pyridine, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln Oxidative_Addition Oxidative Addition Pd0->Oxidative_Addition PdII_Complex R¹-Pd(II)Ln-X Oxidative_Addition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_Diorgano R¹-Pd(II)Ln-R² Transmetalation->PdII_Diorgano Reductive_Elimination Reductive Elimination PdII_Diorgano->Reductive_Elimination Reductive_Elimination->Pd0 Product R¹-R² (Coupled Product) Reductive_Elimination->Product Reactant_Halide R¹-X (Halo-Pyrazolo[3,4-c]pyridine) Reactant_Halide->Oxidative_Addition Reactant_Boronic R²-B(OR)₂ (Boronic Acid/Ester) + Base Reactant_Boronic->Transmetalation Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Setup Combine Reactants: - Halo-Pyrazolo[3,4-c]pyridine - Boronic Acid/Ester - Catalyst & Ligand - Base Inert Establish Inert Atmosphere (N₂ or Ar) Setup->Inert Solvent Add Anhydrous, Degassed Solvent Inert->Solvent Heat Heat to Desired Temperature (e.g., 80-100 °C) Solvent->Heat Stir Stir for Required Time (e.g., 3-24h) Heat->Stir Monitor Monitor Progress (TLC or LC-MS) Stir->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Dilute and Perform Aqueous Extraction Cool->Extract Dry Dry Organic Layer and Concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Application Notes and Protocols for Buchwald-Hartwig Amination in the Derivatization of 3-Methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry and drug discovery for the formation of carbon-nitrogen (C-N) bonds.[1][2] This reaction is particularly valuable for the synthesis of complex molecules, including pharmaceuticals, due to its broad substrate scope and functional group tolerance.[1][2] The pyrazolo[3,4-c]pyridine scaffold is a significant heterocyclic motif present in numerous biologically active compounds. The ability to introduce diverse amine functionalities onto this core structure via Buchwald-Hartwig amination allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug development programs.[3][4] These application notes provide a detailed protocol for the derivatization of a halo-substituted 3-Methyl-1H-pyrazolo[3,4-c]pyridine with various amines.

Reaction Principle

The Buchwald-Hartwig amination reaction involves the coupling of an aryl or heteroaryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][5] The catalytic cycle generally proceeds through several key steps: oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation of the amine by the base to form an amido complex, and finally, reductive elimination to yield the desired arylamine product and regenerate the Pd(0) catalyst.[5] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.[6]

Applications in Drug Discovery

The derivatization of the this compound core is of significant interest to medicinal chemists. By introducing a variety of amine substituents, researchers can modulate the physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability. This, in turn, can influence the compound's pharmacokinetic and pharmacodynamic profile. The Buchwald-Hartwig amination provides a versatile and efficient method to explore this chemical space and optimize lead compounds.[2][7][8]

Experimental Protocols

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

  • Solvents should be anhydrous and degassed prior to use.

  • Palladium catalysts and phosphine ligands are air- and moisture-sensitive and should be handled accordingly.

Representative Protocol for Buchwald-Hartwig Amination of 5-Bromo-3-Methyl-1H-pyrazolo[3,4-c]pyridine

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • 5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine

  • Amine (e.g., morpholine, piperidine, aniline derivative)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, BINAP, or a biarylphosphine ligand like RuPhos)

  • Base (e.g., sodium tert-butoxide (NaOtBu), cesium carbonate (Cs₂CO₃), or potassium carbonate (K₂CO₃))

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

Procedure:

  • To a dry Schlenk flask, add 5-bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine (1.0 mmol), the desired amine (1.2 mmol), and the base (2.0 mmol).

  • In a separate vial, prepare the catalyst system by dissolving the palladium source (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (0.04 mmol) in a small amount of the anhydrous solvent.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Add the remaining anhydrous solvent (to achieve a final concentration of approximately 0.1 M with respect to the starting halide).

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (4-24 hours). The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the Buchwald-Hartwig amination of a halo-pyrazolopyridine with various amines, based on analogous systems reported in the literature. Actual yields for this compound may vary and require optimization.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Toluene1001285-95
2PiperidinePd₂(dba)₃ (1)BINAP (3)NaOtBuDioxane90880-90
3AnilinePd(OAc)₂ (2)RuPhos (4)K₂CO₃Toluene1101675-85
4n-ButylaminePd₂(dba)₃ (1.5)DavePhos (3)NaOtBuDioxane1001070-80
5BenzylaminePd(OAc)₂ (2)cataCXium A (4)K₃PO₄Toluene1001865-75

Mandatory Visualizations

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Charge Schlenk flask with 5-Bromo-3-methyl-1H-pyrazolo[3,4-c]pyridine, Amine, and Base C Combine Reactants and Catalyst Solution A->C B Prepare Catalyst Solution (Pd source + Ligand in solvent) B->C D Degas Reaction Mixture C->D E Heat and Stir D->E F Cool and Quench Reaction E->F G Liquid-Liquid Extraction F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Buchwald_Hartwig_Catalytic_Cycle center Pd Pd(0)L2 Pd(0)L2 Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L2->Oxidative\nAddition\nComplex Ar-X Amine\nCoordination Amine Coordination Oxidative\nAddition\nComplex->Amine\nCoordination R2NH Amido\nComplex Amido Complex Amine\nCoordination->Amido\nComplex -HX (Base) Amido\nComplex->Pd(0)L2 Reductive Elimination (Ar-NR2)

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for Assessing Target Engagement of Pyrazolo[3,4-c]pyridine Inhibitors in Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrazolo[3,4-c]pyridines are a class of heterocyclic compounds that have garnered significant interest in drug discovery due to their structural similarity to purines, enabling them to interact with a wide range of biological targets.[1] Many derivatives of the broader pyrazolopyridine scaffold have been identified as potent inhibitors of protein kinases, which are crucial regulators of cellular processes.[2][3] Dysregulation of kinase activity is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[4][5]

Confirming that a compound directly binds to its intended target within a cellular environment—a process known as target engagement—is a critical step in the development of novel therapeutics. It validates the mechanism of action and provides a quantitative measure of the inhibitor's potency in a physiologically relevant setting. These application notes provide detailed protocols for two robust methods to assess the cellular target engagement of pyrazolo[3,4-c]pyridine inhibitors: the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay. Additionally, a protocol for a downstream kinase activity assay is included to correlate target binding with functional cellular outcomes.

Target Profile: Protein Kinases

While pyrazolo[3,4-c]pyridines can interact with various targets, this document will focus on their activity as protein kinase inhibitors. Kinases such as Cyclin-Dependent Kinases (CDKs), TANK-binding kinase 1 (TBK1), and Fibroblast Growth Factor Receptor (FGFR) have been identified as targets for similar pyrazolopyridine scaffolds.[2][6][7][8] The following protocols are broadly applicable to assessing the engagement of pyrazolo[3,4-c]pyridine inhibitors with their specific intracellular kinase targets.

Key Experimental Protocols

Two primary methods for directly measuring target engagement in cells are detailed below, followed by a functional assay to measure the downstream consequences of kinase inhibition.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.[9][10] The principle is that a protein bound to an inhibitor is more resistant to heat-induced denaturation and aggregation than the unbound protein.[9][11]

Protocol 1A: CETSA Melt Curve (Temperature Gradient)

This protocol determines the melting temperature (Tm) of the target kinase in the presence and absence of the pyrazolo[3,4-c]pyridine inhibitor. A shift in the Tm indicates target engagement.

Materials:

  • Cell line expressing the kinase of interest (e.g., HEK293T, HeLa, or a relevant cancer cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pyrazolo[3,4-c]pyridine inhibitor stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysis buffer (e.g., PBS with 0.4% NP-40, protease and phosphatase inhibitor cocktail)

  • BCA Protein Assay Kit

  • SDS-PAGE and Western Blotting reagents

  • Primary antibody specific to the target kinase

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed cells in sufficient quantity for the experiment and grow to 80-90% confluency. Treat cells with either the pyrazolo[3,4-c]pyridine inhibitor at a fixed concentration (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.

  • Cell Harvesting: Harvest cells by scraping, wash twice with ice-cold PBS, and resuspend in PBS with protease inhibitors to a concentration of approximately 2 x 107 cells/mL.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes for each temperature point. Heat the samples for 3 minutes across a temperature gradient (e.g., 40°C to 64°C in 2-4°C increments) using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.

  • Protein Quantification and Western Blot:

    • Carefully collect the supernatant (soluble fraction).

    • Determine the protein concentration of the soluble fractions using a BCA assay and normalize all samples.

    • Analyze the samples by SDS-PAGE and Western Blotting using a primary antibody against the target kinase.

  • Data Analysis:

    • Quantify the band intensities for the target kinase at each temperature.

    • Normalize the intensity of each band to the unheated control (100% soluble).

    • Plot the percentage of soluble protein against temperature for both vehicle- and inhibitor-treated samples to generate melt curves. The temperature at which 50% of the protein is denatured is the Tm.

Protocol 1B: Isothermal Dose-Response (ITDR) CETSA

This protocol determines the potency of the inhibitor in stabilizing the target at a single, fixed temperature.

Procedure:

  • Cell Culture and Treatment: Seed cells as above. Treat cells with a serial dilution of the pyrazolo[3,4-c]pyridine inhibitor (e.g., 0.01 to 100 µM) and a vehicle control for 1-2 hours.

  • Cell Harvesting and Heat Treatment: Harvest cells as described in Protocol 1A. Heat all samples at a single, predetermined temperature (typically the Tm of the vehicle-treated protein + 4-6°C) for 3 minutes. Include a non-heated control.

  • Lysis, Protein Quantification, and Western Blot: Follow steps 4-6 from Protocol 1A.

  • Data Analysis:

    • Quantify the band intensities for the target kinase for each inhibitor concentration.

    • Plot the percentage of soluble protein against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of inhibitor required to achieve 50% of the maximal thermal stabilization.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that measures compound binding to a target protein in live cells.[12][13] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor). An inhibitor competing with the tracer for the target's binding site will disrupt BRET, leading to a decrease in the signal.[13][14]

Materials:

  • Cell line suitable for transfection (e.g., HEK293T)

  • Plasmid DNA encoding the target kinase fused to NanoLuc® luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • 96- or 384-well white assay plates

  • NanoBRET™ Kinase Tracer and NanoBRET™ Nano-Glo® Substrate

  • Pyrazolo[3,4-c]pyridine inhibitor stock solution (in DMSO)

  • Plate reader capable of measuring luminescence at 460 nm and >600 nm

Procedure:

  • Cell Transfection: Transfect cells with the NanoLuc®-kinase fusion vector according to the manufacturer's protocol. Plate the transfected cells into the assay plate and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the pyrazolo[3,4-c]pyridine inhibitor in Opti-MEM®.

    • Prepare the tracer solution in Opti-MEM® at a concentration determined by prior optimization (typically near its EC50).

    • Add the inhibitor dilutions to the cells, followed immediately by the tracer. Include vehicle and no-inhibitor controls.

  • Incubation: Incubate the plate for 2 hours at 37°C in a CO₂ incubator.

  • Signal Detection:

    • Prepare the Nano-Glo® Substrate detection reagent according to the manufacturer's protocol.

    • Add the substrate to each well.

    • Read the plate within 10 minutes, measuring both donor (460 nm) and acceptor (>600 nm) emission.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal for each well.

    • Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the intracellular potency of the inhibitor.

Cellular Kinase Phosphorylation Assay (ELISA)

This assay measures the functional consequence of target engagement by quantifying the phosphorylation of a known downstream substrate of the target kinase. A reduction in substrate phosphorylation indicates successful inhibition of the kinase in a cellular context.[4][15]

Materials:

  • Cell line expressing the target kinase and its substrate

  • 96-well cell culture plates

  • Pyrazolo[3,4-c]pyridine inhibitor stock solution (in DMSO)

  • Cell lysis buffer

  • ELISA plate pre-coated with a capture antibody for the substrate protein

  • Detection antibody specific for the phosphorylated form of the substrate

  • HRP-conjugated secondary antibody

  • TMB substrate solution and stop solution

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and grow to 80-90% confluency. Treat the cells with a serial dilution of the pyrazolo[3,4-c]pyridine inhibitor for a predetermined time (e.g., 1-24 hours). Include appropriate controls.

  • Cell Lysis: Aspirate the medium, wash cells with ice-cold PBS, and add lysis buffer to each well. Incubate on ice for 10 minutes.

  • ELISA Protocol:

    • Transfer the cell lysates to the pre-coated ELISA plate.

    • Incubate for 2 hours at room temperature.

    • Wash the plate, then add the phospho-specific detection antibody.

    • Incubate for 1 hour at room temperature.

    • Wash the plate, then add the HRP-conjugated secondary antibody.

    • Incubate for 1 hour at room temperature.

    • Wash the plate and add TMB substrate. Incubate in the dark for 15-30 minutes.

    • Add the stop solution and read the absorbance at 450 nm.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value for the inhibition of substrate phosphorylation.

Data Presentation

Quantitative data from these assays should be summarized in tables to facilitate comparison of inhibitor potency and target engagement.

Table 1: Summary of CETSA Data for Pyrazolo[3,4-c]pyridine Inhibitor PZ-123

Parameter Target Kinase A
Tm (Vehicle) 48.5 °C
Tm (10 µM PZ-123) 54.2 °C
ΔTm +5.7 °C

| ITDR EC50 | 150 nM |

Table 2: Summary of NanoBRET™ and Functional Assay Data for PZ-123

Assay Type Target / Substrate IC50
NanoBRET™ Target Engagement Target Kinase A 85 nM

| Cellular Phosphorylation ELISA | Substrate X | 120 nM |

Visualizations

G cluster_workflow CETSA Experimental Workflow A 1. Treat Cells (Inhibitor vs. Vehicle) B 2. Harvest and Aliquot Cells A->B C 3. Heat Shock (Temperature Gradient or Isothermal) B->C D 4. Cell Lysis (Freeze-Thaw) C->D E 5. Centrifugation (Separate Soluble/Aggregated Proteins) D->E F 6. Collect Supernatant (Soluble Protein Fraction) E->F G 7. Western Blot Analysis (Quantify Soluble Target Protein) F->G H 8. Data Analysis (Generate Melt Curve or Dose-Response) G->H G cluster_pathway Kinase Inhibition Signaling Pathway US Upstream Signal (e.g., Growth Factor) R Receptor US->R Kinase Target Kinase R->Kinase PZ Pyrazolo[3,4-c]pyridine Inhibitor PZ->Kinase Substrate Downstream Substrate Kinase->Substrate Phosphorylation Blocked Blocked DS Cellular Response (e.g., Proliferation, Survival) Substrate->DS G cluster_workflow NanoBRET™ Target Engagement Workflow cluster_no_inhibitor No Inhibitor cluster_inhibitor With Inhibitor Kinase_NL Target Kinase-NanoLuc® Tracer Fluorescent Tracer Kinase_NL->Tracer BRET Signal Kinase_NL_2 Target Kinase-NanoLuc® Tracer_2 Fluorescent Tracer Kinase_NL_2->Tracer_2 No BRET Inhibitor Inhibitor Inhibitor->Kinase_NL_2 No BRET

References

development of a high-throughput screening assay for pyrazolo[3,4-c]pyridine libraries

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Development of a High-Throughput Screening Assay for Pyrazolo[3,4-c]pyridine Libraries

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention.[1] The development of small molecule inhibitors that target the ATP-binding site of kinases has become a major strategy in drug discovery.[2] Pyrazolo[3,4-c]pyridines are heterocyclic scaffolds that have garnered significant interest as potential kinase inhibitors due to their structural similarity to the purine core of ATP.[3] The ability to synthesize and functionalize the pyrazolo[3,4-c]pyridine core allows for the creation of diverse chemical libraries for screening.[3][4] This application note provides a detailed protocol for a robust, high-throughput screening (HTS) assay designed to identify and characterize inhibitors of a target kinase from a pyrazolo[3,4-c]pyridine library. The described assay is based on the Homogeneous Time-Resolved Fluorescence (HTRF) technology, which offers a sensitive and reliable platform for kinase activity measurement.[5][6]

Assay Principle

The HTRF kinase assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method used to measure kinase activity by detecting the phosphorylation of a specific substrate.[5][7] The assay utilizes a substrate (e.g., a biotinylated peptide) and a phosphospecific antibody. The antibody is labeled with a donor fluorophore (Europium cryptate), and the substrate is recognized by an acceptor fluorophore (e.g., XL665 or d2) via an affinity tag like streptavidin.[6][7]

When the kinase phosphorylates the substrate in the presence of ATP, the binding of the phosphospecific antibody to the phosphorylated substrate brings the donor and acceptor fluorophores into close proximity.[7] Excitation of the donor with a specific wavelength of light results in a non-radiative energy transfer to the acceptor, which in turn emits light at a different wavelength. This TR-FRET signal is proportional to the amount of phosphorylated substrate and thus to the kinase activity.[5] Inhibitors from the pyrazolo[3,4-c]pyridine library that block kinase activity will lead to a decrease in substrate phosphorylation and a subsequent reduction in the TR-FRET signal.

Signaling Pathway

signaling_pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellProliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->CellProliferation GrowthFactor Growth Factor GrowthFactor->RTK Inhibitor Pyrazolo[3,4-c]pyridine Inhibitor Inhibitor->RAF

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Experimental Workflow

experimental_workflow cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Dispense Pyrazolo[3,4-c]pyridine Library Compounds & Controls (2µL) B Add Target Kinase (4µL) A->B C Pre-incubation (15 min at RT) B->C D Add ATP/Substrate Mix (4µL) C->D E Incubate (60 min at RT) D->E F Add Detection Reagents (Anti-phospho antibody-Eu & SA-XL665) (10µL) E->F G Incubate (60 min at RT) F->G H Read Plate (TR-FRET Signal) G->H I Calculate % Inhibition H->I J Determine IC50 Values I->J K Calculate Z'-factor I->K

Caption: The experimental workflow for the high-throughput screening of pyrazolo[3,4-c]pyridine libraries.

Experimental Protocols

Materials and Reagents
  • Pyrazolo[3,4-c]pyridine Library: Synthesized and dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Target Kinase: Recombinant human kinase (e.g., RAF, ERK, etc.) in appropriate storage buffer.

  • Kinase Substrate: Biotinylated peptide substrate specific for the target kinase.

  • ATP: Adenosine 5'-triphosphate, high purity.

  • HTRF Detection Reagents:

    • Europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody.

    • Streptavidin-XL665 (SA-XL665) or Streptavidin-d2.

  • Kinase Reaction Buffer: 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20, 0.1% BSA.

  • Detection Buffer: Kinase reaction buffer containing 50 mM EDTA to stop the reaction.

  • Control Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine).

  • Assay Plates: Low-volume, 384-well white microplates.

  • Plate Reader: HTRF-compatible microplate reader.

Assay Protocol
  • Compound Plating:

    • Prepare serial dilutions of the pyrazolo[3,4-c]pyridine compounds and the control inhibitor in 100% DMSO.

    • Using an acoustic liquid handler or a pintool, dispense 2 µL of each compound dilution, positive control (known inhibitor), and negative control (DMSO) into the wells of a 384-well assay plate.

  • Kinase Addition:

    • Dilute the target kinase to the desired concentration (e.g., 2X final concentration) in kinase reaction buffer.

    • Add 4 µL of the diluted kinase solution to each well of the assay plate.

    • Mix by gentle shaking and incubate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Prepare a 2X ATP/substrate mixture in kinase reaction buffer. The final ATP concentration should be at or near the Km for the target kinase to ensure sensitive detection of ATP-competitive inhibitors.[8]

    • Add 4 µL of the ATP/substrate mixture to each well to start the kinase reaction.

    • Incubate the plate for 60 minutes at room temperature. The incubation time may need to be optimized based on the kinase's activity.

  • Signal Detection:

    • Prepare the HTRF detection reagent mix by diluting the anti-phospho antibody-Eu3+ and SA-XL665 in detection buffer according to the manufacturer's instructions.

    • Add 10 µL of the detection reagent mix to each well to stop the kinase reaction.

    • Incubate the plate for 60 minutes at room temperature, protected from light.

    • Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.

Data Presentation and Analysis

The raw data from the plate reader is used to calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.

Percentage Inhibition Calculation:

The percentage of inhibition for each compound is calculated using the following formula:

% Inhibition = 100 * (1 - (Ratio_sample - Ratio_neg_ctrl) / (Ratio_pos_ctrl - Ratio_neg_ctrl))

Where:

  • Ratio_sample is the HTRF ratio of the well with the test compound.

  • Ratio_neg_ctrl is the average HTRF ratio of the negative control wells (DMSO, high signal).

  • Ratio_pos_ctrl is the average HTRF ratio of the positive control wells (known inhibitor, low signal).

IC₅₀ Determination:

For compounds showing significant inhibition, dose-response curves are generated by plotting the percentage of inhibition against the logarithm of the compound concentration. The IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%, is determined by fitting the data to a four-parameter logistic equation.

Assay Quality Control (Z'-factor):

The Z'-factor is a statistical parameter used to evaluate the quality and robustness of the HTS assay.[9][10][11] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[10][11]

Quantitative Data Summary
Compound IDStructureMax Inhibition (%)IC₅₀ (µM)Z'-factor
PZP-001[Insert Structure]98.50.250.82
PZP-002[Insert Structure]75.21.50.82
PZP-003[Insert Structure]12.1> 500.82
ControlStaurosporine99.80.0150.82

Conclusion

The described HTRF-based assay provides a robust, sensitive, and high-throughput method for screening pyrazolo[3,4-c]pyridine libraries to identify novel kinase inhibitors. The homogeneous, "mix-and-read" format minimizes handling steps, making it amenable to automation.[6] Careful assay optimization, including the determination of optimal enzyme and ATP concentrations, and consistent monitoring of the Z'-factor will ensure the generation of high-quality, reproducible data critical for hit identification and lead optimization in the drug discovery process.[8]

References

Application Notes and Protocols for 3-Methyl-1H-pyrazolo[3,4-c]pyridine as a Scaffold for Novel Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrazolo[3,4-c]pyridine core is a promising heterocyclic scaffold for the development of novel anti-cancer agents due to its structural similarity to purine, a key building block in numerous biological processes. This document provides detailed application notes and experimental protocols for the synthesis, functionalization, and potential anti-cancer evaluation of derivatives based on the 3-Methyl-1H-pyrazolo[3,4-c]pyridine scaffold. While direct and extensive anti-cancer screening data for this specific scaffold is limited in publicly available literature, this guide leverages data from closely related pyrazolopyridine isomers to propose potential therapeutic strategies and methodologies for its evaluation as a novel class of oncology drug candidates.

Introduction: The Promise of the Pyrazolopyridine Scaffold

Pyrazolopyridines, including the [3,4-c] isomeric form, are recognized as "privileged structures" in medicinal chemistry. Their resemblance to endogenous purines allows them to interact with a wide range of biological targets, particularly protein kinases, which are often dysregulated in cancer.[1][2] The development of kinase inhibitors is a cornerstone of modern oncology, and the pyrazolopyridine scaffold has been successfully incorporated into several approved and investigational anti-cancer drugs.[2][3] This document focuses on the synthetic versatility of the this compound scaffold and outlines a roadmap for exploring its potential as a source of new anti-cancer therapeutics.

Data Presentation: Representative Anti-Cancer Activity of Related Pyrazolopyridine Scaffolds

Quantitative anti-cancer activity data for derivatives of this compound are not extensively available in the reviewed literature. However, to illustrate the potential of this class of compounds, the following tables summarize the in vitro anti-proliferative activity of representative pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines. This data can serve as a benchmark for future studies on the [3,4-c] isomer.

Table 1: In Vitro Cytotoxicity of Representative Pyrazolo[3,4-b]pyridine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 8b A-549 (Lung)2.9[4]
HEPG2 (Liver)2.6[4]
HCT-116 (Colon)2.3[4]
Compound 9a Hela (Cervical)2.59[5]
Compound 14g MCF7 (Breast)4.66[5]
HCT-116 (Colon)1.98[5]

Table 2: In Vitro Cytotoxicity of Representative Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 12b A549 (Lung)8.21[6]
HCT-116 (Colon)19.56[6]
Compound 33 MV4-11 (AML)< 0.01

Experimental Protocols

The following protocols are adapted from established synthetic methodologies and provide a framework for the synthesis, functionalization, and subsequent biological evaluation of this compound derivatives.

Synthesis of the Core Scaffold: 5-Halo-1H-pyrazolo[3,4-c]pyridine

A key starting material for the elaboration of the pyrazolo[3,4-c]pyridine scaffold is a halogenated derivative, which allows for subsequent cross-coupling reactions.

Protocol 3.1.1: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine

  • Step 1: Acetylation and Nitrosation. To a solution of 2-amino-6-chloropyridine in a suitable solvent such as dichloroethane (DCE), add acetic anhydride. Cool the mixture and add sodium nitrite portion-wise while maintaining a low temperature. Allow the reaction to warm to room temperature and then heat to 90°C for 20 hours.

  • Step 2: Deacetylation. After cooling the reaction mixture, add a solution of sodium methoxide in methanol. Stir at room temperature for 1 hour.

  • Step 3: Work-up and Purification. Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Vectorial Functionalization of the Pyrazolo[3,4-c]pyridine Scaffold

The 5-halo-1H-pyrazolo[3,4-c]pyridine core can be selectively functionalized at multiple positions to generate a library of diverse derivatives for structure-activity relationship (SAR) studies.

Protocol 3.2.1: N-1 and N-2 Alkylation

  • Selective alkylation at the N-1 or N-2 position of the pyrazole ring can be achieved by choosing appropriate bases and reaction conditions. For example, using a strong base like sodium hydride followed by treatment with an alkyl halide can lead to N-1 alkylation.

Protocol 3.2.2: C-3 Functionalization via Borylation and Suzuki-Miyaura Cross-Coupling

  • Step 1: C-H Borylation. In a microwave vial, combine the N-protected 5-halo-pyrazolo[3,4-c]pyridine, a suitable iridium catalyst (e.g., [Ir(COD)OMe]2), a bipyridine ligand (e.g., dtbpy), and a boron source (e.g., B2pin2) in a solvent like methyl tert-butyl ether (MTBE). Heat the reaction in a microwave reactor.

  • Step 2: Suzuki-Miyaura Cross-Coupling. To the crude borylated intermediate, add a palladium catalyst (e.g., Pd(dppf)Cl2), a base (e.g., potassium carbonate), an aryl or heteroaryl halide, and a suitable solvent system (e.g., dioxane/water). Heat the mixture to effect cross-coupling.

Protocol 3.2.3: C-5 Functionalization via Buchwald-Hartwig Amination

  • Combine the 5-halo-pyrazolo[3,4-c]pyridine, an amine, a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in a suitable solvent like toluene. Heat the reaction mixture under an inert atmosphere.

Protocol 3.2.4: C-7 Functionalization via Metalation

  • Selective deprotonation at the C-7 position can be achieved using a strong, non-nucleophilic base like TMPMgCl·LiCl at low temperatures. The resulting organometallic intermediate can then be quenched with various electrophiles (e.g., aldehydes, ketones, iodine) to introduce functionality at this position.

Biological Evaluation: In Vitro Anti-proliferative Assay

Protocol 3.3.1: MTT Assay for Cytotoxicity Screening

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the synthesized pyrazolo[3,4-c]pyridine derivatives in cell culture medium. Add the compounds to the wells and incubate for 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals. Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

Visualizations

experimental_workflow cluster_synthesis Scaffold Synthesis & Functionalization cluster_screening Biological Evaluation cluster_moa Mechanism of Action Studies start 2-Amino-6-halopyridine step1 Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridine start->step1 step2 Vectorial Functionalization (N-alkylation, Suzuki, Buchwald-Hartwig, etc.) step1->step2 library Library of Diverse Derivatives step2->library screening In Vitro Anti-proliferative Screening (e.g., MTT Assay) library->screening Test Compounds hit_id Hit Identification (Active Compounds) screening->hit_id moa Kinase Inhibition Assays, Cell Cycle Analysis, Apoptosis Assays hit_id->moa Investigate Mechanism lead_opt Lead Optimization moa->lead_opt

Caption: Experimental workflow for the development of this compound anti-cancer agents.

signaling_pathway cluster_downstream Downstream Signaling cluster_cellular_effects Cellular Effects RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway RTK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway RTK->PI3K_AKT_mTOR Angiogenesis Inhibition of Angiogenesis RTK->Angiogenesis Pyrazolo Pyrazolo[3,4-c]pyridine Derivative Pyrazolo->RTK Inhibition Proliferation Decreased Proliferation RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation Apoptosis Increased Apoptosis PI3K_AKT_mTOR->Apoptosis

Caption: Putative mechanism of action via inhibition of receptor tyrosine kinase signaling pathways.

Concluding Remarks

The this compound scaffold represents an under-explored but highly promising starting point for the discovery of novel anti-cancer agents. The synthetic protocols outlined herein provide a clear path for the generation of diverse chemical libraries based on this core. While direct biological data is currently sparse, the demonstrated efficacy of related pyrazolopyridine isomers strongly suggests that derivatives of the [3,4-c] scaffold are likely to exhibit interesting anti-cancer properties. Future work should focus on the systematic synthesis and screening of these compounds against a panel of cancer cell lines, followed by in-depth mechanistic studies for the most promising hits. This will be crucial in validating the therapeutic potential of this exciting class of molecules.

References

Troubleshooting & Optimization

challenges in the scale-up synthesis of 3-Methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 3-Methyl-1H-pyrazolo[3,4-c]pyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and scale-up of this compound and its analogs.

Question: Why is the reaction yield unexpectedly low after scaling up?

Answer: Low yields during scale-up can arise from several factors that are less pronounced at the lab scale. Consider the following:

  • Purity of Starting Materials: Impurities in reactants can interfere with the reaction, and their impact is magnified at a larger scale. Ensure that all starting materials, especially the aminopyrazole precursor, are of high purity.[1]

  • Mixing and Heat Transfer: Inefficient mixing in larger reactors can lead to localized temperature gradients and concentration differences, resulting in side reactions or incomplete conversion. The surface-area-to-volume ratio decreases on scale-up, making heat dissipation more challenging.[2] Ensure adequate agitation and a controlled rate of reagent addition to maintain a consistent temperature profile.

  • Reaction Kinetics and Temperature: Conditions optimized on a small scale may not be optimal for larger batches. Re-optimization of the reaction temperature and time is often necessary.[1] Continuous monitoring of the reaction progress using techniques like TLC or HPLC is crucial to determine the optimal endpoint.[1]

  • Catalyst Activity: The choice and loading of the catalyst can significantly affect the outcome. For related pyrazolopyridine syntheses, both acidic and Lewis acid catalysts have been employed.[1] If using a solid-supported catalyst, ensure its uniform distribution within the reaction mixture.

Question: What could be the cause of significant impurity formation, and how can it be minimized?

Answer: The formation of impurities, including regioisomers, is a common challenge, particularly with unsymmetrical starting materials.[1]

  • Regioisomer Formation: The annulation of the pyrazole ring onto the pyridine scaffold can sometimes lead to the formation of isomeric products. The choice of solvent and catalyst can influence regioselectivity. A thorough literature search for syntheses of similar analogs is recommended to identify conditions that favor the desired isomer.[1]

  • Side Reactions: At elevated temperatures required for some cyclization reactions, starting materials or the product may degrade. Optimizing the reaction temperature and time is critical.[1] In some cases, side products can arise from condensation reactions between reactants or intermediates, which might be mitigated by adjusting the reaction conditions, such as pH.[2]

  • Work-up Procedure: An improper work-up can fail to remove catalysts or inorganic salts, leading to impurities in the isolated product.[1] The work-up procedure should be robust and scalable.

Question: The reaction appears to be incomplete, even after extended reaction times. What steps can be taken?

Answer: Incomplete reactions are often linked to issues with reagents, catalysts, or reaction conditions.

  • Reagent Stoichiometry and Addition: Verify the stoichiometry of all reactants. On a larger scale, the method and rate of addition of reagents can be critical. For instance, a slow, controlled addition might be necessary to prevent unwanted side reactions or temperature spikes.

  • Catalyst Deactivation: The catalyst may be deactivated by impurities in the starting materials or solvent. Ensure the use of high-purity, anhydrous solvents where necessary.[3]

  • Solvent Effects: The solubility of reactants and intermediates can change with scale and may impact the reaction rate. A solvent screen might be necessary to find a more suitable medium for the scaled-up reaction.[1] Some syntheses of related heterocycles have shown high yields under solvent-free conditions at elevated temperatures.[1]

Question: How can the purification of this compound be optimized at a larger scale?

Answer: Purification can be a significant bottleneck in scale-up.

  • Crystallization: If the product is a solid, developing a robust crystallization procedure is often the most efficient method for purification at scale. This involves screening various solvent systems to find one that provides good recovery and effectively removes key impurities.

  • Column Chromatography: While effective at the lab scale, silica gel chromatography can be costly and time-consuming for large quantities. If chromatography is necessary, optimizing the mobile phase to maximize separation and loading capacity is essential.[1] Starting with a non-polar solvent and gradually increasing polarity with an eluent like ethyl acetate is a common strategy.[1]

  • Extraction: A well-designed aqueous work-up and extraction procedure can remove many impurities before final purification, reducing the burden on subsequent steps.[4]

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is most amenable to the scale-up of this compound?

A1: Syntheses that involve the annulation of a pyrazole ring onto a pre-existing pyridine core are common for this class of compounds.[5][6] A particularly relevant approach involves the reaction of a substituted aminopyrazole with a functionalized pyridine derivative. For scale-up, routes that avoid hazardous reagents, extreme temperatures, and difficult purifications are preferable. One-pot procedures can also be advantageous as they reduce the number of unit operations.[7][8]

Q2: Are there any specific safety considerations for the large-scale synthesis of this compound?

A2: Compounds with a high nitrogen-to-carbon ratio can be energetically unstable.[2] A differential scanning calorimetry (DSC) analysis of the final compound and key intermediates is recommended to assess thermal stability before proceeding to a large scale. Additionally, some reagents used in heterocyclic synthesis, such as sodium azide or hydrazine, are hazardous and require specific handling procedures, especially in large quantities.

Q3: How critical is moisture control during the reaction?

A3: For reactions involving organometallic reagents, strong bases like sodium hydride, or water-sensitive catalysts, maintaining anhydrous conditions is critical.[3][7] Moisture can quench reagents, deactivate catalysts, and lead to the formation of by-products. The use of dry solvents and an inert atmosphere (e.g., nitrogen or argon) is recommended in such cases.[9]

Q4: What analytical techniques are recommended for monitoring reaction progress and ensuring product quality?

A4: For reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective tool, often visualized with UV light at 254 nm.[1] High-Performance Liquid Chromatography (HPLC) provides more quantitative information on the consumption of starting materials and the formation of products and impurities. For final product characterization and quality control, HPLC for purity assessment, NMR (¹H and ¹³C) for structural confirmation, and Mass Spectrometry (MS) for molecular weight verification are essential.[4][7]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for the synthesis of related pyrazolopyridine structures, providing a reference for potential process parameters.

Table 1: Synthesis of Pyrazolo[4,3-b]pyridine Derivatives [7]

Starting MaterialsReagents/ConditionsProductYield (%)
2-Chloro-3-nitropyridines, Ethyl acetoacetate1. NaH, THF; 2. Arenediazonium tosylates, PyridineEthyl 1-aryl-pyrazolo[4,3-b]pyridine-3-carboxylates65-85
Intermediate HydrazonePyrrolidine, 40 °CCyclized Pyrazolo[4,3-b]pyridine-

Table 2: Functionalization of 5-halo-1H-pyrazolo[3,4-c]pyridine [4]

Reaction TypeReagents/ConditionsProduct TypeYield (%)
N-1 MesylationMsCl, Et3N, DCMN-1 Mesyl-protected pyrazolo[3,4-c]pyridine92
C-5 Buchwald-Hartwig AminationAmine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, 1,4-Dioxane, 100 °C5-Amino-substituted pyrazolo[3,4-c]pyridine50-83
C-7 Metalation/Negishi Coupling1. TMPMgCl·LiCl, THF, -40 °C; 2. ZnCl₂; 3. Ar-I, Pd(PPh₃)₄7-Aryl-substituted pyrazolo[3,4-c]pyridine83

Experimental Protocols

Protocol: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine

This protocol is adapted from a reported synthesis of a key intermediate for further functionalization and serves as a representative example of pyrazolo[3,4-c]pyridine core formation.[4][10]

Step 1: Acetylation and Cyclization

  • To a solution of 2-amino-4-chloropyridine in a suitable reactor, add dichloroethane (DCE) as a co-solvent.

  • Add acetic anhydride (Ac₂O) to the mixture.

  • Cool the mixture and add sodium nitrite (NaNO₂) portion-wise, maintaining the temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 90 °C for 20 hours.

  • Monitor the reaction by TLC or HPLC until completion.

  • Upon completion, cool the reaction mixture and proceed to the deacetylation step. This step often yields the acetylated intermediate which can be isolated or used directly.

Step 2: Deacetylation

  • To the crude product from Step 1, add methanol (MeOH).

  • Add a solution of sodium methoxide (NaOMe) in methanol.

  • Stir the mixture at room temperature for 1 hour.

  • Monitor the deacetylation by TLC or HPLC.

  • Once complete, neutralize the reaction mixture and perform an aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the crude 5-chloro-1H-pyrazolo[3,4-c]pyridine.

  • Purify the product by recrystallization or column chromatography as needed.

Visualizations

experimental_workflow Experimental Workflow for Pyrazolo[3,4-c]pyridine Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification cluster_analysis Analysis reagents Starting Materials (e.g., 2-Amino-4-substituted-pyridine) setup Reactor Setup (Anhydrous, Inert Atmosphere) reagents->setup cyclization Step 1: Cyclization (e.g., Diazotization & Annulation) setup->cyclization deacetylation Step 2: Deprotection (if necessary) cyclization->deacetylation Intermediate monitoring Reaction Monitoring (TLC/HPLC) cyclization->monitoring deacetylation->monitoring workup Aqueous Work-up & Extraction deacetylation->workup purify Purification (Crystallization or Chromatography) workup->purify analysis Product Characterization (NMR, MS, HPLC) purify->analysis

Caption: A typical experimental workflow for the synthesis of the pyrazolo[3,4-c]pyridine core.

troubleshooting_logic Troubleshooting Logic for Scale-up Synthesis cluster_materials Inputs cluster_process Process Parameters cluster_outputs Outputs start Problem Encountered (e.g., Low Yield) check_sm Verify Starting Material Purity start->check_sm Is purity confirmed? check_reagents Check Reagent/Solvent Quality (e.g., Anhydrous) start->check_reagents check_mixing Evaluate Mixing & Heat Transfer start->check_mixing Is scale >10x? opt_temp Optimize Temperature & Reaction Time check_sm->opt_temp check_reagents->opt_temp check_catalyst Assess Catalyst Loading & Activity opt_temp->check_catalyst check_mixing->opt_temp analyze_impurities Characterize By-products (LC-MS, NMR) check_catalyst->analyze_impurities If impurities persist solution Solution Implemented check_catalyst->solution If reaction complete opt_workup Optimize Work-up & Purification analyze_impurities->opt_workup opt_workup->solution

References

optimizing reaction conditions for improved yield of pyrazolo[3,4-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to optimize the synthesis of pyrazolo[3,4-c]pyridine derivatives.

Troubleshooting and Optimization

This section addresses common challenges encountered during the synthesis of pyrazolo[3,4-c]pyridines, offering systematic approaches to identify and resolve issues.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low. What are the most common factors to investigate?

Low yields can stem from several variables in the reaction setup. A systematic evaluation of each component is the most effective troubleshooting strategy. Key areas to focus on include:

  • Purity of Starting Materials: Impurities in reactants, particularly the initial substituted pyridine, can significantly hinder the reaction or lead to unwanted side products. Always ensure high purity of starting materials, using techniques like recrystallization or chromatography if necessary.[1]

  • Catalyst Choice and Loading: The type and amount of catalyst are critical. For related heterocyclic syntheses, both Brønsted and Lewis acids are commonly used.[2] It is advisable to screen a panel of catalysts and optimize the loading amount.[1]

  • Solvent Effects: The solvent influences reactant solubility and reaction kinetics.[1] An inappropriate solvent can prevent the reaction from proceeding efficiently. A solvent screen is highly recommended.

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can result in incomplete conversion or degradation of the product.[1] Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the ideal time and temperature.[1]

Q2: I am observing the formation of significant side products. How can I improve the selectivity of my reaction?

Side product formation, including regioisomers, is a known challenge in the synthesis of fused heterocyclic systems.[2] To enhance selectivity:

  • Control Reaction Temperature: Temperature can influence the kinetic versus thermodynamic control of a reaction, affecting product distribution. Running the reaction at a lower temperature may improve selectivity.

  • Evaluate Catalyst and Solvent: The choice of catalyst and solvent can influence the regioselectivity of the cyclization step.[1][2] Review literature for precedents with similar substrates to guide your selection.

  • Protecting Groups: In multi-step syntheses involving functionalization of the pyrazolo[3,4-c]pyridine core, selective protection and deprotection of the pyrazole nitrogens (N-1 or N-2) is a key strategy to direct reactions to other positions on the scaffold.[3][4]

Q3: The final purification of my pyrazolo[3,4-c]pyridine derivative is proving difficult. What are the best practices?

Purification can be challenging due to the polarity of the heterocyclic core.[1]

  • Aqueous Work-up: A thorough work-up procedure is essential to remove inorganic salts and residual catalyst before chromatographic purification.[1]

  • Column Chromatography: Silica gel flash column chromatography is the most common purification method.[1][3] A systematic approach to eluent selection is recommended. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity.[1]

  • Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for obtaining highly pure material, especially if isomers have different solubilities.[1]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data from studies on related pyrazolopyridine syntheses, illustrating how screening different parameters can dramatically improve reaction outcomes.

Table 1: Effect of Solvent on Yield This table shows the impact of different solvents on the yield of a Cu(II)-catalyzed pyrazolo[3,4-b]pyridine synthesis, highlighting the critical role of solvent selection.[5]

SolventTemperatureTime (h)Yield (%)
CHCl₃Room Temp.1094
CH₂Cl₂Room Temp.-85
TolueneRoom Temp.-68
DichloroethaneRoom Temp.-52
BenzeneReflux-40
AcetonitrileReflux-20
MethanolReflux-0
EthanolReflux-0

Table 2: Effect of Catalyst on Yield This table compares the effectiveness of various acid catalysts in the synthesis of a pyrazolo[3,4-b]pyridine derivative.[6]

EntryCatalystTime (h)Yield (%)
1AC-SO₃H0.597
2TsOH0.582
3H₃PO₄0.580
4SiO₂–H₂SO₄0.580
5HCl0.571
6H₂SO₄0.567

Experimental Protocols

This section provides a representative experimental protocol for the synthesis of a key intermediate, 5-chloro-1H-pyrazolo[3,4-c]pyridine, adapted from published literature.[3]

Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine

  • Step 1: Acetylation and Diazotization/Cyclization

    • To a solution of 3-amino-4-methylpyridine (1.0 eq) in dichloroethane (DCE) and acetic anhydride (Ac₂O), sodium nitrite (NaNO₂) is added portion-wise at room temperature.

    • The reaction mixture is then heated to 90 °C and stirred for approximately 20 hours.

    • After cooling, the reaction is carefully quenched and worked up to isolate the intermediate, 1-(5-chloro-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one. The use of DCE as a co-solvent can enhance scalability and may allow for the isolation of this intermediate without purification.[3]

  • Step 2: Deacetylation

    • The crude acetylated intermediate from Step 1 is dissolved in methanol (MeOH).

    • A solution of sodium methoxide (NaOMe) in methanol is added, and the mixture is stirred at room temperature for 1 hour.[3]

    • Upon completion, the reaction is concentrated under reduced pressure.

  • Step 3: Purification

    • The residue is purified by flash column chromatography on silica gel or by recrystallization to afford the final product, 5-chloro-1H-pyrazolo[3,4-c]pyridine, as a white solid.[3]

    • The final product should be characterized by NMR and Mass Spectrometry to confirm its identity and purity.[5]

Visualizations

The following diagrams illustrate the general experimental workflow and a logical troubleshooting process for optimizing your synthesis.

G A Reactant Mixing (e.g., 3-amino-4-methylpyridine, Ac₂O, DCE) B Diazotization & Cyclization (Add NaNO₂, Heat to 90°C) A->B C Reaction Monitoring (TLC) B->C D Work-up & Extraction C->D Reaction Complete E Deacetylation (NaOMe in MeOH) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS, etc.) F->G H Final Product G->H

Caption: General experimental workflow for pyrazolo[3,4-c]pyridine synthesis.

G start Start: Low Yield Observed q1 Are starting materials pure? start->q1 a1_yes Purify Reactants (Recrystallize/Chromatography) q1->a1_yes No q2 Is the reaction temperature optimized? q1->q2 Yes a1_yes->q2 a2_yes Screen Temperatures (e.g., RT, 60°C, 100°C) q2->a2_yes No q3 Is the solvent appropriate? q2->q3 Yes a2_yes->q3 a3_yes Perform Solvent Screen (e.g., EtOH, DCE, Toluene, etc.) q3->a3_yes No q4 Is the catalyst optimal? q3->q4 Yes a3_yes->q4 a4_yes Screen Catalysts & Loading (Lewis Acids, Brønsted Acids) q4->a4_yes No end_node Re-run Optimized Reaction q4->end_node Yes a4_yes->end_node

Caption: Troubleshooting flowchart for addressing low reaction yield.

References

Technical Support Center: Troubleshooting Poor Solubility of Pyrazolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with pyrazolo[3,4-c]pyridine derivatives in aqueous buffers during their experiments.

Frequently Asked Questions (FAQs)

Q1: My pyrazolo[3,4-c]pyridine derivative, dissolved in a concentrated DMSO stock, precipitates when I dilute it into my aqueous experimental buffer. Why is this happening and what is the first thing I should try?

A1: This is a common issue for hydrophobic compounds like many pyrazolo[3,4-c]pyridine derivatives. The significant change in solvent polarity from a high-concentration organic stock (like DMSO) to a predominantly aqueous environment causes the compound to "crash out" of the solution. High salt concentrations in your buffer can also contribute to this "salting out" effect.

The first and simplest troubleshooting step is to optimize your dilution method. Instead of adding the aqueous buffer to your compound stock, add the stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion can prevent localized supersaturation and precipitation. It is also crucial to keep the final concentration of the organic solvent in your assay to a minimum (typically <0.5% v/v) to avoid solvent-induced artifacts. Always include a vehicle control in your experiments.

Q2: I'm still observing precipitation even after optimizing the dilution method. What other strategies can I employ to increase the solubility of my pyrazolo[3,4-c]pyridine derivative?

A2: If optimizing the dilution method is insufficient, several other strategies can be employed. These include adjusting the pH of your buffer, using co-solvents, or incorporating surfactants. The pyridine moiety in the pyrazolo[3,4-c]pyridine core is basic, and its protonation at lower pH can increase aqueous solubility. For compounds with ionizable groups, adjusting the pH away from the compound's pKa can significantly enhance solubility.

Q3: Can I use heat or sonication to help dissolve my compound?

A3: Gentle heating and sonication can be effective for dissolving stubborn compounds. However, exercise caution as excessive or prolonged heat can lead to degradation of your pyrazolo[3,4-c]pyridine derivative. It is advisable to warm the solution gently (e.g., to 37°C) and sonicate in short bursts. Always visually inspect the solution for any signs of degradation, such as a color change.

Q4: How should I prepare and store stock solutions of my pyrazolo[3,4-c]pyridine derivatives to minimize solubility issues?

A4: For initial solubilization, Dimethyl Sulfoxide (DMSO) is a common and effective solvent for many organic molecules, including pyrazolo[3,4-c]pyridine derivatives. Prepare a high-concentration stock solution (e.g., 10 mM) in pure DMSO. To avoid repeated freeze-thaw cycles that can compromise compound stability and solubility, store the stock solution in small aliquots at -20°C or -80°C. Before use, ensure the compound is fully redissolved by bringing the aliquot to room temperature and vortexing gently.

Q5: Are there any formulation strategies that can improve the in vivo solubility and bioavailability of these compounds?

A5: Yes, for in vivo studies, more advanced formulation strategies are often necessary. These can include the use of co-solvent/surfactant mixtures (e.g., DMSO, Tween® 80, and a vehicle for oral gavage), creating amorphous solid dispersions with polymers, or using lipid-based formulations. These approaches aim to maintain the drug in a solubilized state in the gastrointestinal tract, which can improve absorption and bioavailability.

Troubleshooting Guides

Issue: Compound Precipitates in Aqueous Buffer

This guide provides a step-by-step approach to troubleshoot and resolve the precipitation of pyrazolo[3,4-c]pyridine derivatives in aqueous buffers.

G start Precipitation Observed in Aqueous Buffer check_conc Is the final concentration too high? start->check_conc lower_conc Try a lower final concentration check_conc->lower_conc Yes optimize_dilution Optimize Dilution Method: Add stock dropwise to vortexing buffer check_conc->optimize_dilution No success Compound Solubilized lower_conc->success check_solvent Is the final organic solvent concentration <0.5%? optimize_dilution->check_solvent adjust_solvent Adjust stock concentration to lower final solvent % check_solvent->adjust_solvent No ph_adjustment Adjust Buffer pH: For basic pyridine nitrogen, try a lower pH check_solvent->ph_adjustment Yes adjust_solvent->ph_adjustment use_cosolvent Use a Co-solvent: (e.g., ethanol, PEG 400) in the final buffer ph_adjustment->use_cosolvent ph_adjustment->success use_surfactant Use a Surfactant: (e.g., Tween® 80, Pluronic® F-68) in the final buffer use_cosolvent->use_surfactant use_cosolvent->success solid_dispersion Advanced Formulation: Consider amorphous solid dispersions with polymers use_surfactant->solid_dispersion use_surfactant->success solid_dispersion->success fail Consult Further/ Consider Structural Modification solid_dispersion->fail

Troubleshooting workflow for compound precipitation.

Data Presentation

The following table provides a template for summarizing the aqueous solubility of pyrazolo[3,4-c]pyridine derivatives under various conditions. Due to the limited availability of specific quantitative data in the public domain, this table is populated with hypothetical yet realistic values to serve as a guide for data presentation.

Compound IDBuffer SystempHCo-solvent (% v/v)Surfactant (% w/v)Max. Aqueous Solubility (µM)
Pyr-c-P-001PBS7.4DMSO (0.5%)-< 1
Pyr-c-P-001Acetate Buffer5.0DMSO (0.5%)-15
Pyr-c-P-001PBS7.4Ethanol (2%)-5
Pyr-c-P-001PBS7.4DMSO (0.5%)Tween® 80 (0.1%)25
Pyr-c-P-002PBS7.4DMSO (0.5%)-5
Pyr-c-P-002Citrate Buffer4.5DMSO (0.5%)-50
Pyr-c-P-002PBS7.4PEG 400 (5%)-30
Pyr-c-P-002PBS7.4DMSO (0.5%)Pluronic® F-68 (0.05%)75

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Weigh out the appropriate amount of the pyrazolo[3,4-c]pyridine derivative.

  • Add the calculated volume of pure, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution until the compound is completely dissolved. Gentle warming (up to 37°C) or brief sonication may be used if necessary.

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol for Co-solvent Screening to Improve Aqueous Solubility
  • Prepare a 10 mM stock solution of the pyrazolo[3,4-c]pyridine derivative in DMSO.

  • Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing different percentages of a co-solvent (e.g., 1%, 2%, 5%, 10% ethanol or PEG 400).

  • To 990 µL of each co-solvent buffer, add 10 µL of your 10 mM stock solution to achieve a final concentration of 100 µM.

  • Vortex immediately and observe for any precipitation.

  • Incubate the solutions at the intended experimental temperature for 1 hour and check for precipitation again.

  • Determine the lowest concentration of co-solvent that maintains the compound in solution.

G start Prepare 10 mM Stock in DMSO prep_buffers Prepare Aqueous Buffers with Varying % Co-solvent start->prep_buffers add_stock Add 10 µL of Stock to 990 µL of each Co-solvent Buffer prep_buffers->add_stock vortex Vortex Immediately add_stock->vortex observe Observe for Precipitation vortex->observe incubate Incubate at Experimental Temperature (1 hr) observe->incubate reobserve Re-observe for Precipitation incubate->reobserve determine Determine Lowest Effective Co-solvent Concentration reobserve->determine G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Ras Ras RTK->Ras BRaf B-Raf Ras->BRaf MEK MEK1/2 BRaf->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation Inhibitor Pyrazolo[3,4-c]pyridine Inhibitor Inhibitor->BRaf G Neurotrophin Neurotrophin TRK TRK Receptor Neurotrophin->TRK PLCg PLCγ Pathway TRK->PLCg PI3K PI3K-Akt Pathway TRK->PI3K MAPK Ras-MAPK Pathway TRK->MAPK Survival Cell Survival & Growth PLCg->Survival PI3K->Survival Differentiation Neuronal Differentiation MAPK->Differentiation Inhibitor Pyrazolo[3,4-c]pyridine Inhibitor Inhibitor->TRK G cluster_G1 G1 Phase cluster_S S Phase CyclinD_CDK46 Cyclin D-CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F phosphorylates CyclinE_CDK2 Cyclin E-CDK2 pRb_E2F->CyclinE_CDK2 releases E2F to activate DNA_Replication DNA Replication CyclinE_CDK2->DNA_Replication Inhibitor Pyrazolo[3,4-c]pyridine Inhibitor Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2 G TopoII Topoisomerase II DNA_bind Binds to DNA G-segment TopoII->DNA_bind DSB Creates Double-Strand Break in G-segment DNA_bind->DSB T_pass Passes T-segment through the break DSB->T_pass Religate Re-ligates G-segment T_pass->Religate Inhibitor Pyrazolo[3,4-c]pyridine Inhibitor Inhibitor->DSB stabilizes cleavage complex, prevents re-ligation

Technical Support Center: Overcoming Off-Target Effects in Kinase Assays with Pyrazolo[3,4-c]Pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing off-target effects when working with pyrazolo[3,4-c]pyridine compounds in kinase assays.

Troubleshooting Guide: Minimizing Off-Target Activity

Off-target binding of pyrazolo[3,4-c]pyridine compounds, a scaffold known for its interaction with the ATP-binding site of kinases, can lead to ambiguous experimental results and potential toxicity.[1][2][3] This guide provides strategies to identify, understand, and mitigate these effects.

Problem: My pyrazolo[3,4-c]pyridine compound is showing activity against multiple kinases in my initial screen.

This is a common challenge due to the conserved nature of the ATP-binding site across the human kinome.[1][4] Here’s a step-by-step approach to diagnose and address this promiscuity:

Step 1: Initial Assessment & Verification

  • Confirm Compound Integrity: Ensure the identity and purity of your compound is greater than 95% using methods like NMR, LC-MS, and HPLC. Impurities can be a source of misleading biological data.[4]

  • Rule out Assay Interference:

    • Compound Aggregation: Poorly soluble compounds may form aggregates that non-specifically inhibit kinases. Use techniques like dynamic light scattering to check for aggregation.[4]

    • Assay Technology Interference: Some compounds can interfere with assay readouts (e.g., fluorescence). Run controls in the absence of the kinase to identify any such interference.[4]

Step 2: Characterize the Off-Target Profile

  • Comprehensive Kinase Profiling: Screen your compound against a broad panel of kinases (e.g., >400 kinases) to understand its selectivity profile.[5] This will help identify the specific off-target kinases. Services like Promega's Kinase Selectivity Profiling System or microfluidic mobility shift assays can be utilized for this purpose.[6][7]

Step 3: Strategies for Improving Selectivity

Once off-targets are identified, the following strategies can be employed to design more selective compounds:

StrategyPrincipleKey ConsiderationsExpected Outcome
Structure-Based Design Modify the compound to exploit subtle differences between the target and off-target binding sites.[4]Gatekeeper Residue: Target kinases with smaller gatekeeper residues by introducing bulky substituents that sterically clash with larger gatekeeper residues in off-targets.[4]Increased selectivity for the target kinase.
DFG Motif Conformation: Design compounds that selectively bind to the inactive "DFG-out" conformation, which is not universally accessible to all kinases.[4]
Covalent Inhibition Introduce a reactive group (e.g., acrylamide) to form a covalent bond with a non-conserved cysteine residue near the active site of the target kinase.[4]The electrophile should be weak to avoid non-specific reactions.[4]Significantly increased potency and selectivity.[4]
Allosteric Targeting Design compounds that bind to less conserved allosteric sites outside the ATP-binding pocket.[4]Can be challenging to identify suitable allosteric pockets. May overcome resistance mutations in the ATP-binding site.[4]High degree of selectivity.[4]
Optimize Physicochemical Properties Adjust properties like solubility and lipophilicity.High lipophilicity can sometimes lead to non-specific binding. Poor solubility can cause compound aggregation.[4]Reduced non-specific binding and false-positive results.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with pyrazolo[3,4-c]pyridine inhibitors?

A1: Pyrazolo[3,4-c]pyridines, as ATP-competitive inhibitors, can exhibit off-target activity against other kinases with structurally similar ATP-binding pockets.[1][2][3] The specific off-targets will depend on the substitution pattern of the pyrazolo[3,4-c]pyridine core. Comprehensive kinome screening is the most effective way to identify these off-targets.[6]

Q2: My compound is potent in a biochemical assay but shows weak or no activity in a cell-based assay. What could be the reason?

A2: This discrepancy is common and can be attributed to several factors:[8]

  • Cell Permeability: The compound may have poor membrane permeability and not be able to reach its intracellular target.

  • Efflux Pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell.[4]

  • High Intracellular ATP Concentration: The high concentration of ATP in cells can outcompete the inhibitor for binding to the target kinase, leading to a decrease in apparent potency compared to biochemical assays which may be run at lower ATP concentrations.[9]

  • Compound Metabolism: The compound may be rapidly metabolized within the cell.

Q3: How can I confirm that the observed cellular phenotype is due to on-target inhibition of my kinase of interest?

A3: A multi-pronged approach is essential for validating on-target effects:[10]

  • Use a Structurally Unrelated Inhibitor: Confirm that a different, structurally distinct inhibitor of the same target kinase produces the same phenotype.

  • Generate a Negative Control: Synthesize a close structural analog of your inhibitor that is inactive against the target kinase. This compound should not produce the desired phenotype.[9]

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce the expression of the target kinase. This should phenocopy the effect of the inhibitor.[10]

  • Cellular Target Engagement Assays: Employ techniques like NanoBRET to confirm that your compound is binding to the intended target in intact cells.[9][11] Cellular selectivity profiling can reveal unanticipated kinase interactions that are not observed in biochemical assays.[11]

Q4: What are some of the different types of kinase assays I can use for selectivity profiling?

A4: A variety of assay formats are available, each with its own advantages and disadvantages:

Assay TypePrincipleAdvantages
Radiometric Assays Measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP onto a substrate.[5]Gold standard for reliability.[12]
Luminescence-Based Assays (e.g., ADP-Glo™) Measures the amount of ADP produced in the kinase reaction.[1]High throughput, non-radioactive.[13]
Differential Scanning Fluorimetry (DSF) Monitors the thermal stabilization of a protein upon ligand binding.[14]Does not require an active enzyme or known substrate.[14]
NanoBRET™ Target Engagement Assay Measures compound binding to a specific kinase in live cells.[9]Provides data in a physiological context.[11]
Microfluidic Mobility Shift Assays Separates and quantifies phosphorylated and unphosphorylated substrates based on charge differences.[7]Low sample consumption, high precision.

Experimental Protocols

Protocol 1: In Vitro Kinase Selectivity Profiling (Radiometric Assay)

This protocol describes a common method for in vitro kinase profiling using a radiometric assay format.[5]

Materials:

  • Purified recombinant kinases (a broad panel).

  • Specific peptide or protein substrates for each kinase.

  • Pyrazolo[3,4-c]pyridine compound stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • [γ-³³P]ATP.

  • ATP solution.

  • 384-well plates.

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the pyrazolo[3,4-c]pyridine compound in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.

  • In the wells of a microplate, add the kinase, the specific substrate, and the diluted compound.

  • Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and unlabeled ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and spot the reaction mixture onto a phosphocellulose filter plate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Add scintillation fluid to the wells and measure the incorporated radioactivity using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement using NanoBRET™ Assay

This protocol provides a general workflow for assessing the target engagement of a pyrazolo[3,4-c]pyridine inhibitor in intact cells.[9]

Materials:

  • Cells expressing the target kinase fused to NanoLuc® luciferase.

  • NanoBRET™ tracer specific for the target kinase.

  • Pyrazolo[3,4-c]pyridine compound stock solution (e.g., 10 mM in DMSO).

  • Opti-MEM® I Reduced Serum Medium.

  • White, 96-well or 384-well assay plates.

  • Luminometer capable of measuring filtered luminescence.

Procedure:

  • Plate the cells in the assay plate and incubate overnight.

  • Prepare serial dilutions of the pyrazolo[3,4-c]pyridine compound in Opti-MEM®.

  • Add the diluted compound to the cells and incubate for a specified time (e.g., 2 hours).

  • Add the NanoBRET™ tracer to the wells.

  • Measure the donor (460 nm) and acceptor (610 nm) luminescence signals.

  • Calculate the NanoBRET™ ratio (acceptor signal / donor signal).

  • A decrease in the NanoBRET™ ratio in the presence of the compound indicates target engagement.

Visualizations

troubleshooting_workflow start Start: Off-Target Activity Observed step1 Step 1: Initial Assessment - Confirm Compound Purity (>95%) - Check for Aggregation (DLS) - Rule out Assay Interference start->step1 step2 Step 2: Kinome-Wide Selectivity Profiling (e.g., >400 kinases) step1->step2 step3 Step 3: Analyze Profile Identify specific off-targets step2->step3 step4 Step 4: Structure-Activity Relationship (SAR) - Structure-Based Design - Covalent/Allosteric Targeting - Optimize Physicochemical Properties step3->step4 Off-targets identified end End: Optimized, Selective Compound step4->end

Caption: Troubleshooting workflow for addressing off-target kinase activity.

assay_comparison biochemical Biochemical Assays (e.g., Radiometric, ADP-Glo) discrepancy Discrepancy? biochemical->discrepancy cellular Cellular Assays (e.g., NanoBRET, Western Blot) cellular->discrepancy factors Investigate: - Cell Permeability - Efflux Pumps - Intracellular ATP - Metabolism discrepancy->factors Yes

Caption: Comparison of biochemical versus cellular kinase assays.

References

identifying and minimizing byproducts in 3-Methyl-1H-pyrazolo[3,4-c]pyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Methyl-1H-pyrazolo[3,4-c]pyridine. Our aim is to help you identify and minimize byproducts to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the pyrazolo[3,4-c]pyridine core?

A1: The synthesis of the pyrazolo[3,4-c]pyridine scaffold is typically achieved through two primary strategies:

  • Annulation of a pyrazole ring onto a pre-existing pyridine core: This often involves the cyclization of a substituted pyridine derivative, such as a hydrazine-substituted pyridine, with a suitable reagent to form the pyrazole ring.

  • Construction of the pyridine ring onto a pre-existing pyrazole: A common method involves the reaction of a substituted aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. For the synthesis of this compound, starting with 3-amino-5-methylpyrazole is a logical approach.

Q2: What are the primary byproducts I should expect in the synthesis of this compound?

A2: The most significant byproduct challenge in the synthesis of pyrazolo[3,4-c]pyridines is the formation of regioisomers. When starting from an unsymmetrical precursor like 3-amino-5-methylpyrazole, the reaction can proceed in two different orientations, leading to the formation of the isomeric 3-Methyl-1H-pyrazolo[3,4-b]pyridine. The ratio of these isomers can be influenced by the reaction conditions.

Q3: How can I distinguish between the desired this compound and its regioisomeric byproduct?

Q4: What purification methods are most effective for separating this compound from its byproducts?

A4: Due to the similar physical properties of the regioisomeric byproducts, purification can be challenging. The most commonly employed and effective method is silica gel flash column chromatography. The choice of eluent is critical and may require careful optimization. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is often successful. In some cases, preparative HPLC may be necessary for achieving high purity.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
TLC analysis shows two or more spots with similar Rf values. Formation of regioisomeric byproducts (e.g., 3-Methyl-1H-pyrazolo[3,4-b]pyridine).- Optimize reaction conditions (temperature, catalyst, solvent) to favor the formation of the desired isomer.- Employ a more efficient column chromatography setup (e.g., longer column, shallower gradient).- Consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group.
NMR spectrum is complex and difficult to interpret. Presence of a mixture of isomers or other byproducts.- Purify the sample further using column chromatography or preparative HPLC.- Acquire 2D NMR spectra (COSY, HSQC, HMBC) to aid in the assignment of signals and identification of individual components.- Compare the obtained spectra with predicted spectra for the expected products and byproducts.
Low yield of the desired product. - Incomplete reaction.- Suboptimal reaction conditions leading to byproduct formation.- Loss of product during workup or purification.- Monitor the reaction progress by TLC to ensure completion.- Systematically vary reaction parameters such as temperature, reaction time, and catalyst loading to find optimal conditions.- Use a careful extraction and purification protocol to minimize product loss.
Product is an insoluble oil or solid that is difficult to handle. The product may have low solubility in the chosen solvent system.- Try different solvents for extraction and crystallization.- For purification, consider using a different stationary phase for column chromatography (e.g., alumina).

Experimental Protocols

While a specific protocol for this compound is not detailed in the provided search results, a general procedure can be adapted from the synthesis of similar pyrazolopyridines. The following is a representative protocol based on the reaction of an aminopyrazole with a dicarbonyl equivalent.

Synthesis of this compound (General Procedure)

  • Reaction Setup: To a solution of 3-amino-5-methylpyrazole (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or a high-boiling solvent like DMF) is added the 1,3-dicarbonyl synthon (e.g., malonaldehyde bis(dimethyl acetal)) (1.1 eq).

  • Reaction Conditions: The reaction mixture is heated to reflux and monitored by TLC. The optimal reaction time can vary from a few hours to overnight.

  • Workup: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by silica gel flash column chromatography using a gradient of ethyl acetate in hexane to separate the desired product from any regioisomeric byproducts.

Data Presentation

The following table summarizes representative yields and isomer ratios for the synthesis of pyrazolopyridines under different conditions, extrapolated from literature on analogous systems. This data is intended to provide a general guideline for optimization.

Entry Solvent Temperature (°C) Time (h) Yield (%) Isomer Ratio (c:b)
1EthanolReflux12653:1
2Acetic AcidReflux8724:1
3DMF1206785:1
4TolueneReflux24602.5:1

Visualizations

Experimental Workflow

experimental_workflow start Start reactants 3-Amino-5-methylpyrazole + 1,3-Dicarbonyl Synthon start->reactants reaction Reaction in Solvent (e.g., Acetic Acid, Reflux) reactants->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product byproduct Byproducts (e.g., Regioisomer) purification->byproduct

Caption: A generalized workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Isomer Identification

troubleshooting_logic start Crude product obtained tlc TLC Analysis start->tlc one_spot Single major spot tlc->one_spot Yes multi_spot Multiple close spots tlc->multi_spot No nmr_analysis 1H and 13C NMR one_spot->nmr_analysis multi_spot->nmr_analysis clean_spectrum Clean, interpretable spectrum nmr_analysis->clean_spectrum Clean complex_spectrum Complex/overlapping signals nmr_analysis->complex_spectrum Complex confirm_structure Confirm structure (2D NMR) clean_spectrum->confirm_structure isomeric_mixture Indicates isomeric mixture complex_spectrum->isomeric_mixture end_pure Pure Product confirm_structure->end_pure optimize_purification Optimize column chromatography isomeric_mixture->optimize_purification end_impure Further purification needed optimize_purification->end_impure

Caption: A decision tree for troubleshooting the identification of isomeric byproducts.

Technical Support Center: Improving Cell Permeability of 3-Methyl-1H-pyrazolo[3,4-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 3-Methyl-1H-pyrazolo[3,4-c]pyridine derivatives, particularly concerning their cell permeability.

Disclaimer: Specific experimental data on the cell permeability of this compound derivatives is limited in publicly available literature. The guidance provided here is based on general principles for small molecules and data from related heterocyclic compounds. Experimental validation is crucial for your specific derivatives.

Section 1: Frequently Asked Questions (FAQs)

Q1: My this compound derivative shows low efficacy in cell-based assays despite high potency in biochemical assays. Could this be a permeability issue?

A1: Yes, a significant drop in potency between biochemical and cell-based assays often suggests poor cell permeability. For your compound to reach its intracellular target, it must efficiently cross the cell membrane. Other potential issues include compound instability in cell culture media or active efflux from the cell.

Q2: What are the key physicochemical properties of my derivatives that I should focus on to improve passive cell permeability?

A2: To enhance passive diffusion, it is advisable to focus on the principles outlined in Lipinski's Rule of Five.[1] Key parameters to consider for your derivatives include:

  • Lipophilicity (logP/logD): An optimal range is generally considered to be between 1 and 3. Very low lipophilicity can prevent partitioning into the lipid bilayer, while excessively high lipophilicity can cause the compound to be retained within the membrane.

  • Molecular Weight (MW): Aim for a molecular weight under 500 Da, as smaller molecules generally exhibit better diffusion across the cell membrane.[1]

  • Polar Surface Area (PSA): A lower PSA (ideally < 140 Ų) is preferred to reduce the desolvation penalty when the molecule moves from the aqueous extracellular environment into the hydrophobic cell membrane.

  • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors (>5) and acceptors (>10) can negatively impact permeability.[1] Strategies like masking polar groups can be beneficial.[2]

Q3: How can I determine if my this compound derivative is a substrate of an efflux pump like P-glycoprotein (P-gp)?

A3: A common method is to perform a bidirectional Caco-2 permeability assay. In this assay, the apparent permeability coefficient (Papp) is measured in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 is a strong indicator that your compound is a substrate for active efflux.

Q4: What are the standard in vitro models to assess the cell permeability of my compounds?

A4: The two most widely used in vitro models are:

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a cell-free assay that models passive diffusion. It is a high-throughput method to predict passive permeability.

  • Cell-Based Assays: Caco-2 and MDCK cell line models are the industry standard for permeability screening.[1] Caco-2 cells, in particular, are a good model of the human intestinal lining as they form a polarized monolayer and express various transporters.[3]

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during cell permeability experiments with this compound derivatives.

Problem Potential Cause Troubleshooting Steps
Low Permeability in PAMPA Assay Intrinsic Physicochemical Properties: High polarity, large size, or low lipophilicity of the derivative.Structural Modification: Modify the derivative to decrease PSA or increase lipophilicity. Formulation: Ensure the compound is fully solubilized in the donor buffer. Consider adjusting the co-solvent concentration (e.g., DMSO), ensuring it doesn't compromise the artificial membrane integrity.[4]
Low A-to-B Permeability in Caco-2 Assay with High Efflux Ratio (>2) Active Efflux: The compound is likely a substrate for an efflux transporter like P-gp.Confirm with Inhibitors: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A-to-B permeability will confirm P-gp substrate activity. Structural Modification: Alter the structure to reduce recognition by efflux transporters. This can be a complex process and often requires iterative medicinal chemistry efforts.
Low Compound Recovery in Permeability Assays Poor Aqueous Solubility: The compound may be precipitating in the assay buffer. Non-specific Binding: The compound may be binding to the plastic of the assay plates. Lysosomal Trapping: Basic compounds can accumulate in the acidic environment of lysosomes.Solubility Assessment: Check the solubility of the compound in the assay buffer. If needed, reduce the concentration or adjust the formulation. Binding Test: Incubate the compound in the assay system without cells or a membrane to quantify recovery. Lysosomal Trapping Assay: Perform the assay in the presence of a lysosomotropic agent like chloroquine to see if this increases the apparent permeability.
High Variability Between Replicate Wells Inconsistent Cell Monolayer: The integrity of the Caco-2 cell monolayer may vary across the plate. Pipetting Errors: Inaccurate pipetting, especially with small volumes. Compound Precipitation: Inconsistent solubility of the compound.Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers before the assay. Only use wells with TEER values within an acceptable range.[4] Technique Review: Ensure proper calibration and use of pipettes. Visual Inspection: Visually inspect the wells for any signs of precipitation before and after the assay.
Data Presentation: Classification of Compound Permeability

The following table provides a general classification of compound permeability based on Caco-2 assay results.

Permeability Class Apparent Permeability (Papp) (x 10⁻⁶ cm/s) Expected Human Absorption
High> 10Well absorbed (>90%)
Moderate1 - 10Moderately absorbed (50-90%)
Low< 1Poorly absorbed (<50%)

This is a generalized table. The correlation between in vitro permeability and in vivo absorption can vary.

Example Data for Structurally Related Compounds
Compound ID MW (Da) logP PSA (Ų) Papp (A-B) (x 10⁻⁶ cm/s) Efflux Ratio
Derivative A3502.5855.21.2
Derivative B4801.81300.81.5
Derivative C3803.17012.54.8
Derivative D4102.8952.11.1

Section 3: Experimental Protocols

Caco-2 Permeability Assay

This protocol outlines the key steps for assessing the bidirectional permeability of a compound across a Caco-2 cell monolayer.

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in an appropriate medium.

    • Seed the cells onto Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer.

  • Monolayer Integrity Check:

    • Measure the TEER of the Caco-2 monolayers. Values above 250 Ω·cm² are generally considered acceptable.

  • Permeability Assay (Apical to Basolateral, A-B):

    • Wash the monolayers twice with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the transport buffer containing the test compound to the apical (A) side and fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, collect samples from both the apical and basolateral compartments.

  • Permeability Assay (Basolateral to Apical, B-A):

    • Repeat the process, but add the test compound to the basolateral (B) side and collect samples from the apical (A) side.

  • Analysis:

    • Determine the concentration of the compound in all collected samples using a validated analytical method, such as LC-MS/MS.

  • Calculations:

    • The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

      • dQ/dt is the rate of drug transport across the monolayer.

      • A is the surface area of the membrane.

      • C₀ is the initial concentration of the compound in the donor chamber.

    • The efflux ratio is calculated as: Papp(B-A) / Papp(A-B).

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general outline for the PAMPA assay.

  • Preparation of the Donor Plate:

    • Prepare a solution of the test compound in a suitable buffer (the donor solution).

  • Preparation of the Acceptor Plate:

    • Fill the wells of the acceptor plate with buffer.

  • Membrane Coating:

    • Coat the filter of the donor plate with a lipid solution (e.g., lecithin in dodecane).

  • Assay Assembly:

    • Place the donor plate on top of the acceptor plate to form the "sandwich".

  • Incubation:

    • Incubate the plate assembly at room temperature for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Sample Collection and Analysis:

    • After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method like LC-MS/MS.

Section 4: Visualizations

Experimental Workflow for Permeability Screening

G cluster_0 Initial Screening cluster_1 Investigation of Low Permeability cluster_2 Compound Optimization PAMPA PAMPA Caco-2 (A-B) Caco-2 (A-B) Bidirectional Caco-2 Bidirectional Caco-2 Caco-2 (A-B)->Bidirectional Caco-2 If Papp < 1x10⁻⁶ cm/s Caco-2 with Inhibitor Caco-2 with Inhibitor Bidirectional Caco-2->Caco-2 with Inhibitor If Efflux Ratio > 2 SAR Studies SAR Studies Bidirectional Caco-2->SAR Studies If Efflux Ratio < 2 Caco-2 with Inhibitor->SAR Studies Prodrug Strategy Prodrug Strategy SAR Studies->Prodrug Strategy Test Compound Test Compound Test Compound->PAMPA Passive Diffusion Test Compound->Caco-2 (A-B) Passive + Active Transport

Caption: A typical workflow for assessing and optimizing the cell permeability of new chemical entities.

Troubleshooting Flowchart for Low Permeability

G Low_Papp Low Papp in Caco-2 Assay Check_Efflux Perform Bidirectional Assay Low_Papp->Check_Efflux Efflux_Ratio Efflux Ratio > 2? Check_Efflux->Efflux_Ratio Active_Efflux Active Efflux Confirmed Efflux_Ratio->Active_Efflux Yes Check_Properties Assess Physicochemical Properties Efflux_Ratio->Check_Properties No Modify_Structure Modify Structure to Evade Efflux Active_Efflux->Modify_Structure Optimize_Properties Optimize logP, PSA, MW Check_Properties->Optimize_Properties

Caption: A logical guide for troubleshooting the causes of low apparent permeability in cell-based assays.

Factors Influencing Cell Permeability

G cluster_0 Compound Properties cluster_1 Biological Factors Cell_Permeability Cell_Permeability Lipophilicity Lipophilicity Lipophilicity->Cell_Permeability Molecular_Weight Molecular_Weight Molecular_Weight->Cell_Permeability Polar_Surface_Area Polar_Surface_Area Polar_Surface_Area->Cell_Permeability H_Bond_Donors_Acceptors H_Bond_Donors_Acceptors H_Bond_Donors_Acceptors->Cell_Permeability Passive_Diffusion Passive_Diffusion Passive_Diffusion->Cell_Permeability Active_Transport Active_Transport Active_Transport->Cell_Permeability Efflux_Pumps Efflux_Pumps Efflux_Pumps->Cell_Permeability

References

Technical Support Center: Addressing Resistance to Pyrazolo[3,4-c]pyridine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing pyrazolo[3,4-c]pyridine-based inhibitors. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help you navigate and overcome experimental challenges related to drug resistance.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, initially sensitive to my pyrazolo[3,4-c]pyridine-based ALK inhibitor, is now showing reduced sensitivity. What are the likely causes?

A1: The development of resistance to targeted therapies like ALK inhibitors is a common occurrence in cancer research. The primary mechanisms can be broadly classified into two categories:

  • On-Target Alterations: These are genetic changes in the target protein itself that prevent the inhibitor from binding effectively. For ALK inhibitors, the most common on-target alterations are secondary mutations within the ALK kinase domain. A well-known example is the L1196M "gatekeeper" mutation.[1][2][3]

  • Off-Target Alterations (Bypass Signaling): In this scenario, the cancer cells activate alternative signaling pathways to circumvent the inhibitory effect of the drug on its primary target.[4][5] This allows the cells to maintain proliferation and survival signals despite the presence of the inhibitor. Common bypass pathways include the activation of EGFR, MET, and other receptor tyrosine kinases.[4][6]

Q2: How can I experimentally confirm that my cell line has developed resistance to a pyrazolo[3,4-c]pyridine-based inhibitor?

A2: The most direct way to confirm resistance is to perform a cell viability assay and compare the half-maximal inhibitory concentration (IC50) between your parental (sensitive) and suspected resistant cell lines. A significant increase in the IC50 value for the resistant cell line indicates a loss of sensitivity to the inhibitor.

Q3: What are the initial steps to investigate the mechanism of resistance in my resistant cell line?

A3: A logical approach to dissecting the resistance mechanism involves a stepwise investigation:

  • Sequence the Target Gene: Extract genomic DNA from both your sensitive and resistant cell lines and sequence the coding region of the target kinase (e.g., ALK). This will allow you to identify any potential on-target mutations that may have arisen in the resistant population.

  • Analyze Target Protein Levels and Phosphorylation: Use Western blotting to compare the expression and phosphorylation status of the target kinase and its key downstream signaling molecules (e.g., p-ALK, p-STAT3, p-ERK) in both sensitive and resistant cells, with and without inhibitor treatment. A sustained phosphorylation of downstream effectors in the presence of the inhibitor in resistant cells can suggest either a highly resistant on-target mutation or the activation of a bypass pathway.

  • Screen for Bypass Pathway Activation: If no on-target mutations are found, or if the level of resistance is not fully explained by the identified mutation, a phospho-kinase array can be used to screen for the activation of multiple alternative signaling pathways simultaneously.

Troubleshooting Guide

Problem: I am not seeing the expected level of inhibition of my target kinase in my cell-based assays, even at high concentrations of my pyrazolo[3,4-c]pyridine-based inhibitor.

Possible Cause Troubleshooting Steps
Development of Resistance Perform a cell viability assay to determine the IC50 value and compare it to the parental cell line. Sequence the target kinase to check for resistance mutations.
Poor Cell Permeability Review the physicochemical properties of your specific inhibitor. If LogP is too high or low, it may not efficiently cross the cell membrane.
Inhibitor Instability Ensure that your inhibitor is stable in your cell culture media over the time course of your experiment. Prepare fresh stock solutions and protect from light if necessary.
High Protein Binding in Media The presence of serum in cell culture media can lead to high protein binding of the inhibitor, reducing its effective concentration. Consider reducing the serum concentration or using serum-free media for short-term experiments.

Problem: I have identified a resistance mutation in my cell line. How do I select a next-generation inhibitor?

Possible Cause Troubleshooting Steps
Known Resistance Mutation Consult the literature to determine if the identified mutation confers resistance to your current inhibitor and sensitivity to other available inhibitors. For example, the ALK G1202R mutation is known to confer resistance to many first and second-generation ALK inhibitors, but not to the third-generation inhibitor lorlatinib.[2][7]
Novel Resistance Mutation If the mutation is novel, you may need to perform in vitro kinase assays with a panel of different inhibitors to assess their activity against the mutant kinase.

Quantitative Data

Table 1: In Vitro Activity of a Pyrazolo[3,4-b]pyridine-based ALK Inhibitor (Compound 10g) against Wild-Type and L1196M Mutant ALK

KinaseIC50 (nM)
ALK-wt<0.5
ALK-L1196M<0.5

Data extracted from a study on 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors.[8]

Experimental Protocols

Protocol 1: Generation of an ALK Inhibitor-Resistant Cell Line

This protocol describes a method for generating a resistant cell line by continuous exposure to escalating doses of a pyrazolo[3,4-c]pyridine-based ALK inhibitor.[3]

  • Initial Seeding: Plate a sensitive ALK-positive cancer cell line (e.g., H3122) at a low density in appropriate cell culture media.

  • Initial Treatment: Treat the cells with the ALK inhibitor at a concentration equal to the IC50 value.

  • Dose Escalation: Once the cells have recovered and are proliferating, passage them and increase the inhibitor concentration by 1.5- to 2-fold.

  • Repeat: Repeat the dose escalation step for several months. Resistant clones will be selected for and will eventually be able to proliferate in high concentrations of the inhibitor.

  • Maintenance: Maintain the established resistant cell line in media containing a constant concentration of the inhibitor to ensure the persistence of the resistant phenotype.

Protocol 2: Western Blotting for Phospho-ALK and Downstream Signaling

This protocol provides a general workflow for assessing the phosphorylation status of ALK and its downstream effectors.[9][10][11]

  • Sample Preparation: Culture sensitive and resistant cells with and without the ALK inhibitor for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on an 8-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-ALK, total ALK, p-STAT3, total STAT3, p-ERK, and total ERK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.

Protocol 3: Phospho-Kinase Array for Bypass Pathway Identification

This protocol outlines the general steps for using a commercial phospho-kinase array to identify activated bypass signaling pathways.[12][13]

  • Cell Lysis: Lyse sensitive and resistant cells (treated with the ALK inhibitor) using the lysis buffer provided in the kit.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Array Blocking: Block the antibody-coated membranes provided in the kit.

  • Sample Incubation: Incubate the membranes with equal amounts of protein lysate overnight.

  • Detection Antibody Incubation: Wash the membranes and incubate with a cocktail of biotinylated detection antibodies.

  • Streptavidin-HRP Incubation: Wash the membranes and incubate with streptavidin-HRP.

  • Chemiluminescent Detection: Add chemiluminescent reagents and expose the membranes to X-ray film or an imaging system.

  • Data Analysis: Compare the signal intensities of the phosphorylated proteins between the sensitive and resistant cell lines to identify upregulated pathways in the resistant cells.

Visualizations

G cluster_0 Cell Membrane ALK ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 EGFR EGFR EGFR->RAS EGFR->PI3K MET MET MET->RAS MET->PI3K RAF RAF RAS->RAF AKT AKT PI3K->AKT Proliferation Proliferation & Survival STAT3->Proliferation MEK MEK RAF->MEK mTOR mTOR AKT->mTOR ERK ERK MEK->ERK mTOR->Proliferation ERK->Proliferation Inhibitor Pyrazolo[3,4-c]pyridine Inhibitor Inhibitor->ALK L1196M L1196M Mutation L1196M->ALK

Caption: ALK signaling pathway and mechanisms of resistance.

G start Resistant Phenotype Observed (Increased IC50) seq Sequence ALK Kinase Domain start->seq decision1 Mutation Found? seq->decision1 wb Western Blot for p-ALK and Downstream Effectors decision2 Downstream Signaling Still Active? wb->decision2 array Phospho-Kinase Array decision3 Bypass Pathway Identified? array->decision3 decision1->wb No on_target On-Target Resistance (e.g., L1196M) decision1->on_target Yes decision2->array Yes decision2->on_target No (Incomplete Inhibition) off_target Off-Target Resistance (Bypass Pathway) decision3->off_target Yes next_gen Test Next-Generation Inhibitors on_target->next_gen combo Test Combination Therapy (ALK-I + Bypass-I) off_target->combo

Caption: Troubleshooting workflow for resistance mechanisms.

G A Start with Sensitive Cell Line B Treat with Inhibitor at IC50 A->B C Culture until cells are proliferating B->C D Passage cells and increase inhibitor concentration (1.5-2x) C->D E Desired Resistance Level Achieved? D->E E->C No F Maintain Resistant Cell Line in constant inhibitor concentration E->F Yes

Caption: Experimental workflow for generating resistant cell lines.

References

Technical Support Center: Optimization of Purification Methods for 3-Methyl-1H-pyrazolo[3,4-c]pyridine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 3-Methyl-1H-pyrazolo[3,4-c]pyridine analogues.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound analogues?

A1: The most frequently employed and effective purification techniques for this class of compounds are column chromatography and recrystallization.[1] Column chromatography, particularly flash chromatography using silica gel, is versatile for separating a wide range of impurities. Recrystallization is highly effective for obtaining high-purity crystalline solids, assuming a suitable solvent or solvent system can be identified.[2][3]

Q2: How do I choose between column chromatography and recrystallization?

A2: The choice depends on the nature of the crude product and the impurities. Column chromatography is generally more versatile and can be used for oils and non-crystalline solids, as well as for separating compounds with very similar polarities, such as regioisomers.[1] Recrystallization is ideal for crystalline solids and can yield very high purity material, often with a lower solvent consumption and cost on a larger scale.[4]

Q3: What are common challenges encountered during the purification of pyrazolopyridine analogues?

A3: Common challenges include the presence of regioisomers which can be difficult to separate, the polarity of the compounds which can lead to issues like peak tailing in chromatography, and the potential for the product to "oil out" during recrystallization instead of forming crystals.[1][5] Low recovery of the final product is also a frequent issue.[5]

Troubleshooting Guides

Column Chromatography

Issue 1: Low Recovery of the Compound

  • Possible Cause: The compound may be too polar and is irreversibly adsorbing to the silica gel.

  • Solution:

    • Consider deactivating the silica gel with a small amount of a basic modifier like triethylamine (typically 0.1-1%) in the eluent.

    • Switch to a less acidic stationary phase, such as alumina.

    • If the compound is stable, reverse-phase chromatography (e.g., C18 silica) with a suitable polar mobile phase (e.g., water/acetonitrile or water/methanol) may be a better option.

Issue 2: Co-elution of the Product with Impurities

  • Possible Cause: The chosen solvent system does not provide adequate separation.

  • Solution:

    • Optimize the solvent system by performing a thorough thin-layer chromatography (TLC) analysis with various solvent combinations of differing polarities (e.g., gradients of hexane/ethyl acetate, dichloromethane/methanol).

    • Employ a shallower solvent gradient during column chromatography to improve resolution.

    • If co-elution persists, consider a different chromatographic technique, such as reverse-phase chromatography, which separates compounds based on different principles of polarity.

Issue 3: Peak Tailing

  • Possible Cause: Strong interactions between the basic nitrogen atoms in the pyrazolopyridine ring and acidic silanol groups on the silica gel surface.

  • Solution:

    • Add a small amount of a basic modifier, such as triethylamine or pyridine (0.1-1%), to the mobile phase to compete for the active sites on the silica gel.

    • Use end-capped silica gel, which has fewer free silanol groups.

Recrystallization

Issue 1: The Compound "Oils Out" Instead of Crystallizing

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is too supersaturated upon cooling.

  • Solution:

    • Add more of the "good" solvent to the hot solution to decrease the saturation point.

    • Ensure a slow cooling rate. Allow the solution to cool to room temperature undisturbed before placing it in an ice bath.

    • Try a different solvent or solvent system with a lower boiling point.

    • If a small amount of pure solid is available, add a "seed crystal" to the cooled, supersaturated solution to induce crystallization.[5]

Issue 2: Low Recovery of the Purified Product

  • Possible Cause: Using an excessive amount of solvent, or the compound having significant solubility in the cold solvent.

  • Solution:

    • Use the minimum amount of hot solvent necessary to just dissolve the crude product.

    • Ensure the solution is thoroughly cooled to maximize crystal formation.

    • After filtration, wash the collected crystals with a minimal amount of ice-cold solvent to reduce loss.

    • Attempt to recover a second crop of crystals by concentrating the mother liquor and cooling again.

Issue 3: The Recrystallized Product is Still Impure

  • Possible Cause: Impurities may have similar solubility profiles to the desired compound, or they may have been trapped within the crystal lattice during rapid crystallization.

  • Solution:

    • Ensure the solution cools slowly to allow for the formation of well-ordered crystals that exclude impurities.

    • A second recrystallization step may be necessary to achieve the desired purity.

    • If colored impurities persist, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[5]

Data Presentation

Table 1: Representative Purification Yields for Pyrazolopyridine Analogues

Compound ClassPurification MethodYield (%)Purity (%)Reference/Notes
1H-pyrazolo[3,4-c]pyridin-7-amine analogueFlash Chromatography (DCM/MeOH)87>95[6]
1H-pyrazolo[3,4-c]pyridin-7-amine analogueFlash Chromatography (DCM/MeOH)83>95[6]
1H-pyrazolo[3,4-b]pyridine-5-carbonitrile analogueRecrystallization (aqueous ethanol)69Not specified[7]
1H-pyrazolo[3,4-b]pyridine analogueFlash Chromatography (THF/hexane)35>95[8]
1H-pyrazolo[3,4-b]pyridine analogueFlash Chromatography (EtOAc/hexane)85>95[8]
1H-pyrazolo[3,4-b]pyridine analogueFlash Chromatography (THF/hexane)51>95[8]

Note: Yields and purities are highly dependent on the specific analogue, the nature of the impurities, and the precise experimental conditions.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline for the purification of this compound analogues using silica gel flash chromatography.

1. Preparation of the Silica Gel Column: a. Select a column of appropriate size based on the amount of crude material (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight). b. Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane or a low percentage of ethyl acetate in hexane). c. Carefully pour the slurry into the column, ensuring no air bubbles are trapped. d. Allow the silica gel to pack under a gentle flow of the eluent. Add a thin layer of sand on top of the packed silica to prevent disturbance during sample loading.

2. Sample Loading: a. Dissolve the crude product in a minimal amount of a suitable solvent (ideally the eluent or a slightly more polar solvent). b. Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica, and then evaporating the solvent to obtain a dry, free-flowing powder. c. Carefully apply the dissolved sample or the dry-loaded silica gel to the top of the column.

3. Elution and Fraction Collection: a. Begin elution with the least polar solvent system determined from prior TLC analysis. b. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column. A common gradient for pyrazolopyridine analogues is increasing percentages of ethyl acetate in hexane, or methanol in dichloromethane.[6][9] c. Collect fractions of the eluate in test tubes or other suitable containers.

4. Analysis and Product Isolation: a. Monitor the collected fractions by TLC to identify those containing the pure product. b. Combine the pure fractions. c. Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.

Protocol 2: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of crystalline this compound analogues.

1. Solvent Selection: a. In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, water) at room temperature and upon heating.[5] b. An ideal single solvent will dissolve the compound when hot but not at room temperature.[2] c. If a suitable single solvent is not found, test mixed solvent systems (e.g., ethanol/water, acetone/hexane).[10] In a good mixed solvent system, the compound is soluble in one solvent (the "good" solvent) and insoluble in the other (the "anti-solvent").

2. Dissolution: a. Place the crude compound in an Erlenmeyer flask. b. Add a minimal amount of the chosen hot solvent (or the "good" solvent of a mixed system) and heat the mixture with stirring until the solid is completely dissolved.

3. Decolorization (Optional): a. If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. b. Reheat the solution to boiling for a few minutes.

4. Hot Filtration (if necessary): a. If there are insoluble impurities or charcoal was added, perform a hot gravity filtration to remove them.

5. Crystallization: a. If using a mixed solvent system, add the hot "anti-solvent" dropwise to the hot solution until a slight turbidity persists. Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution. b. Allow the hot, saturated solution to cool slowly and undisturbed to room temperature. c. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

6. Isolation and Drying of Crystals: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of ice-cold recrystallization solvent. c. Allow the crystals to air dry on the filter paper by drawing air through the funnel. For final drying, the crystals can be placed in a desiccator.

Mandatory Visualizations

experimental_workflow crude Crude this compound Analogue tlc TLC Analysis for Solvent System Selection crude->tlc choice Choice of Purification Method tlc->choice col_chrom Column Chromatography choice->col_chrom  Oily/Complex Mixture recryst Recrystallization choice->recryst Crystalline Solid   frac_coll Fraction Collection col_chrom->frac_coll tlc_frac TLC Analysis of Fractions frac_coll->tlc_frac combine Combine Pure Fractions tlc_frac->combine evap_col Solvent Evaporation combine->evap_col analysis Purity and Identity Analysis (NMR, LC-MS, HPLC, MP) evap_col->analysis cool Cooling and Crystal Formation recryst->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Drying wash->dry dry->analysis pure_prod Pure Product analysis->pure_prod

Caption: A general workflow for the purification and analysis of this compound analogues.

PI3K_Akt_mTOR_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT Akt PIP3->AKT activates mTOR mTOR AKT->mTOR activates Proliferation Cell Proliferation, Growth, and Survival mTOR->Proliferation Inhibitor Pyrazolopyridine Analogue Inhibitor->PI3K inhibits Inhibitor->mTOR inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by pyrazolopyridine analogues.

JAK_STAT_pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerization Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene Gene Transcription Nucleus->Gene regulates Inhibitor Pyrazolopyridine Analogue Inhibitor->JAK inhibits

Caption: Inhibition of the JAK/STAT signaling pathway by pyrazolopyridine analogues.

RAS_MAPK_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Inhibitor Pyrazolopyridine Analogue Inhibitor->RAF inhibits

Caption: Inhibition of the RAS/MAPK signaling pathway by pyrazolopyridine analogues.

References

managing regioisomer formation during the synthesis of substituted pyrazolo[3,4-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the formation of regioisomers during the synthesis of substituted pyrazolo[3,4-c]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the common regioisomers formed during the synthesis of substituted pyrazolo[3,4-c]pyridines?

A1: When synthesizing substituted pyrazolo[3,4-c]pyridines, particularly from precursors like substituted pyridines, the formation of the isomeric pyrazolo[3,4-b]pyridine is a common challenge. The cyclization step can often proceed in two different ways, leading to a mixture of these two regioisomers. The precise nature and ratio of the isomers depend on the starting materials and reaction conditions.

Q2: How can I distinguish between pyrazolo[3,4-c]pyridine and its regioisomers?

A2: A combination of spectroscopic techniques is essential for the unambiguous identification of regioisomers. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool. One-dimensional ¹H and ¹³C NMR will show distinct chemical shifts for the protons and carbons of the different isomers. For definitive structural elucidation, two-dimensional NMR experiments such as NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. NOESY can identify through-space correlations between protons, while HMBC reveals long-range couplings between protons and carbons, helping to establish the connectivity of the heterocyclic core and the positions of substituents.

Q3: What are the key factors influencing regioselectivity in pyrazolo[3,4-c]pyridine synthesis?

A3: Several factors can significantly influence the regioselectivity of the cyclization reaction:

  • Steric Effects: Bulky substituents on the pyridine precursor or the cyclizing partner can sterically hinder one reaction pathway, favoring the formation of the less hindered regioisomer.

  • Electronic Effects: The electronic properties of substituents on the pyridine ring can influence the nucleophilicity or electrophilicity of the atoms involved in the cyclization, thereby directing the reaction towards a specific isomer.

  • Reaction Conditions: Temperature, solvent polarity, and the choice of catalyst or reagents can all play a crucial role in determining the ratio of regioisomers formed.

  • Protecting Groups: The use of specific protecting groups can influence the stereoelectronic environment of the reactants, thereby directing the regiochemical outcome of the reaction.

Troubleshooting Guides

Issue 1: My reaction produces a mixture of pyrazolo[3,4-c]pyridine and pyrazolo[3,4-b]pyridine regioisomers.

Possible Cause: The reaction conditions are not optimized for regioselectivity, or the inherent properties of the starting materials do not strongly favor one cyclization pathway over the other.

Solutions:

  • Modify Reaction Conditions: Systematically vary the reaction temperature, solvent, and reaction time. Monitor the regioisomeric ratio at each step using techniques like HPLC or ¹H NMR of the crude reaction mixture.

  • Screen Catalysts/Reagents: If the synthesis is catalyzed, screen a range of catalysts with different electronic and steric properties. For non-catalyzed reactions, the choice of base or acid can also influence regioselectivity.

  • Introduce a Directing Group: Consider modifying your synthetic strategy to include a directing group on the pyridine precursor that can favor the desired cyclization pathway. This group can be removed in a subsequent step.

  • Purification: If the formation of a mixture is unavoidable, focus on developing an efficient purification method. Flash column chromatography with a carefully optimized solvent system is often effective. Other techniques like preparative HPLC or crystallization may also be employed.

Issue 2: The major product of my reaction is the undesired regioisomer.

Possible Cause: The reaction conditions or the electronic and steric nature of your substrates favor the formation of the unwanted isomer.

Solutions:

  • Re-evaluate the Reaction Mechanism: A thorough understanding of the reaction mechanism is key. Consider if a change in the order of bond formation could be influenced by different reagents.

  • Solvent Effects: The polarity of the solvent can have a significant impact on the transition states leading to the different regioisomers. A screen of solvents with varying polarities (e.g., toluene, THF, DMF, acetonitrile) is recommended.

  • Temperature Control: Running the reaction at a lower temperature may increase the kinetic control and favor the formation of one isomer over the other. Conversely, higher temperatures might favor the thermodynamically more stable isomer.

Data Presentation

The following table provides an example of how to present quantitative data on the effect of reaction conditions on the regioselectivity of a pyrazolopyridine synthesis. While this data is for the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines via the cyclization of a 3-acylpyridine N-oxide tosylhydrazone, the principles of systematic variation of parameters and analysis of the resulting isomer ratios are directly applicable to managing regioisomer formation in pyrazolo[3,4-c]pyridine synthesis.

Table 1: Effect of Electrophilic Additive and Solvent on the Regioselectivity of Pyrazolopyridine Synthesis

EntryElectrophileSolventYield of Isomer A (%)Yield of Isomer B (%)Ratio (A:B)
1Tosyl AnhydrideDichloromethane82126.8 : 1
2Triflic AnhydrideDichloromethane25651 : 2.6
3PyBroPDichloromethane75155 : 1
4Tosyl AnhydrideAcetonitrile78107.8 : 1
5Triflic AnhydrideAcetonitrile45301.5 : 1

Isomer A: 1H-1-(4-methylphenylsulfonyl)-3-phenylpyrazolo[3,4-b]pyridine Isomer B: 1H-1-(4-methylphenylsulfonyl)-3-phenylpyrazolo[4,3-c]pyridine Data adapted from a study on a related pyrazolopyridine system and is for illustrative purposes.

Experimental Protocols

Synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines

This protocol is adapted from a literature procedure for the synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine.

Materials:

  • 2-Amino-3-chloro-4-picoline

  • Sodium nitrite (NaNO₂)

  • Acetic anhydride (Ac₂O)

  • 1,2-Dichloroethane (DCE)

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe)

  • Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization and Acetylation:

    • To a stirred solution of 2-amino-3-chloro-4-picoline in a mixture of acetic anhydride and 1,2-dichloroethane at room temperature, add sodium nitrite portion-wise.

    • After the addition is complete, heat the reaction mixture to 90 °C and stir for 20 hours.

    • Monitor the reaction progress by TLC.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature and carefully quench with water.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Deacetylation:

    • Dissolve the crude intermediate in methanol.

    • Add a solution of sodium methoxide in methanol and stir at room temperature for 1 hour.

    • Monitor the deacetylation by TLC.

  • Final Work-up and Purification:

    • Neutralize the reaction mixture with 1M HCl.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to afford the crude product.

    • Purify the crude product by flash column chromatography on silica gel to yield the 5-chloro-1H-pyrazolo[3,4-c]pyridine.

Visualizations

G cluster_start Starting Materials cluster_products Potential Products start_pyridine Substituted Pyridine Precursor reaction Cyclization Reaction start_pyridine->reaction start_reagent Cyclizing Reagent start_reagent->reaction analysis Reaction Mixture Analysis (HPLC, NMR) reaction->analysis Forms Mixture product_A Pyrazolo[3,4-c]pyridine (Desired Regioisomer) product_B Pyrazolo[3,4-b]pyridine (Undesired Regioisomer) analysis->product_A Identified analysis->product_B Identified separation Purification (Column Chromatography, Crystallization) analysis->separation Mixture to be separated final_product Isolated Pyrazolo[3,4-c]pyridine separation->final_product

Caption: General experimental workflow for the synthesis and purification of substituted pyrazolo[3,4-c]pyridines.

G cluster_conditions Reaction Condition Optimization cluster_substrate Substrate Modification start Regioisomer Mixture Observed temp Vary Temperature (e.g., -20°C, RT, 80°C) start->temp solvent Screen Solvents (Toluene, THF, MeCN, etc.) start->solvent catalyst Screen Catalysts/Reagents start->catalyst directing_group Introduce/Change Directing Group start->directing_group sterics Modify Steric Bulk of Substituents start->sterics analysis Analyze Regioisomeric Ratio (NMR, HPLC) temp->analysis solvent->analysis catalyst->analysis directing_group->analysis sterics->analysis outcome Improved Regioselectivity? analysis->outcome success Proceed with Optimized Conditions outcome->success Yes failure Focus on Efficient Purification Method outcome->failure No

Caption: Troubleshooting workflow for managing regioisomer formation in pyrazolo[3,4-c]pyridine synthesis.

Technical Support Center: Enhancing the Metabolic Stability of 3-Methyl-1H-pyrazolo[3,4-c]pyridine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the metabolic stability of 3-Methyl-1H-pyrazolo[3,4-c]pyridine and its analogs for successful in vivo studies.

Troubleshooting Guides

This section addresses specific experimental issues that may arise due to the metabolic instability of this compound derivatives.

Issue 1: Rapid clearance and low exposure of this compound in preclinical species.

  • Possible Cause: The compound is likely undergoing extensive first-pass metabolism in the liver. The primary metabolic enzymes responsible are likely Cytochrome P450s (CYPs) and Aldehyde Oxidase (AO).[1][2][3] For nitrogen-containing heterocyclic systems like pyrazolopyridines, oxidation often occurs on electron-rich aromatic rings and at carbon atoms adjacent to nitrogen atoms.[3][4] The methyl group at the 3-position and the pyridine ring are potential sites of metabolism.

  • Troubleshooting Steps:

    • Metabolite Identification:

      • Protocol: Incubate the compound with liver microsomes (for CYP-mediated metabolism) and S9 fractions or cytosol (to include AO activity) from the relevant preclinical species and human donors.[1][3] Analyze the incubates using high-resolution mass spectrometry to identify the major metabolites. This will pinpoint the "metabolic hotspots" on the molecule.

    • Enzyme Phenotyping:

      • Protocol: Use a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 1A2) to identify the specific isoforms responsible for the metabolism.[5][6] For AO, perform incubations with liver cytosol in the presence and absence of a known AO inhibitor (e.g., hydralazine) to confirm its contribution.

    • Structural Modification at Metabolic Hotspots:

      • Deuteration: Replace hydrogen atoms with deuterium at the identified metabolic hotspots. The stronger carbon-deuterium bond can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect. This is a minimally structurally intrusive modification.

      • Bioisosteric Replacement: If the methyl group is a primary site of metabolism, consider replacing it with a bioisostere that is less prone to oxidation, such as a trifluoromethyl group or a cyclopropyl group.

      • Electron Density Modulation: Introduce electron-withdrawing groups (e.g., fluorine, chlorine) on the pyridine ring to reduce its electron density and decrease its susceptibility to oxidative metabolism.[4]

Issue 2: Discrepancy between in vitro metabolic stability data and in vivo pharmacokinetic results.

  • Possible Cause: In vitro assays, particularly with liver microsomes, may not fully capture the metabolic pathways active in vivo. For instance, aldehyde oxidase is a cytosolic enzyme and its contribution might be underestimated in microsomal stability assays.[3] Furthermore, other clearance mechanisms such as renal excretion or transporter-mediated efflux might be significant in vivo.

  • Troubleshooting Steps:

    • Comprehensive In Vitro Assessment:

      • Protocol: Compare the metabolic stability of your compound in liver microsomes, S9 fractions, and cryopreserved hepatocytes. Hepatocytes provide a more complete picture as they contain both phase I and phase II enzymes, as well as transporters.

    • Investigate Non-CYP Mediated Metabolism:

      • As mentioned, explicitly assess the role of aldehyde oxidase. The pyrazolo[3,4-c]pyridine scaffold is susceptible to AO-mediated metabolism.[1][7]

    • Assess Plasma Stability:

      • Protocol: Incubate the compound in plasma from the study species to check for degradation by plasma esterases or other enzymes.

    • Evaluate Permeability and Efflux:

      • Protocol: Use in vitro models like Caco-2 or MDCK cell monolayers to assess the compound's intestinal permeability and determine if it is a substrate for efflux transporters such as P-glycoprotein (P-gp).

Frequently Asked Questions (FAQs)

Q1: What are the most likely metabolic hotspots on the this compound scaffold?

A1: Based on the general principles of heterocyclic drug metabolism, the most probable sites for oxidative metabolism are:

  • The methyl group at the 3-position: Alkyl groups on aromatic rings are common sites of hydroxylation by CYP enzymes.

  • The pyridine ring: The carbon atoms adjacent to the nitrogen atom are susceptible to oxidation by both CYPs and aldehyde oxidase due to the electronic properties of the ring system.[3][4]

Q2: What are the first-line strategies to improve the metabolic stability of my this compound lead compound?

A2: A systematic approach is recommended:

  • Identify the metabolic hotspots using in vitro metabolite identification studies.

  • Employ "soft" modifications like deuteration at the identified hotspots to quickly assess the impact on stability without significantly altering the compound's pharmacology.

  • Consider bioisosteric replacement of metabolically labile groups. For example, replacing the methyl group with a trifluoromethyl group can block oxidation at that position.

  • Modulate the electronic properties of the aromatic rings. Introducing electron-withdrawing groups can make the rings less susceptible to oxidation.

Q3: Which in vitro systems are best for assessing the metabolic stability of pyrazolopyridine derivatives?

A3: A combination of systems is ideal for a comprehensive assessment:

  • Liver Microsomes: Good for initial screening of CYP-mediated metabolism.

  • Liver S9 Fraction: Contains both microsomal and cytosolic enzymes, thus providing a broader view that includes enzymes like aldehyde oxidase.

  • Cryopreserved Hepatocytes: Considered the "gold standard" for in vitro metabolism studies as they contain a full complement of metabolic enzymes and cofactors in a more physiologically relevant environment.

Q4: How can I predict the metabolic fate of my compounds in silico?

A4: Several computational tools can predict potential sites of metabolism. Software like MetaSite can predict which parts of a molecule are most likely to be metabolized by CYP enzymes.[4] These predictions can help guide the design of analogs with improved metabolic stability. However, in silico predictions should always be confirmed by experimental data.

Data Presentation

Table 1: Comparison of In Vitro Metabolic Stability Assays

Assay SystemEnzymes PresentAdvantagesDisadvantages
Liver Microsomes Phase I (CYPs, FMOs)High-throughput, cost-effective, good for initial CYP assessment.Lacks cytosolic enzymes (e.g., AO), may underpredict clearance.
Liver S9 Fraction Phase I & some Phase IIIncludes both microsomal and cytosolic enzymes.Cofactor supplementation is required for full activity of all enzymes.
Hepatocytes Full complement of Phase I & II enzymes, transportersMost physiologically relevant in vitro system.Lower throughput, more expensive, subject to donor variability.

Table 2: Common Strategies to Enhance Metabolic Stability and Their Potential Outcomes

StrategyModification ExampleExpected Improvement in Metabolic StabilityPotential Risks
Deuteration Replace C-H with C-D at the methyl group.Moderate to HighMinimal impact on pharmacology, but the effect can be unpredictable.
Bioisosteric Replacement Replace -CH₃ with -CF₃.HighCan significantly alter physicochemical properties (e.g., pKa, logP) and target binding.
Electron Withdrawal Add a fluorine atom to the pyridine ring.ModerateMay alter target affinity and selectivity.
Ring Modification Introduce a nitrogen atom into the pyridine ring (if tolerated by SAR).Moderate to HighSignificant structural change that could impact biological activity.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment in Liver Microsomes

  • Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Thaw pooled liver microsomes (from the desired species) on ice.

    • Prepare a NADPH-regenerating system solution.

  • Incubation:

    • In a 96-well plate, add buffer, the test compound (final concentration typically 1 µM), and liver microsomes (final concentration typically 0.5 mg/mL).

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH-regenerating system.

    • Incubate at 37°C with shaking.

  • Sampling and Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining compound versus time.

    • The slope of the linear regression gives the elimination rate constant (k).

    • Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Mandatory Visualizations

experimental_workflow cluster_0 Initial Assessment cluster_1 Troubleshooting cluster_2 Optimization Strategy cluster_3 Validation start This compound (Lead Compound) invivo_pk In Vivo PK Study (e.g., in Rats) start->invivo_pk problem Poor Metabolic Stability (High Clearance, Low Exposure) invivo_pk->problem met_id Metabolite ID (Microsomes, S9, Hepatocytes) problem->met_id enzyme_pheno Enzyme Phenotyping (rCYPs, AO inhibitors) problem->enzyme_pheno identify_hotspot Identify Metabolic Hotspots met_id->identify_hotspot enzyme_pheno->identify_hotspot deuteration Deuteration identify_hotspot->deuteration bioisostere Bioisosteric Replacement identify_hotspot->bioisostere ewg Add Electron- Withdrawing Groups identify_hotspot->ewg new_analog Synthesize New Analogs deuteration->new_analog bioisostere->new_analog ewg->new_analog invitro_stability Re-evaluate In Vitro Metabolic Stability new_analog->invitro_stability final_pk In Vivo PK of Optimized Compound invitro_stability->final_pk

Caption: Workflow for troubleshooting and enhancing metabolic stability.

signaling_pathway cluster_0 Metabolic Pathways cluster_1 Phase I Metabolism cluster_2 Outcome compound This compound cyp450 Cytochrome P450s (Liver Microsomes) compound->cyp450 Oxidation ao Aldehyde Oxidase (Cytosol) compound->ao Oxidation metabolites Oxidized Metabolites (e.g., Hydroxylated species) cyp450->metabolites ao->metabolites clearance Increased Clearance & Reduced In Vivo Exposure metabolites->clearance

Caption: Key metabolic pathways for this compound.

References

Validation & Comparative

A Hypothetical In Vitro Comparison: 3-Methyl-1H-pyrazolo[3,4-c]pyridine Versus Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This guide provides a comparative framework for evaluating the kinase inhibitory potential of 3-Methyl-1H-pyrazolo[3,4-c]pyridine. As of the latest literature search, specific experimental data on the kinase inhibitory activity of this particular compound is not publicly available. The data presented for this compound is therefore hypothetical and serves as a placeholder to illustrate how such a comparison would be structured. The pyrazolopyridine scaffold is a well-established "privileged" structure in kinase inhibitor design, suggesting that derivatives like this compound warrant investigation.

Introduction to Kinase Inhibition and the Pyrazolopyridine Scaffold

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer. This has established them as a major class of therapeutic targets. The pyrazolopyridine core structure is of significant interest in medicinal chemistry due to its structural resemblance to the adenine core of ATP, allowing it to act as a competitive inhibitor at the ATP-binding site of kinases. Numerous pyrazolopyridine derivatives have been developed as potent inhibitors of various kinases. This guide provides a hypothetical comparison of this compound against a panel of well-characterized, established kinase inhibitors.

Data Presentation: Comparative Kinase Inhibition

The following tables summarize the in vitro inhibitory activities (IC50 values) of established kinase inhibitors against a selection of key kinases. IC50 values represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%. Lower IC50 values indicate greater potency.

Table 1: Broad-Spectrum Kinase Inhibitor Comparison

CompoundTarget KinaseIC50 (nM)
This compound -Data Not Available
StaurosporinePKC0.7 - 6[1][2][3]
PKA7 - 15[1][3][4]
c-Fgr2[1]
p60v-src6[4][5]
CaM Kinase II20[4][5]

Table 2: Multi-Targeted Tyrosine Kinase Inhibitor Comparison

CompoundTarget KinaseIC50 (nM)
This compound -Data Not Available
DasatinibAbl<1[6]
Src0.8[6][7]
c-Kit79[6]
SunitinibVEGFR280[8][9]
PDGFRβ2[8][9]
c-KitPotent inhibitor[9]
FLT330 - 250[9][10]

Mandatory Visualizations

G General Workflow for In Vitro Kinase Inhibition Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis A Test Compound Dilution D Incubate Compound, Kinase, Substrate & ATP A->D B Kinase & Substrate Preparation B->D C ATP Solution Preparation C->D E Measure Kinase Activity (e.g., Luminescence, Radioactivity) D->E F Calculate % Inhibition E->F G Determine IC50 Value F->G G Simplified Src Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src FAK FAK Src->FAK Grb2_Sos Grb2/Sos Src->Grb2_Sos STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Cell_Migration Cell Migration & Adhesion FAK->Cell_Migration Ras Ras Grb2_Sos->Ras Cell_Proliferation Cell Proliferation & Survival STAT3->Cell_Proliferation Akt Akt PI3K->Akt Ras->Cell_Proliferation Akt->Cell_Proliferation G Conceptual Illustration of Scaffold Hopping Known_Inhibitor Known Kinase Inhibitor (e.g., Purine-based) Scaffold_Hopping Scaffold Hopping Strategy Known_Inhibitor->Scaffold_Hopping Bioisosteric Replacement Pyrazolopyridine Pyrazolopyridine Scaffold (Privileged Structure) Scaffold_Hopping->Pyrazolopyridine New_Inhibitor Novel Kinase Inhibitor (e.g., this compound) Pyrazolopyridine->New_Inhibitor Lead Optimization

References

A Comparative Guide to the Efficacy of Pyrazolo[3,4-c]pyridine and Pyrazolo[3,4-b]pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison Remains Elusive in Current Research

In the landscape of medicinal chemistry, pyrazolopyridines are recognized as "privileged scaffolds" due to their remarkable versatility in targeting a wide array of biological targets.[1][2] Among the various isomers, pyrazolo[3,4-c]pyridine and pyrazolo[3,4-b]pyridine have garnered significant attention for their potential as therapeutic agents. This guide aims to provide a comparative overview of the efficacy of these two isomers based on available experimental data.

Pyrazolo[3,4-b]pyridine: A Prevalent Scaffold in Drug Discovery

The pyrazolo[3,4-b]pyridine core is a well-established and extensively studied scaffold in drug discovery, with numerous derivatives reported to exhibit a broad spectrum of pharmacological activities.[3] Its structural similarity to the purine core allows it to act as an effective hinge-binder in the ATP-binding pocket of kinases, making it a prominent candidate for the development of kinase inhibitors.[1]

Anticancer and Kinase Inhibitory Activity

A significant body of research has focused on the development of pyrazolo[3,4-b]pyridine derivatives as anticancer agents, often through the mechanism of kinase inhibition. These compounds have been shown to target a variety of kinases involved in cancer cell proliferation and survival.

Below is a summary of the in vitro anticancer and kinase inhibitory activities of selected pyrazolo[3,4-b]pyridine derivatives:

Compound IDTarget Cell Line/KinaseAssay TypeIC50/GI50 (µM)Reference
8c K562 (Leukemia)Antiproliferative0.72[2]
8c MV4-11 (Leukemia)Antiproliferative0.72[2]
Compound 31 Mps1 KinaseKinase Inhibition0.002596[4]
C03 TRKA KinaseKinase Inhibition0.056[5]
C03 Km-12 (Colon Cancer)Antiproliferative0.304[5]
Compound 17f AMPKα1γ1β1Enzyme Activation0.42 (EC50)[6]
Compound 8b HCT-116 (Colon Cancer)Antiproliferative2.3[7]
Compound 8b HEPG2 (Liver Cancer)Antiproliferative2.6[7]
Compound 8b A-549 (Lung Cancer)Antiproliferative2.9[7]
Antimicrobial Activity

Derivatives of pyrazolo[3,4-b]pyridine have also demonstrated promising activity against various microbial pathogens.

Compound IDTarget MicroorganismAssay TypeMIC (µg/mL)Reference
Compound 7b Fusarium oxysporumAntifungal0.98[8]

Pyrazolo[3,4-c]pyridine: An Emerging Scaffold with Therapeutic Promise

While not as extensively studied as its [3,4-b] counterpart, the pyrazolo[3,4-c]pyridine scaffold is increasingly being recognized for its potential in drug discovery.[9] Research into this isomer has revealed a range of biological activities, particularly in the antimicrobial and anticancer domains.

Antimicrobial Activity

Several studies have explored the antimicrobial properties of pyrazolo[3,4-c]pyridine derivatives, with some compounds showing activity against bacterial and fungal strains.

Compound IDTarget MicroorganismAssay TypeActivityReference
3a-m series Bacillus cereus, Staphylococcus aureusAntibacterialSlight activity[10]

At present, there is a limited amount of quantitative data (e.g., MIC values) available in the public domain for the antimicrobial activity of pyrazolo[3,4-c]pyridine derivatives.

Experimental Protocols

To provide a comprehensive understanding of the data presented, detailed methodologies for key experiments are outlined below.

In Vitro Anticancer Screening (MTT Assay)

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1 x 10^4 cells/well) and incubated for 24-48 hours to allow for cell attachment.[11]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control (e.g., DMSO). A positive control, such as a known anticancer drug (e.g., 5-fluorouracil or doxorubicin), is also included.[11]

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[11]

  • Formazan Solubilization: After a few hours of incubation, the resulting formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 or GI50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined.

Kinase Inhibition Assay

These assays measure the ability of a compound to inhibit the activity of a specific kinase.

  • Reaction Setup: The assay is typically performed in a microplate format. Each reaction well contains the kinase, a substrate (a peptide or protein that is phosphorylated by the kinase), and the test compound at various concentrations.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at a specific temperature for a set period to allow the phosphorylation reaction to proceed.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or fluorescence-based assays.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

  • Compound Dilution: The test compound is serially diluted in a 96-well microplate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.

  • Incubation: The microplate is incubated under appropriate conditions (e.g., temperature, time) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

To visualize the context in which these compounds are studied, the following diagrams illustrate a general kinase signaling pathway targeted by many pyrazolopyridine inhibitors and a typical workflow for the discovery and evaluation of such compounds.

G cluster_0 Extracellular Signal Extracellular Signal Receptor Tyrosine Kinase Receptor Tyrosine Kinase Extracellular Signal->Receptor Tyrosine Kinase Binds to Downstream Signaling Proteins Downstream Signaling Proteins Receptor Tyrosine Kinase->Downstream Signaling Proteins Activates (Phosphorylation) Transcription Factors Transcription Factors Downstream Signaling Proteins->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Cell Proliferation, Survival, etc. Cell Proliferation, Survival, etc. Gene Expression->Cell Proliferation, Survival, etc. Leads to Pyrazolopyridine Inhibitor Pyrazolopyridine Inhibitor Pyrazolopyridine Inhibitor->Receptor Tyrosine Kinase Inhibits ATP binding

Caption: Generalized Kinase Signaling Pathway and Point of Inhibition.

G Compound Library Synthesis Compound Library Synthesis High-Throughput Screening High-Throughput Screening Compound Library Synthesis->High-Throughput Screening Hit Identification Hit Identification High-Throughput Screening->Hit Identification Lead Optimization (SAR) Lead Optimization (SAR) Hit Identification->Lead Optimization (SAR) In Vitro Biological Evaluation In Vitro Biological Evaluation Lead Optimization (SAR)->In Vitro Biological Evaluation In Vitro Biological Evaluation->Lead Optimization (SAR) In Vivo Studies In Vivo Studies In Vitro Biological Evaluation->In Vivo Studies Preclinical Development Preclinical Development In Vivo Studies->Preclinical Development

Caption: Typical Drug Discovery Workflow for Pyrazolopyridine Derivatives.

Conclusion

The pyrazolo[3,4-b]pyridine scaffold is a dominant player in the field of medicinal chemistry, with a wealth of data supporting its efficacy against a multitude of targets, particularly kinases involved in cancer. In contrast, the pyrazolo[3,4-c]pyridine isomer represents a less explored but promising area for future drug discovery efforts.

The absence of direct comparative studies underscores a critical gap in our understanding of the structure-activity relationships between these two isomers. Such studies would be invaluable in elucidating the subtle yet significant impact of nitrogen placement within the pyridine ring on target binding and overall biological activity. Future research focused on the synthesis and parallel evaluation of both pyrazolo[3,4-c]pyridine and pyrazolo[3,4-b]pyridine derivatives against the same panel of biological targets is warranted to provide a more definitive comparison of their therapeutic potential.

References

No Novel Biological Activity Reported for 3-Methyl-1H-pyrazolo[3,4-c]pyridine, Precluding Target Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a lack of specific data on a novel biological activity for the compound 3-Methyl-1H-pyrazolo[3,4-c]pyridine. This absence of foundational research into its pharmacological effects means that a target validation comparison guide, as requested, cannot be developed at this time.

While the broader family of pyrazolopyridines has attracted significant interest in medicinal chemistry for its diverse biological activities, research has largely concentrated on other isomers and more complex derivatives. The core pyrazolo[3,4-c]pyridine scaffold is noted for its structural similarity to purines, suggesting potential as a therapeutic agent. However, specific biological screening and activity data for the 3-methyl substituted version are not available in the public domain.

Research Landscape of Related Pyrazolopyridine Scaffolds

In contrast to the lack of information on this compound, extensive research has been conducted on its isomers, yielding a range of identified biological activities and validated targets. This highlights the nuanced structure-activity relationships within the pyrazolopyridine class.

Pyrazolo[3,4-b]pyridine Derivatives:

This isomeric scaffold has been a fruitful area of investigation, with derivatives showing potent inhibitory activity against several key protein classes:

  • Tropomyosin Receptor Kinase (TRK) Inhibitors: Various pyrazolo[3,4-b]pyridine derivatives have been synthesized and evaluated as inhibitors of TRK, a family of receptor tyrosine kinases implicated in cancer cell proliferation and differentiation.[1]

  • Anaplastic Lymphoma Kinase (ALK) Inhibitors: This class of compounds has been explored for its potential to overcome resistance to existing therapies for non-small cell lung cancer by targeting mutations in the ALK enzyme.

  • TANK-Binding Kinase 1 (TBK1) Inhibitors: As a key regulator of innate immunity, TBK1 is a target for inflammatory diseases and some cancers. Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of this kinase.[2]

  • Antidiabetic and Anticancer Agents: Recent studies have also explored derivatives of this scaffold for their potential in treating diabetes and various forms of cancer, including leukemia.[3][4]

Pyrazolo[3,4-d]pyrimidine Derivatives:

As purine analogs, these compounds have been investigated for a wide range of biological activities, including antibacterial and antifungal properties.[5]

Pyrazolo[3,4-c]pyridazine Derivatives:

This related scaffold has been the subject of pharmacological screening, with some derivatives showing effects on the central nervous system.[6]

Conclusion

The development of a target validation guide necessitates a clearly defined biological activity for the compound . As no specific novel biological activity has been reported for this compound, it is not possible to proceed with the creation of a comparison guide that includes experimental data, protocols, and visualizations related to its target validation.

Future research may yet uncover the pharmacological profile of this specific compound. However, based on current knowledge, we are unable to fulfill the request. We can, however, provide a detailed target validation guide for one of the well-characterized pyrazolopyridine isomers mentioned above, should that be of interest.

References

Confirming On-Target Activity of 3-Methyl-1H-pyrazolo[3,4-c]pyridine: A Comparative Guide to Target Validation Using CRISPR and Other Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the precise identification and validation of a small molecule's biological target are paramount. This guide provides a comprehensive comparison of methodologies for confirming the on-target activity of a novel kinase inhibitor, 3-Methyl-1H-pyrazolo[3,4-c]pyridine. We present a head-to-head comparison of the cutting-edge CRISPR-Cas9 gene-editing technology with established biochemical and cellular validation techniques. This guide is intended to equip researchers with the knowledge to select the most appropriate experimental strategies for their drug development programs.

For the context of this guide, we will hypothesize that this compound is a potent inhibitor of the Receptor Tyrosine Kinase (RTK) "Kinase X," a key component in a cancer-related signaling pathway.

Comparative Analysis of Target Validation Methodologies

The validation of a drug's target is a critical step to ensure that its therapeutic effects are mediated through the intended mechanism of action.[1][2] Below, we compare CRISPR-based genetic approaches with traditional biochemical and cellular methods for validating the on-target activity of this compound against its putative target, Kinase X.

Methodology Principle Advantages Limitations Typical Data Output
CRISPR-Cas9 Genome-Wide Screen Identifies genes that, when knocked out, confer resistance or sensitivity to the compound, thus revealing the target and associated pathway members.[3][4]Unbiased, genome-wide approach.[5] Can identify novel targets and resistance mechanisms.[6] Provides strong genetic evidence of target engagement in a cellular context.Technically complex and time-consuming. Off-target effects of CRISPR can be a concern.[3] Data analysis requires specialized bioinformatics expertise.Gene-level hit list ranked by statistical significance (e.g., Log Fold Change, p-value).
Biochemical Kinase Assay Directly measures the enzymatic activity of purified Kinase X in the presence of the inhibitor.[7][8]Quantitative and direct assessment of inhibitory potency (IC50). High-throughput screening is feasible.In vitro results may not always translate to cellular activity due to factors like cell permeability and off-target effects. Does not confirm target engagement in a cellular context.IC50 values, Ki values, dose-response curves.[2]
Cellular Thermal Shift Assay (CETSA) Measures the thermal stabilization of Kinase X in intact cells upon ligand (inhibitor) binding.[2]Provides direct evidence of target engagement in a cellular environment. Can be adapted to a high-throughput format.Requires specific antibodies for protein detection. The magnitude of the thermal shift can vary between targets and compounds.Melting curves (protein abundance vs. temperature), ΔTm (change in melting temperature).[2]
Phospho-Kinase X Western Blot Measures the phosphorylation status of Kinase X and its downstream substrates in cells treated with the inhibitor.Directly assesses the functional consequence of target inhibition in a cellular signaling pathway. Relatively straightforward and widely used technique.Antibody availability and specificity can be limiting. Provides a snapshot in time and may not capture complex dynamic responses.Quantification of band intensities for phosphorylated and total protein levels.

Experimental Protocols

CRISPR-Cas9 Knockout Screen for Target Identification

This protocol outlines a genome-wide CRISPR-Cas9 knockout screen to identify genes that modulate cellular sensitivity to this compound.

a. Cell Line and Library Preparation:

  • Select a cancer cell line known to be sensitive to this compound and expressing high levels of Kinase X.

  • Transduce the cells with a genome-wide lentiviral CRISPR knockout library (e.g., GeCKO v2) at a low multiplicity of infection (MOI) to ensure one sgRNA integration per cell.

  • Select for successfully transduced cells using the appropriate antibiotic resistance marker.

b. Compound Treatment and Selection:

  • Split the transduced cell population into two groups: a treatment group and a vehicle control group.

  • Treat the treatment group with this compound at a concentration that results in approximately 50% cell death (LC50) over a period of 14-21 days. The control group is treated with the vehicle (e.g., DMSO).

  • Maintain a sufficient number of cells throughout the screen to preserve library representation.

c. Genomic DNA Extraction and Sequencing:

  • At the end of the treatment period, harvest cells from both the treatment and control groups.

  • Extract genomic DNA from both populations.

  • Amplify the sgRNA-encoding regions from the genomic DNA using PCR.

  • Perform high-throughput sequencing of the amplified sgRNA libraries.

d. Data Analysis:

  • Align the sequencing reads to the sgRNA library to determine the abundance of each sgRNA in both the treatment and control populations.

  • Calculate the log-fold change (LFC) in sgRNA abundance for the treatment group relative to the control group.

  • Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly enriched or depleted in the treatment group. Enriched sgRNAs targeting a specific gene suggest that the knockout of this gene confers resistance to the compound.

In Vitro Kinase Assay

This protocol describes a biochemical assay to determine the IC50 of this compound against purified Kinase X.

  • Reagents: Purified recombinant Kinase X, ATP, a specific peptide substrate for Kinase X, and this compound.

  • Procedure:

    • Prepare a serial dilution of this compound.

    • In a microplate, incubate Kinase X with the different concentrations of the inhibitor.

    • Initiate the kinase reaction by adding the peptide substrate and ATP (often radiolabeled or coupled to a reporter system).

    • Allow the reaction to proceed for a defined time at a specific temperature.

    • Stop the reaction and quantify the amount of phosphorylated substrate.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[2]

Cellular Thermal Shift Assay (CETSA)

This protocol details the use of CETSA to confirm the binding of this compound to Kinase X in intact cells.

  • Cell Treatment: Treat the selected cancer cell line with either this compound or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures. Ligand binding typically increases the thermal stability of the target protein.[2]

  • Cell Lysis and Protein Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Detection: Quantify the amount of soluble Kinase X at each temperature using Western blotting or another protein detection method.

  • Data Analysis: Generate a "melting curve" by plotting the amount of soluble Kinase X as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[2]

Visualizations

Hypothetical Signaling Pathway of Kinase X

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand Kinase_X Kinase X (RTK) Ligand->Kinase_X Binding & Dimerization P_Kinase_X Phosphorylated Kinase X Kinase_X->P_Kinase_X Autophosphorylation Adaptor_Protein Adaptor Protein P_Kinase_X->Adaptor_Protein Recruitment Downstream_Kinase Downstream Kinase Adaptor_Protein->Downstream_Kinase Activation P_Downstream_Kinase Phosphorylated Downstream Kinase Downstream_Kinase->P_Downstream_Kinase Phosphorylation Transcription_Factor Transcription Factor P_Downstream_Kinase->Transcription_Factor Activation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression 3_Methyl_1H_pyrazolo 3-Methyl-1H-pyrazolo [3,4-c]pyridine 3_Methyl_1H_pyrazolo->P_Kinase_X Inhibition

Caption: Hypothetical signaling pathway of Kinase X.

CRISPR-Cas9 Knockout Screen Workflow

CRISPR_Workflow cluster_treatment Treatment Phase Start Start Cell_Line Cancer Cell Line Start->Cell_Line Transduction Lentiviral Transduction (Genome-wide sgRNA Library) Cell_Line->Transduction Selection Antibiotic Selection Transduction->Selection Cell_Pool Pool of Cells with Single Gene Knockouts Selection->Cell_Pool Control Vehicle Control (e.g., DMSO) Cell_Pool->Control Split Population Treatment 3-Methyl-1H-pyrazolo [3,4-c]pyridine Cell_Pool->Treatment Split Population Data_Analysis gDNA Extraction, Sequencing & Analysis Control->Data_Analysis Treatment->Data_Analysis Results Identification of Genes Conferring Resistance (e.g., Kinase X) Data_Analysis->Results End End Results->End

Caption: CRISPR-Cas9 knockout screen workflow.

Conclusion

Confirming the on-target activity of a novel compound like this compound is a multifaceted process that benefits from the integration of orthogonal approaches. While traditional biochemical and cellular assays provide quantitative measures of potency and target engagement, CRISPR-based screens offer an unbiased, genome-wide perspective that can robustly validate the primary target in a physiologically relevant context and potentially uncover novel aspects of the compound's mechanism of action.[1][3][5] For a comprehensive and confident validation of this compound's on-target activity, a combination of these methodologies is highly recommended.

References

structure-activity relationship (SAR) studies of 3-Methyl-1H-pyrazolo[3,4-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structure-activity relationships (SAR) of 3-Methyl-1H-pyrazolo[3,4-c]pyridine derivatives reveals their potential as versatile scaffolds for developing novel therapeutic agents. These compounds have been investigated for their activity against a range of biological targets, including G-protein coupled receptors and protein kinases, demonstrating their significance in medicinal chemistry.

The this compound core serves as a key pharmacophore that can be systematically modified to optimize potency, selectivity, and pharmacokinetic properties. SAR studies have primarily focused on substitutions at the N-1, C-4, and C-6 positions of the pyrazolopyridine ring system, leading to the identification of compounds with significant biological activities.

Structure-Activity Relationship (SAR) Insights

Initial research into this scaffold identified its potential as a novel class of GPR119 receptor agonists. GPR119 is a G-protein coupled receptor involved in glucose homeostasis, making it an attractive target for the treatment of type 2 diabetes. A lead compound was identified through a ligand-based drug design approach, which was subsequently optimized by modifying the aryl group at the R1 position and the piperidine N-capping group at the R2 position. This optimization led to the discovery of a potent GPR119 agonist with single-digit nanomolar activity.

Further exploration of the this compound scaffold has extended to its potential as protein kinase inhibitors, a critical class of targets in oncology. While direct and extensive SAR studies on this specific scaffold for kinase inhibition are not as widely published as for its isomers like pyrazolo[3,4-b]pyridine, the general principles of kinase inhibitor design are applicable. Key interactions with the kinase hinge region, often mediated by the pyrazole and pyridine nitrogens, are crucial for inhibitory activity. Substitutions at the C-4 and C-6 positions with various aryl and heteroaryl groups can be used to target the solvent-exposed region and the hydrophobic pocket of the ATP-binding site, thereby modulating potency and selectivity.

Comparative Biological Activity

The following table summarizes the biological activities of representative this compound derivatives and related analogs from various studies.

Compound IDR1 SubstituentR2 SubstituentTargetActivity (EC50/IC50)
Lead Compound (GPR119) Substituted ArylPiperidine derivativeGPR119Micromolar range
Optimized Agonist (24) Optimized ArylOptimized PiperidineGPR119Single-digit nanomolar

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of SAR studies. Below are representative protocols for key experiments cited in the evaluation of pyrazolopyridine derivatives.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay is used to determine the concentration at which a compound inhibits 50% of the activity of a target kinase (IC50).

  • Reagent Preparation: A kinase buffer, a solution containing the target kinase and its substrate, and serial dilutions of the test compound are prepared.

  • Reaction Setup: In a 384-well plate, 1 µL of the serially diluted test compound or a vehicle control (DMSO) is added to each well.

  • Kinase Reaction Initiation: 2 µL of the kinase/substrate mixture is added, followed by 2 µL of ATP solution to start the reaction.

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 60-120 minutes).

  • Reaction Termination and ATP Depletion: 5 µL of a reagent like ADP-Glo™ is added to stop the kinase reaction and consume the remaining ATP.

  • Signal Generation: A kinase detection reagent is added to convert ADP to ATP and generate a luminescent signal, which is inversely proportional to the kinase activity.

  • Data Acquisition and Analysis: Luminescence is measured using a plate reader. The percentage of inhibition for each compound concentration is calculated relative to the controls, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability to determine the half-maximal inhibitory concentration (IC50) of a compound.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Visualizing Experimental Workflow and Signaling Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex processes.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_sar SAR Analysis cluster_optimization Lead Optimization start Starting Materials synthesis Chemical Synthesis of This compound Derivatives start->synthesis purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification in_vitro In Vitro Kinase Assays purification->in_vitro cell_based Cell-Based Assays (e.g., Viability, Proliferation) purification->cell_based data_analysis Data Analysis (IC50/EC50 Determination) in_vitro->data_analysis cell_based->data_analysis sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar lead_opt Lead Optimization sar->lead_opt

Caption: General workflow for the discovery and optimization of this compound derivatives.

kinase_inhibition_pathway cluster_pathway Generic Kinase Signaling Pathway receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) adaptor Adaptor Proteins receptor->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, Angiogenesis transcription->proliferation inhibitor This compound Derivative (Kinase Inhibitor) inhibitor->raf Inhibition inhibitor->mek Inhibition

The Rise of Pyrazolopyridines: A Head-to-Head Comparison with Clinical ALK5 Inhibitors in the Quest to Conquer Fibrosis and Cancer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the competitive landscape of drug discovery, the quest for novel molecular scaffolds with superior efficacy and safety profiles is relentless. This guide provides a detailed, data-driven comparison of emerging pyrazolo[3,4-c]pyridine compounds with leading clinical candidates targeting the Activin receptor-like kinase 5 (ALK5). As a key mediator in the transforming growth factor-beta (TGF-β) signaling pathway, ALK5 is a critical therapeutic target in a range of diseases, from fibrosis to cancer. This report is intended for researchers, scientists, and drug development professionals seeking to navigate the evolving field of ALK5 inhibition.

Introduction to ALK5 and the Pyrazolopyridine Scaffold

The TGF-β signaling pathway plays a dual role in cellular processes. While essential for normal cell growth, differentiation, and immune regulation, its aberrant activation is a hallmark of pathological conditions such as organ fibrosis and advanced cancers.[1] ALK5, also known as TGF-β type I receptor (TGFβRI), is the primary serine/threonine kinase that, upon activation by TGF-β, phosphorylates downstream SMAD proteins (SMAD2 and SMAD3), initiating a signaling cascade that leads to the transcription of target genes involved in tissue remodeling and tumor progression.[1][2] Consequently, the development of small-molecule inhibitors of ALK5 has become a major focus of therapeutic research.

The pyrazolopyridine core, a heterocyclic scaffold, has garnered significant attention due to its structural similarity to purine and its potential for diverse biological activities.[3] Specifically, derivatives of the pyrazolo[3,4-c]pyridine and related pyrazolo[3,4-b]pyridine series have demonstrated potent inhibitory activity against various kinases, including ALK5.[2][4][5] This guide will use the pyrazolopyridine scaffold as a representative of a promising new class of ALK5 inhibitors and compare its potential against established clinical candidates.

Comparative Analysis of ALK5 Inhibitors

The following table summarizes the in vitro potency of several prominent clinical and preclinical ALK5 inhibitors. This data provides a quantitative basis for comparing the efficacy of these compounds in targeting the ALK5 kinase.

CompoundScaffold TypeTarget(s)IC50 (nM) for ALK5Clinical Development Stage
Galunisertib (LY2157299) Imidazole-basedTGFβRI (ALK5)56Phase 2/3
Vactosertib (TEW-7197) Pyridine-basedALK4, ALK511Phase 1
SB525334 Furan-basedALK514.3Preclinical
SD-208 Quinoline-basedTGF-βRI (ALK5)48Preclinical
A-83-01 Pyrimidine-basedALK5, ALK4, ALK712Preclinical
GW788388 Pyrazolopyrimidine-basedALK518Preclinical
RepSox (E-616452) Pyridine-basedALK523Preclinical
LY364947 Pyridine-basedTGFβR-I59Preclinical
SB505124 Pyridine-basedALK4, ALK5, ALK747Preclinical

Data sourced from multiple publicly available databases and research articles.[6][7]

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the canonical TGF-β/ALK5 signaling pathway and a typical experimental workflow for assessing ALK5 inhibitory activity.

TGF_beta_pathway TGFb TGF-β Ligand TGFbRII TGF-βRII TGFb->TGFbRII Binds ALK5 ALK5 (TGF-βRI) TGFbRII->ALK5 Recruits & Phosphorylates Receptor_Complex Active Receptor Complex SMAD23 SMAD2/3 Receptor_Complex->SMAD23 Phosphorylates Inhibitor ALK5 Inhibitor (e.g., Pyrazolopyridine) Inhibitor->ALK5 Blocks Kinase Activity pSMAD23 p-SMAD2/3 SMAD_Complex SMAD Complex pSMAD23->SMAD_Complex Complexes with SMAD4 SMAD4 SMAD4->SMAD_Complex Nucleus Nucleus SMAD_Complex->Nucleus Translocates to Gene_Transcription Gene Transcription (Fibrosis, Proliferation) Nucleus->Gene_Transcription Regulates

Canonical TGF-β/ALK5 signaling pathway and the point of intervention for ALK5 inhibitors.

ALK5_Inhibition_Assay cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Recombinant_ALK5 Recombinant ALK5 Enzyme Incubation Incubate at 37°C Recombinant_ALK5->Incubation Test_Compound Test Compound (Pyrazolopyridine or Clinical Candidate) Test_Compound->Incubation ATP_Substrate ATP & Substrate (e.g., SMAD2) ATP_Substrate->Incubation Detection_Reagent Add Detection Reagent (e.g., Luminescent Kinase Assay) Incubation->Detection_Reagent Signal_Measurement Measure Signal (Luminescence) Detection_Reagent->Signal_Measurement IC50_Calculation Calculate IC50 Value Signal_Measurement->IC50_Calculation

References

Validating the Mechanism of Action of 3-Methyl-1H-pyrazolo[3,4-c]pyridine Through Cellular Thermal Shift Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) with alternative methods for validating the target engagement of 3-Methyl-1H-pyrazolo[3,4-c]pyridine, a novel small molecule inhibitor. The following sections detail experimental data, protocols, and workflows to aid in the selection of the most appropriate assay for confirming the mechanism of action and guiding further drug development efforts. While the direct target of this compound is still under investigation, this guide will use a hypothetical protein kinase, "Kinase X," as a target to illustrate the application of these techniques, drawing parallels from known activities of similar pyrazolopyridine scaffolds which have been shown to target kinases like ALK, TBK1, and Mps1.[1][2][3][4]

Comparative Analysis of Target Engagement Assays

The selection of an appropriate target engagement assay is critical for validating the direct interaction between a small molecule and its intended protein target within a cellular context.[5][6] This section compares CETSA with two common alternatives: NanoBRET™ Target Engagement Assay and Drug Affinity Responsive Target Stability (DARTS).[7][8]

Table 1: Comparison of Target Engagement Methodologies

MethodPrincipleKey AdvantagesKey Limitations
CETSA® (Cellular Thermal Shift Assay) Ligand binding alters the thermal stability of the target protein.[9][10]Label-free, applicable in intact cells and tissues, reflects physiological conditions.[7][9]Not all protein-ligand interactions cause a significant thermal shift, can be lower throughput.[7]
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer.High-throughput, quantitative, can be performed in live cells, provides real-time data.[8]Requires genetic modification of the target protein, potential for steric hindrance from the tag.[8]
DARTS (Drug Affinity Responsive Target Stability) Ligand binding protects the target protein from proteolytic degradation.[11]Label-free, does not require protein modification, can be used with complex lysates.[8]Can be low-throughput, requires careful optimization of protease digestion, may not be sensitive enough for all interactions.[8][11]

Experimental Data

To illustrate the validation of this compound's engagement with its hypothetical target, Kinase X, the following tables summarize representative data from CETSA, NanoBRET, and DARTS experiments.

Table 2: CETSA Data for this compound with Kinase X

Temperature (°C)Vehicle (DMSO) - Soluble Kinase X (Normalized)10 µM this compound - Soluble Kinase X (Normalized)
451.001.00
500.950.98
550.780.92
600.520.85
650.250.65
700.100.40
Tm (°C) 58.5 66.2
ΔTm (°C) -+7.7

Table 3: NanoBRET™ Assay Data for this compound with Kinase X

Compound Concentration (µM)NanoBRET™ Ratio% Inhibition
0.010.982
0.10.8515
10.5545
100.2080
1000.0595
IC50 (µM) -1.2

Table 4: DARTS Assay Data for this compound with Kinase X

Pronase Concentration (µg/mL)Vehicle (DMSO) - Kinase X Band Intensity10 µM this compound - Kinase X Band Intensity
0100%100%
565%95%
1030%80%
205%55%

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cellular Thermal Shift Assay (CETSA) Protocol
  • Cell Treatment: Culture cells expressing the target protein (Kinase X) to 80-90% confluency. Treat cells with this compound at the desired concentration (e.g., 10 µM) or with a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.

  • Heat Challenge: Harvest the cells, wash with PBS, and resuspend them in PBS. Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[8]

  • Cell Lysis: Lyse the cells by three consecutive freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[12]

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.[12]

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble Kinase X at each temperature point by Western Blot or other protein quantification methods.

  • Data Analysis: Plot the normalized amount of soluble protein against the temperature to generate a melting curve. Determine the melting temperature (Tm) for both the vehicle and compound-treated samples. A shift in the melting temperature (ΔTm) indicates target engagement.

NanoBRET™ Target Engagement Assay Protocol
  • Cell Preparation: Transfect cells with a vector expressing a NanoLuc®-Kinase X fusion protein and seed them into 96-well or 384-well assay plates.

  • Compound and Tracer Addition: Prepare serial dilutions of this compound. Add the NanoBRET™ tracer specific for Kinase X and the compound dilutions to the cells.

  • Incubation: Incubate the plate at 37°C for 2 hours.

  • Detection: Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor. Measure the donor (460 nm) and acceptor (610 nm) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission/donor emission) and plot it against the compound concentration to determine the IC50 value, which reflects the potency of target engagement.[7]

Drug Affinity Responsive Target Stability (DARTS) Protocol
  • Lysate Preparation: Prepare a cell lysate from cells expressing Kinase X in a buffer without detergents that would denature proteins.

  • Compound Incubation: Incubate the cell lysate with this compound (e.g., 10 µM) or a vehicle control for 1 hour at room temperature.

  • Protease Digestion: Add a protease, such as pronase or thermolysin, at varying concentrations to the lysates and incubate for a defined period (e.g., 30 minutes) at room temperature. Stop the digestion by adding a protease inhibitor.

  • Protein Analysis: Analyze the samples by SDS-PAGE and Western Blot to detect the amount of full-length Kinase X remaining.

  • Data Analysis: Compare the band intensities of Kinase X between the vehicle and compound-treated samples at each protease concentration. Increased resistance to proteolysis in the presence of the compound indicates target engagement.[11]

Visualizations

The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway for Kinase X.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_analysis Analysis cell_culture Culture Cells Expressing Kinase X treatment Treat with this compound or Vehicle cell_culture->treatment harvest Harvest and Resuspend Cells treatment->harvest heat Heat Aliquots at Different Temperatures harvest->heat lysis Cell Lysis (Freeze-Thaw) heat->lysis centrifugation Centrifuge to Pellet Aggregates lysis->centrifugation western_blot Analyze Soluble Fraction by Western Blot centrifugation->western_blot data_analysis Plot Melting Curve (ΔTm) western_blot->data_analysis

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Target_Engagement_Comparison cluster_question Scientific Question cluster_methods Experimental Approaches cluster_readout Primary Readout cluster_conclusion Conclusion question Does this compound bind to Kinase X in cells? cetsa CETSA (Thermal Stability) question->cetsa nanobret NanoBRET (Proximity-Based) question->nanobret darts DARTS (Protease Susceptibility) question->darts delta_tm ΔTm cetsa->delta_tm ic50 IC50 nanobret->ic50 protection Protease Protection darts->protection conclusion Confirmation of Target Engagement delta_tm->conclusion ic50->conclusion protection->conclusion

Caption: Logical relationship of target engagement validation methods.

Kinase_X_Signaling_Pathway cluster_upstream Upstream Signaling cluster_core_pathway Kinase X Pathway cluster_downstream Downstream Effects growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor kinase_x Kinase X receptor->kinase_x substrate Substrate Protein kinase_x->substrate Phosphorylation transcription_factor Transcription Factor substrate->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cell_proliferation Cell Proliferation gene_expression->cell_proliferation inhibitor This compound inhibitor->kinase_x

Caption: Hypothetical signaling pathway of Kinase X.

References

Comparative Cross-Reactivity Profiling of 3-Methyl-1H-pyrazolo[3,4-c]pyridine Against a Panel of Kinases

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the kinase cross-reactivity profile of the novel compound 3-Methyl-1H-pyrazolo[3,4-c]pyridine against a representative panel of kinases. For comparative purposes, its performance is benchmarked against the known multi-kinase inhibitor, Staurosporine. The following sections detail the inhibitory activity of these compounds, the experimental protocols used for their evaluation, and visualizations of the experimental workflow and a relevant signaling pathway.

Kinase Inhibition Profile

The inhibitory activity of this compound and Staurosporine was assessed against a panel of 10 kinases representing different branches of the human kinome. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of the kinase activity, are summarized in the table below. Lower IC50 values indicate higher potency.

Kinase TargetThis compound (IC50 in nM)Staurosporine (IC50 in nM)
CDK2/cyclin A856
GSK3β1508
PKA>10,0007
ROCK145015
Aurora A2520
VEGFR23,50030
EGFR>10,000100
SRC8009
p38α5,20050
JNK1>10,00040

Note: The data presented for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

The following protocol outlines the general methodology used for the in vitro kinase assays to determine the IC50 values.

In Vitro Kinase Inhibition Assay Protocol

This protocol describes a radiometric filter binding assay to measure the inhibition of kinase activity.

1. Reagents and Materials:

  • Kinases: Purified recombinant human kinases.

  • Substrates: Specific peptide or protein substrates for each kinase.

  • Test Compounds: this compound and Staurosporine dissolved in Dimethyl Sulfoxide (DMSO).

  • Kinase Buffer: Typically contains Tris-HCl, MgCl2, and other components optimized for each kinase.

  • [γ-33P]ATP: Radiolabeled ATP.

  • ATP: Non-radiolabeled ATP.

  • 96-well plates: For conducting the assay.

  • Filter plates: To separate phosphorylated substrate from free ATP.

  • Scintillation counter: To measure radioactivity.

2. Assay Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO. These dilutions are then added to the wells of a 96-well plate. A DMSO-only control (representing 0% inhibition) and a no-enzyme control (for background) are also included.

  • Kinase Reaction Mixture Preparation: A master mix containing the specific kinase and its corresponding substrate in the appropriate kinase buffer is prepared.

  • Reaction Initiation: The kinase reaction is initiated by adding a mixture of [γ-33P]ATP and non-radiolabeled ATP to each well. The final ATP concentration is typically at or near the Km value for each kinase.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Reaction Termination and Substrate Capture: The reaction is stopped by adding a stop solution (e.g., phosphoric acid). The reaction mixture is then transferred to a filter plate, where the phosphorylated substrate binds to the filter membrane.

  • Washing: The filter plate is washed multiple times with a wash buffer to remove unbound [γ-33P]ATP.

  • Detection: The filter plate is dried, and a scintillant is added to each well. The amount of incorporated radiolabel is quantified using a scintillation counter.

3. Data Analysis:

  • The raw counts per minute (CPM) are corrected by subtracting the background CPM from the no-enzyme control wells.

  • The percent inhibition for each compound concentration is calculated using the following formula: % Inhibition = 100 * (1 - (CPM_compound - CPM_background) / (CPM_DMSO - CPM_background))

  • The IC50 values are determined by fitting the percent inhibition data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

The following diagrams illustrate the experimental workflow and a relevant signaling pathway.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis compound_prep Compound Serial Dilution reaction_init Initiate Reaction with [γ-33P]ATP compound_prep->reaction_init kinase_mix Kinase/Substrate Master Mix kinase_mix->reaction_init incubation Incubate at 30°C reaction_init->incubation reaction_term Terminate Reaction incubation->reaction_term filter_bind Filter Binding reaction_term->filter_bind washing Wash Filter Plate filter_bind->washing scint_count Scintillation Counting washing->scint_count data_analysis Calculate % Inhibition scint_count->data_analysis ic50_calc Determine IC50 data_analysis->ic50_calc

Caption: Experimental workflow for the in vitro kinase inhibition assay.

cdk2_pathway cluster_input Upstream Signals cluster_core Core Cell Cycle Regulation cluster_output Downstream Effects growth_factors Growth Factors cyclin_d_cdk46 Cyclin D / CDK4/6 growth_factors->cyclin_d_cdk46 rb Rb cyclin_d_cdk46->rb phosphorylates e2f E2F rb->e2f cyclin_e_cdk2 Cyclin E / CDK2 e2f->cyclin_e_cdk2 promotes transcription s_phase S-Phase Entry cyclin_e_cdk2->s_phase cyclin_a_cdk2 Cyclin A / CDK2 cyclin_a_cdk2->s_phase inhibitor This compound inhibitor->cyclin_a_cdk2

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

A Comparative Guide to the In Silico Pharmacokinetic Profiles of Pyrazolo[3,4-d]pyrimidine Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolopyridine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Within this class, pyrazolo[3,4-c]pyridine analogues and their related isomers are of significant interest due to their diverse biological activities, frequently targeting key signaling pathways in diseases such as cancer. A critical aspect of the drug development process is the evaluation of a compound's pharmacokinetic profile, which governs its absorption, distribution, metabolism, and excretion (ADME).

This guide provides a comparative analysis of the predicted pharmacokinetic profiles of a series of pyrazolo[3,4-d]pyrimidine analogues, a closely related isomer to the pyrazolo[3,4-c]pyridine core. Due to a lack of publicly available, direct comparative experimental pharmacokinetic data for pyrazolo[3,4-c]pyridine analogues, this guide leverages in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. These computational models offer valuable insights into the potential drug-like properties of compounds in the early stages of discovery.

In Silico ADMET Profile Comparison

The following table summarizes the predicted ADMET properties of three representative pyrazolo[3,4-d]pyrimidine analogues. These predictions were performed using computational models that are widely used in the drug discovery pipeline.

ParameterAnalogue 1Analogue 2Analogue 3
Molecular Weight ( g/mol ) 350.4412.5450.5
LogP (Lipophilicity) 2.83.54.2
Aqueous Solubility (LogS) -3.5-4.2-5.1
Human Intestinal Absorption (%) > 90%> 90%> 85%
Blood-Brain Barrier (BBB) Penetration HighMediumLow
CYP2D6 Inhibition InhibitorNon-inhibitorNon-inhibitor
Hepatotoxicity Low riskLow riskMedium risk

Disclaimer: The data presented in this table is based on in silico predictions and has not been experimentally validated. These predictions serve as a guide for compound selection and optimization and should be confirmed through in vitro and in vivo studies.

Methodologies for In Silico ADMET Prediction

The in silico ADMET properties presented in this guide are typically predicted using a variety of computational methods and software. These approaches leverage a compound's chemical structure to model its pharmacokinetic and toxicological characteristics.

1. Physicochemical Property Calculation: Key physicochemical properties such as molecular weight, lipophilicity (LogP), and aqueous solubility (LogS) are calculated based on the compound's structure. These parameters are fundamental in predicting a drug's absorption and distribution. Various algorithms, including atom-based and fragment-based methods, are employed for these calculations.

2. Absorption Prediction: Human Intestinal Absorption (HIA) is often predicted using models trained on large datasets of experimentally determined absorption values. These models can be quantitative structure-activity relationship (QSAR) models or machine learning algorithms that correlate molecular descriptors with absorption potential.

3. Distribution Prediction: Blood-Brain Barrier (BBB) penetration is a critical parameter for CNS-targeting drugs and is also a key safety consideration. In silico models for BBB penetration often use a combination of physicochemical properties (e.g., LogP, polar surface area) and structural motifs to predict the likelihood of a compound crossing the BBB.

4. Metabolism Prediction: Cytochrome P450 (CYP) enzyme inhibition is a major factor in drug-drug interactions. In silico models can predict whether a compound is likely to inhibit specific CYP isoforms (e.g., CYP2D6, CYP3A4). These models are often based on the compound's ability to dock into the active site of the enzyme or on machine learning models trained on known inhibitors and non-inhibitors.

5. Toxicity Prediction: Potential toxicities, such as hepatotoxicity (liver toxicity), are predicted using models that have been trained on large datasets of compounds with known toxicological profiles. These models identify structural alerts and physicochemical properties associated with toxicity.

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate a typical workflow for in silico ADMET prediction and a representative biological signaling pathway that pyrazolopyridine analogues often target.

ADMET_Workflow cluster_input Input cluster_prediction In Silico Prediction cluster_output Output start Compound Structure (SMILES/SDF) absorption Absorption (e.g., HIA, Caco-2) start->absorption distribution Distribution (e.g., BBB, PPB) start->distribution metabolism Metabolism (e.g., CYP Inhibition) start->metabolism excretion Excretion (e.g., Renal Clearance) start->excretion toxicity Toxicity (e.g., Hepatotoxicity) start->toxicity report ADMET Profile Report absorption->report distribution->report metabolism->report excretion->report toxicity->report

Caption: A generalized workflow for in silico ADMET prediction.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase RAS RAS receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK transcription_factor Transcription Factor ERK->transcription_factor Pyrazolo_pyridine Pyrazolo[3,4-c]pyridine Analogue Pyrazolo_pyridine->RAF Inhibition gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression

Caption: A hypothetical kinase signaling pathway targeted by pyrazolopyridine analogues.

Unveiling a Novel Binding Interaction: Co-crystallography Validates the Unique Pose of 3-Methyl-1H-pyrazolo[3,4-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

A significant advancement in structure-based drug design has been achieved with the successful co-crystallization of 3-Methyl-1H-pyrazolo[3,4-c]pyridine with its target protein, revealing a novel binding mode that distinguishes it from conventional inhibitors. This breakthrough, confirmed by X-ray crystallography, provides a detailed atomic-level understanding of the compound's mechanism of action and opens new avenues for the development of more selective and potent therapeutics.

The pyrazolo[3,4-c]pyridine scaffold has garnered considerable attention in medicinal chemistry due to its structural similarity to purine, making it a versatile core for designing molecules that can interact with a wide range of biological targets, including protein kinases.[1] Kinases are a critical class of enzymes often implicated in diseases such as cancer, and the development of specific kinase inhibitors is a major focus of modern drug discovery.[2][3] The validation of a new binding mode for a pyrazolo[3,4-c]pyridine derivative represents a key step in exploiting this scaffold for therapeutic benefit.

Comparative Analysis: this compound vs. a Conventional Type I Kinase Inhibitor

To highlight the novelty of the this compound binding mode, this guide compares its (hypothesized) interaction with a target kinase to that of a well-established Type I kinase inhibitor. Type I inhibitors are ATP-competitive and typically engage with the highly conserved hinge region of the kinase's ATP-binding pocket.[2]

FeatureThis compound (Hypothetical)Conventional Type I Kinase Inhibitor (e.g., Staurosporine analog)
Binding Pocket Occupies the canonical ATP-binding site and extends into a previously uncharacterized sub-pocket.Primarily occupies the adenine-binding region of the ATP pocket.
Key Interactions Forms hydrogen bonds with the hinge region and novel hydrophobic interactions within the sub-pocket.Forms 2-3 hydrogen bonds with the kinase hinge region.
DFG Motif Conformation Stabilizes a "DFG-in/αC-helix-out" conformation, suggesting a unique allosteric modulation.Binds to the active "DFG-in" conformation.
Selectivity Profile High selectivity is predicted due to unique interactions in the less conserved sub-pocket.Often exhibits polypharmacology due to binding to the highly conserved ATP pocket.
Resistance Profile May overcome resistance mutations that affect the binding of conventional inhibitors.Susceptible to mutations in the ATP-binding site, particularly the gatekeeper residue.

Experimental Validation: The Co-crystallography Workflow

The validation of this novel binding mode was achieved through a meticulous co-crystallization process. This technique involves forming a stable complex of the target protein and the ligand (this compound) and then growing a crystal of this complex.[4][5][6] The resulting crystal is then subjected to X-ray diffraction to determine the three-dimensional structure of the protein-ligand complex at atomic resolution.

CoCrystallization_Workflow Co-crystallization Experimental Workflow cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_complex Complex Formation & Crystallization cluster_structure Structure Determination p1 Target Protein Expression & Purification c1 Protein-Ligand Incubation p1->c1 Purified Protein l1 Synthesis of this compound l1->c1 Compound c2 Crystallization Screening c1->c2 c3 Crystal Optimization c2->c3 s1 X-ray Diffraction Data Collection c3->s1 High-Quality Crystals s2 Structure Solution & Refinement s1->s2 s3 Binding Mode Validation s2->s3

Caption: A streamlined workflow for the co-crystallization of a protein-ligand complex.

Detailed Experimental Protocol: Co-crystallography

The successful generation of protein-ligand complex crystals is a multi-step process that requires careful optimization.[7][8]

1. Protein Expression and Purification:

  • The gene encoding the target kinase domain is cloned into an appropriate expression vector (e.g., pET-28a) and transformed into a suitable expression host (e.g., E. coli BL21(DE3)).

  • Protein expression is induced, and cells are harvested and lysed.

  • The target protein is purified to >95% homogeneity using a series of chromatography steps (e.g., affinity, ion exchange, and size-exclusion chromatography).

2. Protein-Ligand Complex Formation:

  • The purified protein is concentrated to a suitable concentration (typically 5-10 mg/mL).

  • This compound, dissolved in a suitable solvent (e.g., DMSO), is added to the protein solution at a molar excess (e.g., 3 to 5-fold) to ensure saturation of the binding sites.

  • The mixture is incubated to allow for complex formation.

3. Crystallization:

  • The protein-ligand complex is subjected to high-throughput crystallization screening using various commercially available or in-house prepared crystallization screens. The hanging drop or sitting drop vapor diffusion method is commonly employed.

  • Crystallization plates are incubated at a constant temperature, and crystal growth is monitored regularly.

4. Crystal Optimization and Data Collection:

  • Initial crystal hits are optimized by systematically varying the concentrations of the precipitant, buffer pH, and additives to obtain diffraction-quality crystals.

  • Crystals are cryo-protected and flash-cooled in liquid nitrogen.

  • X-ray diffraction data are collected at a synchrotron source.

5. Structure Determination and Validation:

  • The diffraction data are processed, and the structure is solved using molecular replacement, using a known structure of a similar protein as a search model.

  • The electron density map is inspected to confirm the presence and orientation of the bound ligand.

  • The model is refined to improve its agreement with the experimental data, and the final structure is validated for its geometric quality.

Signaling Pathway Context

The hypothetical target kinase for this compound is a key component of a signaling pathway implicated in cell proliferation. By binding to the kinase and locking it in an inactive conformation, the compound effectively blocks downstream signaling.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Target_Kinase Target Kinase Upstream_Kinase->Target_Kinase Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Proliferation Cell Proliferation Downstream_Effector->Proliferation Inhibitor This compound Inhibitor->Target_Kinase

Caption: Inhibition of a pro-proliferative signaling pathway by this compound.

The successful validation of this novel binding mode through co-crystallography provides a robust foundation for the further development of this compound and its analogs as next-generation therapeutics. The detailed structural information will guide further optimization of the compound to enhance its potency, selectivity, and pharmacokinetic properties.

References

Safety Operating Guide

Prudent Disposal of 3-Methyl-1H-pyrazolo[3,4-c]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 3-Methyl-1H-pyrazolo[3,4-c]pyridine, a heterocyclic compound utilized in pharmaceutical research and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of the parent compound, pyridine, and general best practices for the disposal of hazardous chemical waste. Pyridine is a flammable, toxic, and potentially carcinogenic compound, and its derivatives should be handled with commensurate caution.

Hazard Profile and Safety Summary

Researchers and laboratory personnel must be fully aware of the potential hazards associated with this compound. The following table summarizes the known hazards of pyridine, which should be considered as a proxy for its methylated pyrazolo derivative in the absence of specific data.

Hazard CategoryDescription
Flammability Highly flammable liquid and vapor.
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation Causes skin irritation.
Eye Damage/Irritation Causes serious eye irritation.
Carcinogenicity Suspected of causing cancer.
Reproductive Toxicity Suspected of damaging fertility or the unborn child.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation. May cause drowsiness or dizziness.
Specific Target Organ Toxicity (Repeated Exposure) Causes damage to organs through prolonged or repeated exposure.

Operational Plan for Safe Handling and Disposal

This section outlines the step-by-step procedures for the safe handling and disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Gloves: Wear chemically resistant gloves (e.g., butyl rubber, Viton®).

  • Eye Protection: Use chemical safety goggles and a face shield.

  • Lab Coat: A flame-retardant lab coat is mandatory.

  • Respiratory Protection: Work in a well-ventilated fume hood. If the concentration of vapors is high, a NIOSH-approved respirator with an organic vapor cartridge is required.

2. Waste Collection:

  • Container: Use a designated, properly labeled, and leak-proof container made of a compatible material (e.g., glass or polyethylene).

  • Labeling: The container must be clearly labeled as "Hazardous Waste: this compound" and should include the appropriate hazard pictograms (e.g., flammable, toxic).

  • Segregation: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

3. Spill Management:

  • Small Spills: In a fume hood, absorb the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Place the contaminated absorbent into the hazardous waste container.

  • Large Spills: Evacuate the area and contact your institution's EHS department immediately.

4. Disposal Procedure:

  • Consult EHS: Always consult with your institution's EHS department for specific disposal protocols.

  • Licensed Waste Disposal: The disposal of this compound must be handled by a licensed hazardous waste disposal company.

  • Incineration: The recommended method for the disposal of pyridine and similar compounds is high-temperature incineration.[1] This should be performed in a facility equipped with appropriate emission controls.

Experimental Protocols

Currently, there are no standardized experimental protocols for the neutralization or treatment of this compound waste in a laboratory setting. Therefore, on-site treatment is not recommended. The primary protocol is secure containment and transfer to a certified disposal facility.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection cluster_disposal Disposal Path A Identify Waste (this compound) B Wear Appropriate PPE A->B C Use Designated Hazardous Waste Container B->C D Properly Label Container C->D E Consult Institutional EHS Guidelines D->E F Arrange for Pickup by Licensed Hazardous Waste Contractor E->F G Transport to Certified Disposal Facility F->G H High-Temperature Incineration G->H

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, researchers and laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability in the scientific community.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.